Gnf-2

Catalog No.
S547879
CAS No.
778270-11-4
M.F
C18H13F3N4O2
M. Wt
374.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gnf-2

CAS Number

778270-11-4

Product Name

Gnf-2

IUPAC Name

3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide

Molecular Formula

C18H13F3N4O2

Molecular Weight

374.3 g/mol

InChI

InChI=1S/C18H13F3N4O2/c19-18(20,21)27-14-6-4-13(5-7-14)25-16-9-15(23-10-24-16)11-2-1-3-12(8-11)17(22)26/h1-10H,(H2,22,26)(H,23,24,25)

InChI Key

WEVYNIUIFUYDGI-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

GNF2; GNF-2; GNF 2.

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F

The exact mass of the compound 3-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide is 374.09906 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of pyrimidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GNF-2 Bcr-Abl allosteric inhibitor mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Structural Basis of Allosteric Inhibition

GNF-2 mimics the natural auto-inhibitory mechanism of c-Abl. In the normal c-Abl protein, the binding of a myristoyl group to this pocket helps clamp the kinase into an inactive state [1]. As the Bcr-Abl fusion protein lacks the N-myristoylation site, this regulatory mechanism is lost, leading to constitutive kinase activity [1]. This compound acts as a synthetic myristate mimic, binding deep within the hydrophobic myristate pocket and restoring this inhibitory clamp [2] [3].

Biophysical studies, including X-ray crystallography and solution NMR, confirm that this compound binding causes conformational changes that are communicated to the ATP-binding site, making it less conducive to catalysis, even though the inhibitor does not bind there directly [2] [3]. The binding is primarily stabilized by hydrophobic interactions, with water-mediated hydrogen bonds contributing to affinity (e.g., between the aniline NH of this compound and the backbone carbonyls of A433 and E462 in Abl) [3].

Application in Overcoming Resistance

A significant therapeutic value of this compound lies in its ability to combat resistance, particularly the "gatekeeper" T315I mutation, which confers resistance to most ATP-competitive Bcr-Abl inhibitors like imatinib, nilotinib, and dasatinib [4] [3].

  • Synergy with ATP-competitive inhibitors: this compound demonstrates cooperative effects when combined with ATP-competitive drugs. This combination is effective because the two inhibitors bind to distinct sites on the kinase, simultaneously constraining it in an inactive state from two different angles [4] [2]. This synergy can overcome the T315I mutation through Bcr-Abl-independent mechanisms and also potently suppress the emergence of new resistance mutations in vitro [4] [3].
  • Mechanism against T315I: While this compound alone is not effective against Bcr-Abl with the T315I mutation, its combination with certain ATP-competitive inhibitors like dasatinib shows significant activity. Research indicates this cooperation may involve inhibition of other kinases, such as JAK2, whose activity becomes more critical for the survival of T315I-mutant cells when Bcr-Abl is targeted [4].

The following diagram illustrates the workflow for a key experiment that identifies mutations conferring resistance to this compound.

Start Start with Bcr-Abl transformed Ba/F3 cells M1 Method 1: In vitro evolution Start->M1 M2 Method 2: Random mutagenesis in E. coli Start->M2 C1 Culture with increasing concentrations of this compound M1->C1 C2 Express mutant Bcr-Abl in Ba/F3 cells M2->C2 R1 Select for resistant colonies C1->R1 R2 Select for resistant colonies C2->R2 S Sequence Bcr-Abl from resistant cells R1->S R2->S A Identify clustered resistance mutations S->A

Additional Mechanisms & Therapeutic Potential

Beyond oncology, this compound exhibits polypharmacological activity. It has been identified as an antiviral compound against Dengue virus (DENV) via a unique, Abl-independent mechanism [5].

  • Abl-independent antiviral activity: this compound and its analogs can directly interact with the Dengue virus envelope glycoprotein (E protein) in its pre-fusion conformation. This interaction inhibits viral entry into host cells, a mechanism distinct from its kinase inhibition [5].
  • Neuroinflammation and chronic pain: this compound has shown efficacy in animal models of chronic pain. It attenuates inflammatory activation of glial cells (microglia and astrocytes) by reducing LPS-induced production of nitric oxide and pro-inflammatory cytokines in a c-Abl-dependent manner. This suggests a potential for repurposing this compound for managing neuroinflammatory conditions [6] [7].

Experimental & Technical Considerations

For researchers studying this compound, the following experimental data and protocols are essential.

Key Cellular and Biochemical Assay Data The table below summarizes quantitative findings on this compound activity from key studies.

Assay / Experiment Cell Line / System Key Finding / IC₅₀ Citation
Proliferation Inhibition Ba/F3 p185 Bcr-Abl (native) IC₅₀ = 0.65 µM (this compound alone); Reduced to 0.12 µM with Dasatinib [4]
Proliferation Inhibition Ba/F3 p185 Bcr-Abl (T315I) IC₅₀ = 20 µM (this compound alone); Reduced to 10 µM with Dasatinib [4]
Bcr-Abl Autophosphorylation Ba/F3 cells (various mutants) 10 µM this compound inhibited all but myristate-site mutants (E505K, P465S, C464Y) and T315I [4] [3]
Clonogenic Assay Ba/F3 p185 Bcr-Abl T315I This compound combined with Imatinib or Dasatinib significantly inhibited colony formation [4]
Resistance Mutation Selection Ba/F3 Bcr-Abl >80% of this compound-resistant mutations clustered in the myristate pocket, SH2, or SH3 domains [3]

Detailed Experimental Protocol: Inhibition of Glial-Mediated Neuroinflammation This protocol is adapted from a study investigating this compound's effects on neuroinflammation [6].

  • 1. Cell Culture Preparation: Use immortalized murine microglial cell lines (e.g., BV-2) or primary mixed glial cultures (MGCs) from postnatal C57BL/6 mice. Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5-10% fetal bovine serum (FBS) and antibiotics.
  • 2. Cell Treatment: Plate cells at a density of 4x10⁴ cells/well in 96-well plates. Pre-treat cells with varying concentrations of this compound for a specified period before stimulation with an inflammatory agent such as Lipopolysaccharide (LPS). A typical LPS concentration is 100 ng/mL.
  • 3. Outcome Measurement (24 hours post-treatment):
    • Nitric Oxide (NO) Production: Measure nitrite accumulation in the culture supernatant using the Griess reaction. Mix 50µL of supernatant with an equal volume of Griess reagent and measure absorbance at 540 nm.
    • Pro-inflammatory Cytokines: Quantify TNF-α levels in the culture media using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit.
    • Cell Viability: Perform a parallel MTT assay to rule out cytotoxic effects of this compound. Incubate cells with MTT reagent, dissolve the resulting formazan crystals, and measure absorbance at 570 nm.
  • 4. Target Validation: To confirm c-Abl dependence, perform a knockdown experiment using c-Abl-specific small interfering RNA (siRNA) in glial cells prior to LPS and this compound treatment.

References

what is GNF-2 compound

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

GNF-2 functions as an allosteric inhibitor. It does not bind to the ATP-binding site common to all kinases but instead targets a unique regulatory site known as the myristate-binding pocket [1] [2]. In its normal state, the N-terminal myristoyl group of c-Abl binds to this pocket, helping to maintain the kinase in an inactive conformation. This compound mimics this natural ligand, binding to the same pocket and stabilizing the inactive form of Bcr-Abl, which suppresses its oncogenic activity [1] [2]. The following diagram illustrates this mechanism and its cellular consequences.

G Myr N-myristoyl Group (inactive state) Pocket Myristate-Binding Pocket on Bcr-Abl Myr->Pocket Binds to GNF2 This compound GNF2->Pocket Competitively Binds to Kinase Bcr-Abl Kinase Domain Pocket->Kinase Inactive Inactive Conformation Kinase->Inactive Stabilizes Prolif Inhibition of Cell Proliferation Inactive->Prolif Apop Induction of Apoptosis Inactive->Apop

Biological Activity & Key Quantitative Data

This compound demonstrates potent and specific activity against Bcr-Abl-dependent cells, with minimal effect on cells that do not express the oncogene [3] [4]. The tables below consolidate key quantitative data from biochemical and cellular assays.

Table 1: Anti-proliferative Activity (IC₅₀) in Cell Lines [3] [4] [5]

Cell Line Description IC₅₀ Value
Ba/F3.p210 Mouse pro-B cells expressing Bcr-Abl 138 nM
K562 Human CML cells expressing Bcr-Abl 273 nM
SUP-B15 Human ALL cells expressing Bcr-Abl 268 nM
Ba/F3.p210E255V Bcr-Abl with imatinib-resistance mutation 268 nM
Ba/F3.p185Y253H Bcr-Abl with imatinib-resistance mutation 194 nM
Ba/F3 (Bcr-Abl negative) Cells transformed by other kinases (Flt3-ITD, Tel-JAK1, etc.) > 10 µM

Table 2: Other Key Biochemical and Cellular Activities

Assay Type Experimental Model Result / IC₅₀ Reference
Bcr-Abl Autophosphorylation Ba/F3.p210 cells IC₅₀ = 267 nM [5]
CrkII Phosphorylation c-AblG2A-expressing cells IC₅₀ = 51 nM [4]
Apoptosis Induction Ba/F3.p210 cells (48 hr treatment) Significant effect at 1 µM [3] [5]

Experimental Protocols

For research purposes, here are standard protocols for assessing the effects of this compound in cellular models.

Cell Proliferation Assay (MTT)

  • Cell Lines: Ba/F3 cells expressing native or mutant Bcr-Abl (e.g., Ba/F3.p210, Ba/F3.p210E255V) [4].
  • Procedure:
    • Plate cells in 96-well plates at a density of 0.3-0.6 x 10⁶ cells per mL.
    • Treat with a concentration gradient of this compound (e.g., 5 nM to 10 µM).
    • Incubate for 48 hours at 37°C in 5% CO₂.
    • Add MTT reagent and incubate for 2-4 hours to allow formazan crystal formation.
    • Dissolve crystals with DMSO and measure absorbance at 570 nm.
  • Data Analysis: Calculate inhibition of cell proliferation as a percentage of the growth of DMSO-treated control cells. Determine IC₅₀ values using appropriate curve-fitting software [4].

Western Blot Analysis of Signaling Pathways

  • Cell Treatment: Treat Bcr-Abl-positive cells (e.g., Ba/F3.p210) with this compound (e.g., 0.1, 1, 10 µM) for 90 minutes [3] [5].
  • Lysis and Detection:
    • Lyse cells and quantify protein content.
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Probe with specific primary antibodies against:
      • Phospho-tyrosine (to detect Bcr-Abl autophosphorylation).
      • Total Bcr-Abl (loading control).
      • Phospho-Stat5 (Tyr694) and total Stat5 (downstream signaling marker).
  • Expected Result: this compound should reduce levels of phospho-tyrosine and phospho-Stat5 in a dose-dependent manner without altering total Bcr-Abl protein levels [3] [5].

Additional Research Applications

Beyond its primary use in CML research, this compound has been utilized as a chemical tool to explore other biological pathways.

  • Neuroinflammation and Chronic Pain: this compound attenuates the inflammatory activation of glial cells (microglia and astrocytes) by suppressing LPS-induced production of nitric oxide and pro-inflammatory cytokines like TNF-α. In vivo, it reduces pain hypersensitivity in models of diabetic and inflammatory pain [6].
  • β-Cell Survival in Diabetes: this compound and its analog GNF-5 enhance the survival of pancreatic β-cells in a streptozotocin (STZ)-induced apoptosis model. They suppress the STZ-activated ROS-JNK-caspase 3-PKCδ signaling pathway, protecting insulin-producing cells [7].
  • Bone Homeostasis: this compound inhibits osteoclast formation and bone-resorbing activity. In a mouse model, it prevented inflammatory bone destruction induced by LPS [8] [5].

References

Mechanisms of Action & Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

GNF-2 functions by binding to the myristate pocket of c-Abl, stabilizing its inactive conformation. This allosteric mechanism is distinct from conventional ATP-competitive inhibitors and underlies its high selectivity [1]. The following diagram illustrates the key signaling pathways and cellular processes affected by this compound.

gnf2_mechanisms cluster_glial Glial Cell Neuroinflammation cluster_neuronal Neuronal Morphogenesis & Stress GNF2 GNF2 cAbl_inactive c-Abl (Inactive State) GNF2->cAbl_inactive LPS LPS NFkB NFkB LPS->NFkB Pro-inflammatory Mediators\n(NO, TNF-α) Pro-inflammatory Mediators (NO, TNF-α) NFkB->Pro-inflammatory Mediators\n(NO, TNF-α) cAbl_active1 c-Abl (Active) cAbl_active1->NFkB BDNF BDNF TrkB TrkB BDNF->TrkB cAbl_active2 c-Abl (Active) TrkB->cAbl_active2 Dendritic Arborization Dendritic Arborization cAbl_active2->Dendritic Arborization ER Stress ER Stress IRE1a IRE1a ER Stress->IRE1a XBP1 Splicing\n& Cell Fate Decision XBP1 Splicing & Cell Fate Decision IRE1a->XBP1 Splicing\n& Cell Fate Decision cAbl_active3 c-Abl (Active) cAbl_active3->IRE1a cAbl_inactive->cAbl_active1 Inhibits Activation cAbl_inactive->cAbl_active2 Inhibits Activation cAbl_inactive->cAbl_active3 Inhibits Activation siRNA c-Abl siRNA c-Abl siRNA c-Abl->cAbl_active1 Knockdown

This compound inhibits c-Abl activation, impacting neuroinflammation, neuronal growth, and ER stress response pathways [2] [3] [4].

Detailed Experimental Protocols

The following methodology is adapted from the 2019 study that investigated this compound's effects on neuroinflammation and pain [2] [5].

Cell Culture and Treatment
  • Cell Lines: Use immortalized murine microglial cells (BV-2) and/or primary Mixed Glial Cultures (MGCs) from postnatal day 3 C57BL/6 mice.
  • Culture Conditions: Maintain BV-2 cells in DMEM with 5% FBS. Maintain MGCs in DMEM with 10% FBS on poly-L-lysine-coated flasks.
  • Inflammatory Stimulation: Stimulate cells with 100 ng/mL LPS (from E. coli 0111:B4).
  • This compound Treatment: Co-treat cells with this compound (typical range 1-20 µM) upon LPS stimulation. Prepare a stock solution in DMSO and use a vehicle control.
Key Readouts and Assays
  • Nitric Oxide (NO) Production:
    • Method: Griess Reagent assay.
    • Protocol: 24 hours post-treatment, mix 50 µL of culture supernatant with 50 µL Griess reagent. Measure absorbance at 540 nm and calculate concentration from a sodium nitrite standard curve.
  • Pro-inflammatory Cytokine Measurement:
    • Method: Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α.
    • Protocol: Use a capture anti-mouse TNF-α antibody and a biotinylated detection antibody following manufacturer instructions.
  • Cell Viability:
    • Method: MTT assay.
    • Protocol: 24 hours post-treatment, add MTT (0.5 mg/mL) to cells and incubate for 2 hours. Dissolve formazan crystals in DMSO and measure absorbance at 570 nm.
  • c-Abl Knockdown:
    • Method: siRNA transfection.
    • siRNA Sequences:
      • siAbl-#2: 5′-GCAACAAGCCCACUAUCUAUU-3′
      • siAbl-#3: 5′-UGAUGAAGGAGAUCAAACAUU-3′
    • Protocol: Transfect cells with a 1:1 mix of the two siRNAs using Lipofectamine iMAX. Perform experiments 48 hours post-transfection.

Key Findings & Therapeutic Potential

Research has demonstrated this compound's efficacy across multiple disease models. The table below quantifies its effects in specific experimental contexts.

Disease Model Experimental System Key Findings with this compound Proposed Mechanism
Chronic Pain [2] In vivo models of diabetic & inflammatory pain ↓ Mechanical & thermal hypersensitivity Attenuated glial activation & pro-inflammatory mediator production (NO, TNF-α) via c-Abl/NF-κB [2]
Neurodegeneration / Dendritogenesis [3] Primary hippocampal neurons (DIV 7) 5 µM GNF2 abolished BDNF-induced ↑ in dendritic branching c-Abl activity required for BDNF/TrkB-induced dendritic arborization; independent of MAPK/PI3K/PLC-γ pathways [3]
Multiple Myeloma [4] Primary human myeloma cells & cell lines (e.g., KMS-12-PE) 20 µM GNF2 ↓ cell viability & induced XBP1 mRNA splicing Allosteric inhibition induced c-Abl conformational change, enforced IRE1α clustering & activation, leading to terminal UPR & apoptosis [4]
Pancreatic β-Cell Dysfunction [6] INS-1 cells & human 1.1B4 β-cells under oxidative stress (Streptozotocin) c-Abl inhibition ↑ ERRγ-driven GLS1, ↑ GSH, ↓ ferroptotic death Inhibited c-Abl-PKCδ axis, preventing GSH reduction & GPX4 degradation, mitigating oxidative stress [6]

Future Research & Clinical Potential

The evidence positions this compound and c-Abl inhibition as a promising strategy for conditions driven by neuroinflammation and aberrant cell stress.

  • Synergistic Combinations: In cancer, combining allosteric inhibitors like this compound with ATP-competitive inhibitors (e.g., dasatinib, nilotinib) may overcome drug resistance, particularly against compound mutations in Bcr-Abl [7].
  • Beyond this compound: The development of asciminib, an allosteric c-Abl inhibitor with improved pharmacological properties and FDA approval for leukemia, provides a clinically validated path and a tool for exploring these mechanisms in non-oncological diseases [4].

References

Comprehensive Technical Guide: GNF-2 and the Myristate-Binding Site of c-Abl Kinase

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to c-Abl Kinase and Allosteric Regulation

The c-Abl tyrosine kinase is a critical signaling protein that regulates numerous cellular processes including growth, survival, and differentiation. As a non-receptor tyrosine kinase, c-Abl exhibits complex regulation through multiple structural domains and exists in distinct subcellular compartments. Unlike many kinases, c-Abl contains nuclear localization signals and shuttles between the nucleus and cytoplasm, where it localizes to various structures including the cytosol, endoplasmic reticulum, and mitochondria [1]. The kinase activity of c-Abl is tightly regulated through intramolecular interactions involving SH3, SH2, and kinase domains, maintaining the kinase in an autoinhibited state under basal conditions [2] [3].

The c-Abl gene produces two primary isoforms through alternative splicing: 1a (non-myristoylated) and 1b (N-myristoylated), which differ in their N-terminal modifications and cellular regulation [4] [1]. The N-myristoyl group in the 1b isoform serves as a critical regulatory element that binds to a hydrophobic pocket in the kinase domain C-lobe, stabilizing the autoinhibited conformation [3]. This myristate-binding pocket has emerged as a promising target for allosteric kinase inhibition, offering unique opportunities for therapeutic intervention compared to conventional ATP-competitive approaches. The discovery that this regulatory mechanism could be exploited pharmacologically began with the identification of GNF-2, the first reported allosteric inhibitor of BCR-Abl kinase [4] [5].

Structural Basis of c-Abl Regulation

Domain Organization and Autoinhibition

The c-Abl protein features a multi-domain architecture that enables its complex regulation:

  • SH3 domain: Binds proline-rich motifs and participates in autoinhibition by engaging the SH2-kinase linker
  • SH2 domain: Recognizes phosphotyrosine residues and forms part of the autoinhibitory clamp
  • Kinase domain: Contains the catalytic core with N-lobe and C-lobe structures
  • DNA-binding domain: Allows nuclear functions and DNA damage response
  • Actin-binding domain: Facilitates cytoskeletal interactions
  • Nuclear localization signals: Enable nuclear shuttling [6] [3]

In the autoinhibited state, the SH3 and SH2 domains dock onto the distal face of the kinase domain, forming a clamp that restricts conformational flexibility and reduces catalytic activity. This assembled, inactive state closely resembles the regulatory mechanism observed in Src-family kinases but with additional complexity provided by the myristoyl group [3]. Structural studies have revealed that the kinase domain alone exhibits 10-100-fold higher catalytic activity than the full-length protein, demonstrating the profound effect of these autoinhibitory interactions [3].

The Myristoyl Switch Mechanism

The N-myristoyl group serves as a critical structural element in the regulation of c-Abl 1b. In the autoinhibited state, this lipid moiety inserts into a deep hydrophobic pocket in the C-lobe of the kinase domain, promoting formation of a helix (αI') that enables SH2 domain docking [3]. This myristoyl switch mechanism represents a key aspect of c-Abl regulation that distinguishes it from other tyrosine kinases. Molecular dynamics simulations have confirmed that dissociation of the myristoyl group from this pocket promotes release of the SH2-SH3 clamp, initiating c-Abl activation [2]. Forms of c-Abl 1b that lack the myristoyl group show constitutive tyrosine kinase activity, underscoring the essential nature of this modification for proper regulation [3].

Table 1: Key Structural Elements in c-Abl Regulation

Structural Element Function Role in Autoinhibition
N-myristoyl group Lipid modification Binds hydrophobic pocket in kinase C-lobe
SH3 domain Protein-protein interactions Binds SH2-kinase linker
SH2 domain Phosphotyrosine recognition Docks to kinase domain C-lobe
Kinase domain Catalytic activity Subject to conformational constraint
SH2-kinase linker Connector region Forms polyproline helix for SH3 binding

This compound Mechanism of Action and Binding

Allosteric Inhibition via the Myristate-Binding Site

This compound represents a novel class of kinase inhibitors that function through allosteric regulation rather than direct competition with ATP. Biophysical studies including solution NMR, X-ray crystallography, and hydrogen exchange mass spectrometry have demonstrated that this compound binds specifically to the myristate-binding pocket of c-Abl, leading to conformational changes that impact the structural dynamics of the ATP-binding site [5] [7]. The binding site was confirmed through multiple approaches:

  • NMR chemical shift perturbations clustered around the myristate-binding pocket
  • Co-crystallization studies showed this compound occupying the myristate site
  • Competition assays demonstrated that this compound displaces myristic acid
  • Mutagenesis studies identified resistance mutations in the myristate cleft [5]

The crystal structure of the Abl/imatinib/GNF-2 complex revealed that this compound binds in an extended conformation within the myristate pocket, with the trifluoromethoxy group buried at the same depth as the final two carbons of the native myristate ligand [5]. The majority of interactions between this compound and the protein are hydrophobic, with water-mediated hydrogen bonds contributing to binding specificity but no direct hydrogen bonds with the protein [5].

Structural Consequences of this compound Binding

The binding of this compound to the myristate pocket induces several important structural and functional consequences:

  • Indirect effects on ATP-binding site: Hydrogen exchange mass spectrometry demonstrates that this compound binding alters the conformational dynamics of the ATP-binding site despite their spatial separation [5]
  • Isoform-specific effects: this compound inhibits non-myristoylated c-Abl more potently than myristoylated c-Abl, indicating competition with the endogenous myristoyl group [4]
  • Cellular translocation: Treatment with this compound causes myristoylated c-Abl to translocate to the endoplasmic reticulum, while non-myristoylated c-Abl remains unaffected [4] [1]
  • Cross-reactivity with Arg: this compound also inhibits the highly homologous Arg kinase, suggesting a conserved regulatory mechanism among Abl family members [4]

The unexpected finding that this compound induces translocation of myristoylated c-Abl to the endoplasmic reticulum suggests that exposure of the myristoyl group through competitive displacement from its binding pocket allows this lipid moiety to mediate membrane association [4] [1]. This phenomenon provides a striking example of how allosteric inhibitors can reveal biological functions not apparent with conventional ATP-competitive inhibitors.

G cluster_1 c-Abl Autoinhibited State cluster_2 This compound Action SH3 SH3 SH2 SH2 Linker SH2-Kinase Linker SH3->Linker Binds Kinase Kinase SH2->Kinase Docks Myristoyl Myristoyl MyrPocket MyrPocket Myristoyl->MyrPocket Binds GNF2 GNF2 MyrPocket2 MyrPocket2 GNF2->MyrPocket2 Binds Myristoyl2 Myristoyl2 ER ER Membrane Myristoyl2->ER Exposed Translocation AutoState AutoState GNFaction GNFaction AutoState->GNFaction This compound Treatment

Diagram 1: this compound mechanism of action disrupting c-Abl autoinhibition through myristate pocket binding

Experimental Data and Key Findings

Biochemical and Cellular Characterization

Comprehensive profiling of this compound has revealed its unique biochemical and cellular properties:

Table 2: Biochemical and Cellular Profiling Data for this compound

Parameter Value/Result Experimental Context
IC₅₀ against BCR-Abl 0.14 µM Cellular kinase activity [5]
Inhibition potency Higher for non-myristoylated vs myristoylated c-Abl In vitro kinase assays [4]
Selectivity Highly selective for Abl vs other kinases Kinase panel profiling [5]
Cellular phenotype Translocation of myristoylated c-Abl to ER Immunofluorescence in treated cells [4] [1]
Arg kinase inhibition Active against homologous Arg kinase In vitro and cellular assays [4]
Resistance mutations C464Y, P465S, E505K (myristate pocket) Mutagenesis screens [5]
Combination Therapy and Resistance Profiling

The potential of this compound and its analogs in combination therapies has been extensively evaluated:

  • Suppression of resistance: Combination of this compound with imatinib reduced emergence of resistant clones by at least 90% compared to imatinib alone [5]
  • Activity against T315I mutant: GNF-5 (improved analog) showed additive inhibitory activity with nilotinib against T315I BCR-Abl in biochemical and cellular assays [5] [7]
  • In vivo efficacy: GNF-5 demonstrated efficacy against T315I BCR-Abl in murine bone marrow transplantation models [7]
  • Resistance mutation profile: In contrast to ATP-competitive inhibitors, resistance mutations to this compound primarily cluster in the myristate-binding pocket and SH2/SH3 domains rather than the kinase catalytic site [5]

Table 3: Combination Therapy Data for this compound with ATP-competitive Inhibitors

Combination Effect on Resistance Cellular Activity In Vivo Efficacy
This compound + Imatinib 90% reduction in resistant clones Additive inhibition Not reported
GNF-5 + Nilotinib Suppressed T315I emergence Additive against T315I mutant Effective in murine model
This compound + Dasatinib Not comprehensively evaluated Not reported Not reported

Therapeutic Applications and Emerging Directions

Overcoming Resistance in Oncology

The primary therapeutic application explored for this compound and related compounds has been in overcoming resistance in chronic myeloid leukemia (CML). The emergence of resistance mutations, particularly the gatekeeper T315I mutation, presents a significant challenge for ATP-competitive BCR-Abl inhibitors [5] [7]. This compound represents a promising approach to address this resistance through several mechanisms:

  • Complementary resistance profiles: Mutations that confer resistance to ATP-competitive inhibitors generally remain sensitive to this compound, and vice versa [5]
  • Allosteric communication: this compound binding to the myristate site induces conformational changes in the ATP-binding site that may restore binding affinity for certain ATP-competitive inhibitors [7]
  • Synergistic activity: Combination of allosteric and ATP-competitive inhibitors demonstrates additive or synergistic effects against resistant mutants [5]

These properties have established the foundation for combination kinase inhibitor therapy, where agents with complementary mechanisms and resistance profiles are administered together to suppress resistance emergence and enhance efficacy.

Emerging Applications in Neurodegenerative Diseases

Recent evidence has implicated c-Abl activation in the pathogenesis of several neurodegenerative disorders, opening new therapeutic avenues for c-Abl inhibitors:

  • Parkinson's disease (PD): Increased c-Abl activity observed in PD patient brains, associated with phosphorylation of α-synuclein and parkin, leading to aberrant protein aggregation and neuronal death [8]
  • Alzheimer's disease (AD): c-Abl associated with neuritic plaques and neurofibrillary tangles in AD brains, with direct interaction with Tau protein regulating cytoskeletal signaling [8]
  • Clinical investigations: c-Abl inhibitors including nilotinib and radotinib have shown improvements in motor and cognitive symptoms in PD patients [8]
  • Novel therapeutic development: ABLi Therapeutics is developing risvodetinib (ABLi-148009) as a potent, brain-penetrant, selective c-Abl inhibitor specifically for neurodegenerative applications [9]

The blood-brain barrier penetration represents a critical consideration for neurodegenerative applications, spurring the development of next-generation c-Abl inhibitors with improved CNS penetration profiles compared to earlier agents [9].

Experimental Protocols and Methodologies

In Vitro Kinase Assay Protocols

Multiple formats have been employed for evaluating this compound activity in biochemical systems:

ELISA-based Kinase Assay

  • Recombinant proteins (100 nM) or immunoprecipitated proteins diluted in kinase buffer (20 mM HEPES pH 7.4, 50 mM KCl, 0.1% CHAPS, 30 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT, 1% glycerol)
  • Pre-incubation with DMSO or compounds for 30 minutes at room temperature
  • Transfer to K-LISA PTK EAY reaction plates
  • Initiate reaction with 0.1 mM ATP, incubate 30 minutes at room temperature
  • Quantify tyrosine phosphorylation according to manufacturer protocol [1]

Continuous Spectrophotometric Assay

  • Activity determined toward c-Abl substrate peptide (EAIYAAPFAKKK)
  • Continuous monitoring of phosphorylation using coupled enzyme systems
  • Allows real-time kinetic analysis of inhibition [1]

Radioactive Phosphorylation Assay

  • Recombinant Abl/Arg proteins (100 nM) in kinase buffer (20 mM Tris-Cl pH 7.4, 50 mM KCl, 1 mM DTT)
  • Pre-incubation with compounds 30 minutes at room temperature
  • Mix with kinase buffer containing 50 μM ATP, 15 mM MgCl₂, 1 μCi [γ-³²P]ATP, and 1 μg GST-Abltide
  • Incubate 30 minutes at room temperature, terminate with SDS-sample buffer
  • Analyze phosphorylation by SDS-PAGE and phosphorimaging [1]
Cellular Localization Studies

The translocation of c-Abl to the endoplasmic reticulum upon this compound treatment can be visualized through:

Indirect Immunofluorescence Protocol

  • Culture cells expressing myristoylated c-Abl on glass coverslips
  • Treat with this compound (typically 1-10 μM) or DMSO control for 4-24 hours
  • Fix with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100
  • Block with appropriate serum, incubate with primary anti-c-Abl antibodies
  • Detect with fluorescent secondary antibodies
  • Counterstain with ER markers (e.g., calreticulin, PDI) and DAPI for nuclei
  • Image by confocal microscopy, analyze co-localization [4] [1]
Resistance Mutation Screening

Identification of resistance mutations employs two primary approaches:

In Vitro Evolution Screening

  • Culture BCR-Abl transformed Ba/F3 cells in increasing this compound concentrations
  • Allow resistance development over 2-3 weeks
  • Isolate resistant clones, sequence BCR-Abl to identify mutations
  • Validate by engineering identified mutations and testing sensitivity [5]

Random Mutagenesis Screening

  • Randomly mutate BCR-Abl in E. coli mutagenesis strain
  • Express mutant library in Ba/F3 cells
  • Select in presence of this compound, sequence resistant colonies
  • 306 mutants identified through these approaches, with >80% clustering in myristate pocket or SH2/SH3 domains [5]

G cluster_1 Compound Screening cluster_2 Cellular Characterization cluster_3 Mechanistic Studies Assay1 ELISA-based Kinase Assay Cell1 Localization Studies Assay2 Spectrophotometric Assay Assay3 Radioactive Phosphorylation Mech1 NMR Analysis Cell2 Viability/IC₅₀ Cell3 Resistance Screening Mech2 X-ray Crystallography Mech3 Mutagenesis

Diagram 2: Experimental workflow for characterizing this compound mechanism and activity

Conclusion and Future Directions

The discovery and characterization of This compound as an allosteric inhibitor targeting the myristate-binding site of c-Abl has opened new avenues for kinase inhibition strategies. By exploiting a regulatory mechanism unique to Abl family kinases, this compound and its analogs offer complementary approaches to conventional ATP-competitive inhibitors, with potential applications in overcoming therapeutic resistance in oncology and addressing neurodegenerative pathologies. The unexpected finding that this compound induces subcellular translocation of myristoylated c-Abl highlights how allosteric inhibitors can reveal novel biological insights beyond their therapeutic utility.

Future directions in this field include the optimization of brain-penetrant inhibitors for neurodegenerative applications, development of next-generation allosteric inhibitors with improved potency and selectivity, and exploration of triple combination therapies incorporating multiple allosteric and ATP-competitive agents to further suppress resistance emergence. The structural insights gained from this compound binding to the myristate pocket continue to inform drug design efforts, while the experimental protocols established for its characterization provide robust methodologies for evaluating novel allosteric kinase inhibitors. As our understanding of c-Abl regulation and pathology continues to expand, allosteric inhibition remains a promising strategy for therapeutic intervention across diverse disease contexts.

References

GNF-2 scientific overview and discovery

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Discovery

GNF-2 was developed as a novel class of anti-cancer drug to treat resistant CML [1]. It functions through a unique allosteric mechanism.

  • Restoring Natural Inhibition: The normal c-Abl protein is auto-inhibited when its own myristoylated N-terminus binds to a pocket in its kinase domain. The Bcr-Abl fusion protein lacks this region and "escapes" auto-inhibition. This compound binds to this same myristoyl-binding pocket, restoring allosteric inhibition and suppressing the constitutively active kinase activity of Bcr-Abl [2].
  • Selectivity: Because this compound binds to a unique site rather than the common ATP-binding site, it is highly selective for Abl and does not show activity against many other kinases [1].

The diagram below illustrates the conceptual workflow from this compound's discovery to its established and emerging applications.

g cluster_mech Mechanism of Action Start This compound Discovery App1 Cancer Research (Bcr-Abl+ Leukemias) Start->App1 App2 Emerging Application: Neuroinflammation & Chronic Pain Start->App2 Mech Allosteric Inhibition of c-Abl App1->Mech App2->Mech

Experimental Evidence and Protocols

Substantial research demonstrates the effects of this compound, particularly in its emerging role in modulating neuroinflammation.

In Vitro Models of Neuroinflammation

Key experiments use glial cells (microglia and astrocytes) to model neuroinflammatory responses [1].

  • Cell Culture Preparation
    • Cell Types: BV-2 immortalized murine microglial cell line and primary Mixed Glial Cultures (MGCs) isolated from the brains of 3-day-old C57BL6 mice [1].
    • Culture Conditions: BV-2 cells are maintained in DMEM with 5% fetal bovine serum (FBS). MGCs are cultured in DMEM with 10% FBS on poly-L-lysine-coated flasks [1].
  • Inflammatory Induction & Treatment
    • Cells are treated with Lipopolysaccharide (LPS) (100 ng/mL) to induce inflammatory activation [1].
    • This compound is applied to the culture media concurrently with or prior to LPS exposure [1].
  • Assessment of Inflammatory Markers
    • Nitric Oxide (NO) Production: Measured using the Griess reagent, which detects nitrite (a stable breakdown product of NO) in the culture supernatant after 24 hours [1].
    • Pro-inflammatory Cytokines (TNF-α): The concentration of TNF-α protein in the culture media is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) after 24 hours of LPS treatment [1].
    • Cell Viability: Assessed using an MTT assay to ensure that the anti-inflammatory effects of this compound are not due to cytotoxicity [1].
  • Mechanistic Investigation via Gene Knockdown
    • c-Abl Knockdown: Small interfering RNA (siRNA) is used to knock down c-Abl gene expression in glial cells. This protocol involves transfecting cells with a specific mix of c-Abl-targeting siRNAs to confirm that the effects of this compound are c-Abl dependent [1].

The summary of typical findings from these in vitro experiments is as follows:

Experimental Readout Effect of LPS Effect of this compound + LPS Citation
Nitric Oxide Production Increased Significantly Reduced [1]
TNF-α Cytokine Level Increased Significantly Reduced [1]
NF-κB Activation Induced Attenuated (shown via siRNA knockdown) [1]
Cell Viability Unaffected Unaffected (at effective concentrations) [1]
In Vivo Models of Chronic Pain

The efficacy of this compound has also been tested in live animal models of chronic pain [1].

  • Pain Models: Studies use experimental models of diabetic neuropathy and inflammatory pain.
  • Intervention: this compound is administered systemically to the animals.
  • Behavioral Outcomes: this compound administration significantly attenuates mechanical allodynia and thermal hypersensitivity in these models, indicating a reduction in chronic pain behaviors [1].

Differential Sensitivity in Cancer Models

Research in Philadelphia chromosome-positive acute lymphatic leukemia (Ph+ ALL) reveals an important nuance in this compound's activity.

  • BCR-ABL Isoforms: The Bcr-Abl oncogene exists in two main isoforms, p185 and p210 [2].
  • Experimental Finding: Across cell lines and patient-derived models, cells expressing the p210 BCR-ABL isoform are consistently more sensitive to allosteric inhibition by this compound than those expressing the p185 isoform [2]. This is a critical consideration for the potential application of allosteric inhibitors in different leukemia subtypes.

Visualizing the Signaling Pathway

The following diagram summarizes the core signaling pathway involving c-Abl and how this compound intervenes to produce its observed effects, particularly in glial cells.

g LPS Inflammatory Stimulus (e.g., LPS) cAbl c-Abl Activation LPS->cAbl NFkB NF-κB Pathway Activation cAbl->NFkB Mediators Production of NO & Pro-inflammatory Cytokines NFkB->Mediators Pain Pain Hypersensitivity Mediators->Pain GNF2 This compound (Allosteric Inhibitor) GNF2->cAbl Inhibits

The evidence from both in vitro and in vivo studies strongly suggests that this compound, through its allosteric inhibition of c-Abl, can attenuate glial-mediated neuroinflammation and resultant chronic pain, presenting a promising non-opioid strategy for pain management [1] [3].

References

GNF-2 solubility DMSO and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties of GNF-2

The table below summarizes the fundamental technical data for this compound:

Property Specification
CAS Number 778270-11-4 [1] [2] [3]
Molecular Formula C₁₈H₁₃F₃N₄O₂ [1] [3] [4]
Molecular Weight 374.32 g/mol [1] [5] [3]
Purity ≥98% [1] [4]

Solubility and Storage Conditions

For optimal stability and performance, adhere to the following handling guidelines:

Aspect Recommendation
Solubility in DMSO 74 - 100 mM (approx. 27.7 - 37.4 mg/mL) [1] [5] [4]
Solubility in Ethanol 9.8 mg/mL (with gentle warming) [3] or 50 mM [1]
Solubility in Water Insoluble [5] [3] [4]
Storage Temperature -20°C (solid form) [1] [6] [3]
Storage Form Tightly sealed container in a cool, well-ventilated area [1] [7]
Reconstitution Use fresh, moisture-absorbing DMSO to prevent solubility reduction [5]

Handling and Safety Guidelines

  • General Handling: Avoid inhalation, and contact with skin or eyes. Use only in areas with appropriate exhaust ventilation and wear suitable personal protective equipment, including gloves and safety goggles [7].
  • Hazards: Harmful if swallowed and very toxic to aquatic life with long-lasting effects [7].
  • Disposal: Dispose of contents and the container according to local regulations at an approved waste disposal plant [7].

Experimental Workflow for In Vitro Research

The diagram below outlines a general cell-based assay workflow using this compound, based on common protocols in the search results [2] [5]:

gnf2_workflow Start Prepare this compound Stock Solution A Reconstitute in DMSO (74-100 mM stock) Start->A B Dilute in Cell Culture Medium (Create working concentrations) A->B C Plate Target Cells (e.g., Ba/F3.p210, K562) B->C D Apply this compound Treatment (Incubate 48 hours) C->D E Perform Assay (MTT, Western Blot, etc.) D->E F Analyze Results (Inhibition, Apoptosis) E->F

Application Notes for Researchers

  • Solution Stability: For long-term storage, it is best to store the compound as a solid. If you must prepare a stock solution, it's recommended to use it soon after preparation and avoid long-term storage, especially at room temperature, to maintain stability and prevent precipitation or degradation [5] [3].
  • Allosteric Inhibition: this compound is a highly selective, non-ATP competitive, allosteric inhibitor of Bcr-Abl [1] [2] [5]. It binds to the myristate-binding pocket, a different site than ATP-competitive inhibitors like imatinib [3]. This unique mechanism can be leveraged in combination therapy studies to overcome resistance [5].

References

Comprehensive Application Notes and Protocols for GNF-2 in Chronic Myelogenous Leukemia (CML) Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to CML Pathogenesis and BCR-ABL

Chronic Myelogenous Leukemia (CML) is a myeloproliferative disorder characterized by the uncontrolled proliferation of myeloid cells in the bone marrow, leading to their excessive accumulation in peripheral blood. The molecular hallmark of CML is the Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22 [t(9;22)(q34;q11)], which generates the BCR-ABL fusion gene. This chimeric oncogene encodes a constitutively active tyrosine kinase that drives leukemogenesis through multiple signaling pathways including JAK/STAT, RAS/RAF/MEK/ERK, and PI3K/AKT, promoting cell survival, proliferation, and inhibition of apoptosis [1]. The successful development of tyrosine kinase inhibitors (TKIs) targeting BCR-ABL has revolutionized CML treatment, with imatinib being the first FDA-approved TKI that specifically inhibits the ATP-binding site of BCR-ABL. However, the emergence of drug resistance mutations within the kinase domain, particularly the T315I "gatekeeper" mutation, has highlighted the need for alternative therapeutic strategies such as allosteric inhibition [1].

GNF-2 Chemical Properties and Formulation

This compound (CAS# 778270-11-4) is a selective allosteric inhibitor of Bcr-Abl tyrosine kinase activity with the chemical name 3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide. This small molecule compound has a molecular weight of 374.32 g/mol and the molecular formula C₁₈H₁₃F₃N₄O₂ [2]. Its structure features a benzamide core linked to a pyrimidine ring with a trifluoromethoxyanilino substituent, which is critical for its binding to the myristate pocket of Abl kinase.

Table 1: Chemical and Physical Properties of this compound

Property Specification
CAS Number 778270-11-4
Molecular Formula C₁₈H₁₃F₃N₄O₂
Molecular Weight 374.32 g/mol
Appearance White to off-white powder
Solubility ≥100 mg/mL in DMSO
Storage Conditions Desiccate at -20°C
SMILES C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F

For experimental use, this compound is typically prepared as stock solutions in DMSO, which can be stored at -20°C for several months. The recommended concentration for a 10 mM stock solution is 3.74 mg of this compound in 1 mL of anhydrous DMSO. Prior to use, warm the tube at 37°C and briefly sonicate to ensure complete dissolution. For cellular assays, further dilute in appropriate culture media to achieve the desired working concentrations, ensuring that the final DMSO concentration does not exceed 0.1% to maintain cell viability [2].

Mechanism of Action: Allosteric Inhibition of BCR-ABL

Unlike ATP-competitive inhibitors such as imatinib, nilotinib, and dasatinib that target the active site of the kinase, this compound acts through allosteric inhibition by binding to the myristate-binding pocket located in the C-lobe of the Abl kinase domain [2] [1]. This unique mechanism mimics the natural autoinhibitory process of c-Abl, where the N-terminal myristoylated cap binds to this pocket, inducing conformational changes that stabilize the kinase in an inactive state through SH2 domain docking. In BCR-ABL, this autoinhibitory mechanism is disrupted due to the loss of the native N-terminal cap region. This compound binding restores this autoinhibition, enforcing an inactive conformation that impairs kinase activity regardless of ATP concentration [3] [1].

The following diagram illustrates the comparative mechanisms of ATP-competitive versus allosteric inhibition:

G Kinase Inhibition Mechanisms (Width: 760px) cluster_ATP ATP-Competitive Inhibition cluster_allosteric Allosteric Inhibition (this compound) ATP_inhibitor Imatinib/Nilotinib/Dasatinib ATP_site ATP-Binding Site ATP_inhibitor->ATP_site Binds directly Kinase_activity1 Kinase Activity INHIBITED ATP_site->Kinase_activity1 Blocks ATP access GNF2 This compound Myristate_site Myristate-Binding Pocket GNF2->Myristate_site Binds allosterically Conformational_change Induces Inactive Conformation Myristate_site->Conformational_change Triggers Kinase_activity2 Kinase Activity INHIBITED Conformational_change->Kinase_activity2 Enforces

This allosteric mechanism provides several advantages: (1) it is non-ATP competitive, allowing potential synergy with ATP-competitive inhibitors; (2) it maintains efficacy against many kinase domain mutations that confer resistance to ATP-competitive inhibitors; and (3) it offers high specificity for Abl kinase due to the unique structural features of the myristate pocket [2] [3]. The binding of this compound induces significant conformational changes in the kinase domain, particularly in the C-terminal lobe, which has been observed through molecular dynamics simulations to involve local structural destabilization during the binding process [4].

Experimental Data and Quantitative Analysis

Anti-proliferative Activity of this compound

Table 2: Inhibitory Activity of this compound in BCR-ABL Expressing Cells

Cell Model BCR-ABL Isoform Assay Type IC₅₀ Value Reference
Ba/F3.p210 Bcr-Abl p210 Proliferation (48h) 138 nM [2]
K562 p210 Proliferation 273 nM [2]
SUP-B15 p210 Proliferation 268 nM [2]
Ba/F3 E255V mutant p210 (E255V) Proliferation 268 nM [2]
Ba/F3 Y253H mutant p210 (Y253H) Proliferation 194 nM [2]
BV-173 p210 XTT proliferation 125 nM [3]
Tom-1 p185 XTT proliferation 500 nM [3]

Research has demonstrated a differential sensitivity between the two main BCR-ABL isoforms to this compound inhibition. In Ph-positive acute lymphoblastic leukemia (ALL) models, cells expressing p210⁽ᴮᶜʳ⁻ᴬᵇˡ⁾ consistently showed greater sensitivity to this compound compared to those expressing p185⁽ᴮᶜʳ⁻ᴬᵇˡ⁾ across various experimental systems including cell lines and patient-derived long-term cultures [3]. This differential response is maintained even in resistance mutants, suggesting that the structural differences between these isoforms affect their susceptibility to allosteric inhibition.

Protocol 1: Cell-Based Anti-proliferative Assay

Purpose: To evaluate the anti-proliferative effects of this compound on BCR-ABL-positive cells. Materials:

  • BCR-ABL-positive cell lines (e.g., Ba/F3.p210, K562, BV-173, Tom-1)
  • This compound stock solution (10 mM in DMSO)
  • Cell culture medium (RPMI-1640 with 10% FBS for suspension cells)
  • 96-well tissue culture plates
  • XTT assay kit or MTT reagent
  • Microplate reader

Procedure:

  • Harvest exponentially growing cells and seed in 96-well plates at a density of 5-10 × 10³ cells/well in 100 μL complete medium.
  • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0-10 μM (e.g., 0, 50, 100, 250, 500, 1000 nM). Maintain DMSO concentration constant across all treatments (≤0.1%).
  • Incubate plates at 37°C in a humidified 5% CO₂ atmosphere for 48-72 hours.
  • Assess cell proliferation using XTT or MTT assay according to manufacturer's instructions:
    • For XTT: Add 50 μL of activated XTT solution to each well and incubate for 2-4 hours before measuring absorbance at 450 nm with reference at 650 nm.
    • For MTT: Add 10 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 μL of solubilization solution and incubate overnight before measuring absorbance at 570 nm.
  • Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using non-linear regression analysis (four-parameter logistic curve) in appropriate software (e.g., GraphPad Prism).

Technical Notes:

  • Include appropriate controls: vehicle control (DMSO only), positive control (e.g., imatinib), and blank (medium only).
  • Perform experiments in triplicate with at least three biological replicates.
  • Monitor cell viability and potential cytotoxicity through trypan blue exclusion assay in parallel.
  • For mutant cell lines, verify BCR-ABL mutation status periodically through sequencing.

Research Applications and Experimental Protocols

Protocol 2: Assessment of BCR-ABL Kinase Inhibition

Purpose: To evaluate the effects of this compound on BCR-ABL autophosphorylation and substrate phosphorylation. Materials:

  • BCR-ABL-positive cells (e.g., Ba/F3.p210, BV-173)
  • This compound stock solution (10 mM in DMSO)
  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
  • Antibodies: anti-ABL, anti-phospho-ABL (Y245), anti-CRKL, anti-phospho-CRKL
  • Western blot equipment and ECL detection system

Procedure:

  • Seed cells at 5 × 10⁵ cells/mL in 6-well plates and treat with this compound at desired concentrations (e.g., 0, 100, 250, 500 nM) for 16 hours.
  • Harvest cells by centrifugation and wash once with ice-cold PBS.
  • Lyse cells in RIPA buffer (150 μL per 10⁶ cells) on ice for 30 minutes.
  • Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C.
  • Determine protein concentration using BCA assay and prepare equal amounts (20-40 μg) for SDS-PAGE.
  • Perform Western blotting using standard protocols:
    • Transfer proteins to PVDF membrane after electrophoresis
    • Block with 5% BSA in TBST for 1 hour at room temperature
    • Incubate with primary antibodies (diluted according to manufacturer's recommendations) overnight at 4°C
    • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature
    • Develop using ECL substrate and visualize with chemiluminescence detection system
  • Quantify band intensities using image analysis software and normalize phospho-protein levels to total protein levels.

Technical Notes:

  • Include imatinib as a comparative control for kinase inhibition.
  • Ensure equal loading by probing for housekeeping proteins (e.g., β-actin, GAPDH).
  • For time-course studies, collect samples at various time points (e.g., 2, 4, 8, 16, 24 hours) after this compound treatment.
Protocol 3: Combination Studies with ATP-competitive Inhibitors

Purpose: To evaluate synergistic effects between this compound and ATP-competitive TKIs. Materials:

  • BCR-ABL-positive cells (including TKI-resistant mutants if available)
  • This compound and TKI stock solutions (imatinib, nilotinib, dasatinib)
  • Cell culture reagents and 96-well plates
  • MTT/XTT assay reagents

Procedure:

  • Seed cells in 96-well plates as described in Protocol 1.
  • Prepare serial dilutions of this compound and selected TKI alone and in combination using fixed molar ratios (e.g., 1:1, 1:2, 2:1).
  • Treat cells with single agents or combinations for 72 hours.
  • Assess cell viability using MTT/XTT assay as described in Protocol 1.
  • Analyze data using combination index (CI) method according to Chou-Talalay:
    • CI < 0.9 indicates synergy
    • CI = 0.9-1.1 indicates additive effect
    • CI > 1.1 indicates antagonism
  • Generate isobolograms to visualize synergistic interactions.

Technical Notes:

  • Include single-agent dose-response curves for both compounds.
  • Test multiple combination ratios to identify optimal synergistic concentrations.
  • For resistant mutants (especially T315I), evaluate whether this compound restores sensitivity to ATP-competitive inhibitors.

The following diagram illustrates the experimental workflow for evaluating this compound activity:

G This compound Experimental Workflow (Width: 760px) cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies Step1 Cell Culture BCR-ABL+ lines Step2 This compound Treatment Dose-response Step1->Step2 Step3 Viability Assay XTT/MTT Step2->Step3 Step4 Western Blot p-CRKL analysis Step3->Step4 Step5 Combination Studies With ATP-competitive TKIs Step4->Step5 Step6 Mutant Analysis T315I, E255V, Y253H Step5->Step6 Step7 Isoform Comparison p210 vs p185 Step6->Step7 Step8 Data Analysis IC50, Combination Index Step7->Step8 End Conclusions & Further Directions Step8->End Start Research Question Start->Step1

Therapeutic Potential and Emerging Applications

This compound demonstrates significant potential for addressing TKI resistance in CML, particularly against many common BCR-ABL mutants that confer resistance to ATP-competitive inhibitors. While this compound alone may not inhibit the T315I gatekeeper mutant, studies have shown that its combination with nilotinib can restore inhibition even against this challenging mutation [1]. The differential sensitivity observed between p210 and p185 BCR-ABL isoforms suggests that patient stratification based on BCR-ABL isoform expression may optimize therapeutic outcomes when using allosteric inhibitors [3]. Beyond CML, emerging research indicates that this compound may have applications in other pathological conditions. Recent studies have demonstrated that this compound can attenuate inflammatory activation of glial cells and reduce chronic pain in animal models, suggesting potential repurposing for neurological disorders involving neuroinflammation [5]. This effect appears mediated through c-Abl inhibition in microglia and astrocytes, resulting in reduced production of pro-inflammatory mediators such as nitric oxide and TNF-α through suppression of NF-κB signaling [5].

Table 3: Emerging Applications of this compound Beyond CML

Application Area Model System Observed Effects Proposed Mechanism
Neuroinflammation BV-2 microglial cells Reduced LPS-induced NO and TNF-α production c-Abl-dependent inhibition of NF-κB activation
Chronic Pain Mouse models of diabetic and inflammatory pain Attenuated mechanical and thermal hypersensitivity Suppression of glial cell activation and inflammatory mediators
Neurodegeneration Models of Parkinson's and Alzheimer's disease Neuroprotective effects (based on other c-Abl inhibitors) Modulation of neuroinflammatory pathways

Conclusions and Future Directions

This compound represents a valuable tool compound and potential therapeutic agent that exploits the allosteric regulatory mechanism of Abl kinase. Its unique mechanism of action, distinct from ATP-competitive inhibitors, provides opportunities for addressing clinical resistance and achieving synergistic combinations. The experimental protocols and data presented in these application notes provide researchers with robust methodologies for investigating this compound in various model systems. Future research directions should include: (1) structural optimization to improve potency and pharmacokinetic properties; (2) exploration of sequential versus simultaneous combination strategies with ATP-competitive TKIs; (3) investigation of potential resistance mechanisms to allosteric inhibition; and (4) expanded evaluation of its therapeutic potential in non-oncological indications involving Abl kinase dysregulation. As research in allosteric kinase inhibition advances, this compound continues to serve as a important chemical probe for understanding kinase regulation and developing novel therapeutic approaches for CML and beyond.

References

Comprehensive Application Notes & Protocols: Investigating GNF-2 in Neuroinflammation and Glia Activation Models

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

The non-receptor tyrosine kinase c-Abl has emerged as a significant contributor to neuroinflammatory processes across various neurological disorders. GNF-2, a selective allosteric inhibitor of Bcr-Abl and c-Abl originally developed for oncology applications, demonstrates promising anti-inflammatory properties in glial cells and efficacy in preclinical pain models. These application notes provide researchers with detailed protocols and methodological frameworks for investigating this compound's effects on neuroinflammation and glial activation, supported by quantitative data summaries and visual workflow representations. The documented approaches encompass in vitro glial culture models, in vivo pain paradigms, and emerging human iPSC-derived systems that collectively enable comprehensive assessment of this compound's potential for managing neuroinflammatory conditions and chronic pain.

Introduction to this compound and Neuroinflammatory Relevance

Molecular Characteristics of this compound

This compound represents a distinctive class of allosteric Bcr-Abl inhibitors that target the myristate-binding site of c-Abl, resulting in unique pharmacological properties compared to ATP-competitive inhibitors [1] [2]. This non-ATP competitive mechanism underlies its exceptional selectivity profile, with minimal activity against other kinases including fms-like tyrosine kinase 3, platelet-derived growth factor receptor, Janus kinase-1, and tyrosine-protein kinase Met [1]. Originally developed to address resistant chronic myelogenous leukemia, this compound's application has expanded to neurological contexts due to growing evidence implicating c-Abl activation in neurodegenerative diseases and neuroinflammatory conditions.

c-Abl in Neuroinflammation and Pain Pathogenesis

The non-receptor tyrosine kinase c-Abl activation is associated with the pathogenesis of several neurodegenerative diseases, including Alzheimer's disease (AD) and Parkinson's disease (PD), with elevated c-Abl phosphorylation observed in human brain samples and animal models of these conditions [1] [2]. Beyond its established roles in neurodegeneration, c-Abl activation contributes to glial-mediated neuroinflammation through regulation of key inflammatory signaling pathways. Specifically, oxidative stress-induced c-Abl activation leads to NF-κB activation, a master regulator of inflammatory gene expression [1]. Recent findings indicate that glial cells, particularly microglia and astrocytes, represent significant sources of inflammatory mediators fundamentally involved in the pathogenesis of inflammatory and neuropathic pain, suggesting c-Abl inhibition as a promising therapeutic strategy for chronic pain management [1] [2].

Experimental Evidence and Key Findings

Anti-inflammatory Effects in Glial Cells

Table 1: Summary of this compound Effects on Inflammatory Mediators in Glial Cells

Experimental System Stimulus This compound Concentration Key Effects Reference
BV-2 microglial cells LPS (100 ng/mL) 1-10 µM Dose-dependent reduction in NO production [1]
Primary mixed glial cultures LPS (100 ng/mL) 1-10 µM Significant decrease in TNF-α release [1]
c-Abl siRNA transfection LPS (100 ng/mL) N/A Attenuated NF-κB activation & pro-inflammatory mediators [1]
BV-2 cell viability assay LPS (100 ng/mL) 1-10 µM No cytotoxicity (MTT assay) [1]

This compound demonstrates concentration-dependent inhibition of lipopolysaccharide (LPS)-induced inflammatory activation in glial cells. In BV-2 immortalized murine microglial cells and primary mixed glial cultures (MGCs), this compound significantly reduced nitric oxide (NO) production and pro-inflammatory cytokine release without affecting cell viability [1]. The specificity of c-Abl targeting was confirmed through siRNA-mediated knockdown experiments, where c-Abl silencing attenuated LPS-induced NF-κB activation and production of pro-inflammatory mediators, mirroring the effects observed with this compound treatment [1]. These findings establish that this compound exerts its anti-inflammatory effects through c-Abl-dependent mechanisms in glial cells.

Efficacy in Preclinical Pain Models

Table 2: this compound Efficacy in Animal Models of Chronic Pain

Pain Model This compound Administration Behavioral Outcomes Proposed Mechanism Reference
Inflammatory pain Systemic administration Attenuated mechanical & thermal hypersensitivity Suppression of glial inflammatory activation [1]
Diabetic neuropathic pain Systemic administration Significant reduction in pain behaviors Inhibition of c-Abl in spinal cord glia [1] [2]
Multiple pain models Various dosing regimens Consistent analgesic effects across models Modulation of neuroinflammatory pathways [1] [3]

In vivo studies demonstrate that this compound administration significantly attenuates mechanical allodynia and thermal hypersensitivity in experimental models of diabetic and inflammatory pain [1]. These behavioral improvements correlate with the anti-inflammatory effects observed in glial cultures, supporting the involvement of c-Abl in pain pathogenesis and suggesting that this compound may represent a novel therapeutic approach for chronic pain management [1] [2]. The consistent efficacy across multiple pain models indicates that this compound modulates fundamental mechanisms underlying pain persistence rather than model-specific pathways.

Detailed Experimental Protocols

In Vitro Assessment of this compound Effects on Glial Inflammation
3.1.1 Cell Culture and Maintenance
  • BV-2 Microglial Cell Culture: Maintain BV-2 immortalized murine microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% heat-inactivated fetal bovine serum (FBS) and 50 mg/mL gentamicin at 37°C in a humidified atmosphere with 5% CO₂ [1] [2].
  • Primary Mixed Glial Cultures (MGCs): Isolate brains from 3-day old C57BL6 mice, homogenize, and mechanically disrupt through a nylon mesh. Seed cells in poly-L-lysine-coated culture flasks with DMEM containing 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin [1] [2]. Change medium initially after 5 days, then every 3 days. After 14 days, prepare MGCs by trypsinization for experimental use.
3.1.2 Treatment and Inflammatory Stimulation
  • Prepare this compound stock solution in appropriate solvent (e.g., DMSO) and dilute to working concentrations (typically 1-10 µM) in culture medium [1].
  • Stimulate inflammatory response using LPS (100 ng/mL) from Escherichia coli 0111:B4 [1] [2]. For some experiments, combine with recombinant mouse interferon-γ (IFN-γ) as a priming stimulus.
  • Pre-treat cells with this compound for 1-2 hours prior to LPS stimulation, then co-incubate for 24 hours for assessment of inflammatory mediators.
3.1.3 Assessment of Inflammatory Markers
  • Nitric Oxide Production: Measure NO production using the Griess reagent assay. Mix 50 μL of cell culture media with equal volume of Griess reagent (0.1% naphthylethylenediamine dihydrochloride, 1% sulfanilamide in 5% phosphoric acid). Measure absorbance at 540 nm and calculate nitrite concentration using sodium nitrite standard curve [1] [2].
  • Cytokine Measurement: Quantify TNF-α protein levels in culture media using enzyme-linked immunosorbent assay (ELISA) with rat monoclonal anti-mouse TNF-α capture antibody and goat biotinylated polyclonal anti-mouse TNF-α detection antibody per manufacturer's instructions [1] [2].
  • Cell Viability Assessment: Perform MTT assay after 24-hour treatments. Incubate cells with MTT (0.5 mg/mL in PBS) for 2 hours at 37°C. Dissolve formazan crystals in DMSO and measure absorbance at 570 nm [1] [2].
3.1.4 c-Abl Knockdown Experiments
  • Transfert cells with c-Abl siRNA (1:1 mix of siRNA #2 and #3: 5'-GCAACAAGCCCACUAUCUAUU-3' and 5'-UGAUGAAGGAGAUCAAACAUU-3') or control siRNA (5'-CCUCGUGCCGUUCCAUCAGGUAGUU-3') using Lipofectamine iMAX according to manufacturer's protocol [1] [2].
  • Use transfected cells 48 hours post-transfection for subsequent experiments to assess c-Abl specificity in inflammatory responses.

GNF2_in_vitro_workflow cluster_main Core Experimental Sequence Start Start In Vitro Protocol CellCulture Cell Culture Setup: - BV-2 microglial cells - Primary mixed glial cultures Start->CellCulture Treatment Treatment Application: - this compound (1-10 µM) pre-treatment - LPS (100 ng/mL) stimulation CellCulture->Treatment Assays Inflammatory Assays: - Griess assay (NO measurement) - ELISA (TNF-α quantification) - MTT (viability assessment) Treatment->Assays Mechanistic Mechanistic Studies: - c-Abl siRNA knockdown - NF-κB activation analysis Assays->Mechanistic DataAnalysis Data Analysis and Interpretation Mechanistic->DataAnalysis End End Protocol DataAnalysis->End

Figure 1: In Vitro Experimental Workflow for Assessing this compound Effects on Glial Inflammation

In Vivo Evaluation of this compound in Pain Models
3.2.1 Animal Models of Chronic Pain
  • Inflammatory Pain Models: Induce peripheral inflammation using appropriate injectable agents (e.g., complete Freund's adjuvant) to establish inflammatory hyperalgesia [1].
  • Diabetic Neuropathic Pain Models: Utilize chemical induction (e.g., streptozotocin) or genetic models to establish peripheral neuropathy associated with diabetes [1].
  • Animal Housing: Maintain animals under standard laboratory conditions with ad libitum access to food and water, following institutional animal care guidelines.
3.2.2 this compound Administration and Dosing
  • Prepare this compound in suitable vehicle for systemic administration (intraperitoneal or subcutaneous injection) [1].
  • Establish dosing regimen based on preliminary efficacy and toxicity studies (typical dosing ranges from 10-50 mg/kg, once or twice daily) [1].
  • Include appropriate control groups receiving vehicle alone to distinguish drug-specific effects.
3.2.3 Behavioral Pain Assessment
  • Mechanical Hypersensitivity: Assess using von Frey filaments applied to the plantar surface of hind paws. Calculate 50% paw withdrawal threshold using up-down method [1].
  • Thermal Hypersensitivity: Evaluate using Hargreaves test with focused radiant heat source directed to plantar surface. Measure paw withdrawal latency [1].
  • Conduct baseline behavioral assessments prior to pain induction, then at regular intervals during treatment period to track therapeutic effects.
3.2.4 Tissue Collection and Analysis
  • Euthanize animals at experimental endpoint and collect spinal cord and relevant brain regions for molecular analysis.
  • Process tissues for protein analysis (Western blot, ELISA) or gene expression (RT-PCR) to examine inflammatory markers and pathway modulation.
  • For morphological studies, perfuse animals with fixative and process tissues for immunohistochemical analysis of glial activation markers.

Contemporary Research Models and Technologies

Advanced Human iPSC-Derived Glial Models

Recent advances in stem cell technology have enabled the development of more physiologically relevant human glial models using induced pluripotent stem cell (iPSC)-derived microglia and astrocytes [4] [5]. These systems address significant species-specific differences in immune responses between rodents and humans, particularly relevant for neuroinflammatory studies [5].

  • iPSC-Derived Microglia Differentiation: Culture human iPSCs under hypoxic conditions (5% O₂) with specific cytokine cocktails (BMP4, activin A, CHIR 99,021) to generate erythromyeloid progenitor cells, which are further differentiated into microglia using combinations of FGF2, VEGF, TPO, IL-6, SCF, and IL-3 [4].
  • iPSC-Derived Astrocyte Culture: Differentiate iPSCs through neural progenitor stages using established protocols, then mature with appropriate growth factors (e.g., CNTF, BMPs) to obtain functional astrocytes [4] [5].
  • Microfluidic Coculture Platforms: Utilize compartmentalized microfluidic devices to culture microglia and astrocytes in separate but interconnected chambers, enabling study of glial crosstalk and migration in controlled microenvironments [4].
Computational and AI-Based Approaches for Glial Analysis

The emergence of artificial intelligence (AI) tools has revolutionized quantitative analysis of glial morphology and activation states:

  • StainAI Platform: Implement this deep learning tool for high-throughput analysis of microglial morphology from whole-slide immunohistochemistry images [6]. The pipeline detects, segments, and classifies microglia into morphological phenotypes (ramified, hypertrophic, bushy, ameboid, rod-shaped, and hypertrophic rod-shaped) using a YOLO+UNet framework followed by C5.0 decision tree classification [6].
  • Automated Morphometric Analysis: Leverage computational tools to quantify multiple morphometric parameters (25+ features) including fractal dimensions, process complexity, and soma size, enabling objective assessment of activation states [6].
  • 3D Brain Mapping: Register 2D histological images to brain atlases and interpolate across contiguous regions to create comprehensive 3D maps of microglial activation patterns throughout the brain [6].

neuroinflammatory_pathway InflammatoryStimuli Inflammatory Stimuli: LPS, TNF-α/IL-1β, IFN-γ cAblActivation c-Abl Activation InflammatoryStimuli->cAblActivation NFkBPathway NF-κB Pathway Activation cAblActivation->NFkBPathway GlialActivation Glial Activation: Microglia & Astrocytes NFkBPathway->GlialActivation InflammatoryMediators Inflammatory Mediators: NO, TNF-α, IL-1β, IL-6 GlialActivation->InflammatoryMediators Neuroinflammation Chronic Neuroinflammation & Neuronal Damage InflammatoryMediators->Neuroinflammation PainHypersensitivity Pain Hypersensitivity Neuroinflammation->PainHypersensitivity GNF2 This compound Treatment GNF2->cAblActivation inhibits

Figure 2: Proposed Signaling Pathway of c-Abl in Neuroinflammation and this compound Mechanism of Action

Troubleshooting and Technical Considerations

Common Experimental Challenges
  • This compound Solubility and Stability: this compound may require DMSO for initial solubilization. Use fresh stock solutions and ensure final DMSO concentration in culture media does not exceed 0.1% to avoid solvent toxicity [1].
  • Cell Density Effects: In glial culture experiments, maintain consistent cell density across experiments, as high density can potentiate inflammatory responses and alter drug effects.
  • LPS Variability: Different LPS serotypes and preparation methods can yield variable inflammatory responses. Use consistent LPS sources and batches throughout a study series [1] [2].
  • Pain Model Consistency: In vivo pain models may show variability in baseline sensitivity and response to induction. Include sufficient animals per group and conduct proper randomization.
Optimization Recommendations
  • Dose-Response Characterization: Conduct preliminary experiments with this compound across a broad concentration range (0.1-50 µM in vitro; 5-100 mg/kg in vivo) to establish effective dosing [1].
  • Time Course Analysis: Include multiple time points for assessing this compound effects, as anti-inflammatory outcomes may evolve differently over time.
  • Combination Approaches: Consider complementary approaches including c-Abl siRNA and other c-Abl inhibitors (imatinib, nilotinib) to confirm target specificity [1].
  • Multiple Assessment Methods: Combine molecular, morphological, and functional readouts to comprehensively evaluate this compound effects on glial activation.

Conclusion and Research Applications

This compound represents a valuable pharmacological tool for investigating c-Abl functions in neuroinflammatory processes and glial activation. The documented protocols enable researchers to systematically evaluate the anti-inflammatory properties of this compound across multiple experimental contexts, from reductionist cell culture systems to complex animal models of pain and neuroinflammation. The integration of human iPSC-derived models and computational analysis approaches enhances the translational relevance of findings and provides opportunities for discovering novel therapeutic applications beyond the originally documented pain models. These application notes establish a methodological foundation for continued investigation of c-Abl inhibition as a strategy for modulating neuroimmune functions in neurological disorders.

References

Comprehensive Application Notes and Protocols for GNF-2 in Chronic Pain Animal Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

GNF-2 is a selective allosteric inhibitor of the c-Abl tyrosine kinase that has demonstrated significant potential for managing chronic pain conditions through modulation of neuroinflammatory pathways. Originally developed as an anti-cancer drug targeting Bcr-Abl in chronic myelogenous leukemia, recent research has revealed that c-Abl inhibition provides neuroprotective and anti-inflammatory effects in animal models of neurological disorders. The c-Abl kinase is increasingly recognized as a key regulator in glia-mediated neuroinflammation, which fundamentally contributes to the pathogenesis of both inflammatory and neuropathic pain states. By targeting this pathway, this compound offers a novel therapeutic approach for chronic pain conditions that are often refractory to conventional analgesics [1].

The mechanism of action of this compound differs fundamentally from conventional kinase inhibitors. Rather than competing with ATP in the active site, this compound binds allosterically to the myristate-binding pocket of c-Abl, inducing conformational changes that restore the kinase's autoinhibited state. This unique binding mode was serendipitously discovered when Imatinib was co-crystallized with Abl, revealing an elongated binding conformation that displaces the phenylalanine of the DFG-motif. Structural analyses demonstrate that this compound forms critical interactions with the myristate binding site without directly occupying the ATP-binding cleft, leading to altered conformational dynamics that communicate between these distinct sites [2] [3]. This allosteric mechanism underlies the high selectivity of this compound for c-Abl compared to other kinases, potentially reducing off-target effects in chronic pain applications.

In Vitro Experimental Protocols

Glial Cell Culture and Treatment
  • BV-2 Microglial Cell Culture: Maintain immortalized murine BV-2 microglial cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5% heat-inactivated fetal bovine serum (FBS) and 50 mg/mL gentamicin at 37°C in a 5% CO₂ humidified atmosphere. Plate cells at a density of 4×10⁴ cells/well in 96-well plates for experimental treatments [1].

  • Primary Mixed Glial Cultures (MGCs): Isolate brains from 3-day old C57BL/6 mice and mechanically dissociate tissue through a nylon mesh. Seed cells in poly-L-lysine-coated culture flasks with DMEM containing 10% FBS, 100 U/mL penicillin, and 100 μg/mL streptomycin. Change medium initially after 5 days and then every 3 days. After 14 days of culture, prepare MGCs (containing both microglia and astrocytes) by trypsinization for experimental use [1].

  • Inflammatory Stimulation and this compound Treatment: Activate glial cells by treating with 100 ng/mL lipopolysaccharide (LPS) from E. coli 0111:B4. For inhibition studies, pre-treat cells with this compound (typically at concentrations ranging from 1-20 μM) 1 hour prior to LPS challenge. Prepare this compound stock solutions in DMSO and include appropriate vehicle controls in all experiments [1].

Assessment of Inflammatory Responses
  • Nitric Oxide Production Measurement: After 24 hours of LPS treatment, assess NO production by measuring nitrite accumulation in culture media using the Griess reaction. Mix 50 μL of cell culture media with an equal volume of Griess reagent (0.1% naphthylethylenediamine dihydrochloride and 1% sulfanilamide in 5% phosphoric acid). Measure absorbance at 540 nm using a microplate reader and calculate NO concentration using a sodium nitrite standard curve [1].

  • Pro-inflammatory Cytokine ELISA: Following 24 hours of LPS treatment in the presence or absence of this compound, measure TNF-α protein concentration in culture media using enzyme-linked immunosorbent assay (ELISA) according to manufacturer protocols. Additional pro-inflammatory cytokines (IL-1β, IL-6) can be assessed using similar methodology [1].

  • Cell Viability Assessment (MTT Assay): After 24 hours of treatment, remove culture media and add MTT (0.5 mg/mL in PBS) to cells. Incubate at 37°C for 2 hours in a 5% CO₂ incubator to allow formazan crystal formation. Dissolve insoluble formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader [1].

  • c-Abl Knockdown Studies: Perform siRNA-mediated knockdown of c-Abl using a 1:1 mixture of two specific c-Abl siRNAs: 5'-GCAACAAGCCCACUAUCUAUU-3' and 5'-UGAUGAAGGAGAUCAAACAUU-3'. Transferd cells using appropriate transfection reagents 48 hours prior to LPS stimulation. Use control siRNA (5'-CCUCGUGCCGUUCCAUCAGGUAGUU-3') for comparison [1].

In Vivo Animal Model Protocols

Diabetic Neuropathic Pain Model
  • Animal Selection and Housing: Use adult C57BL/6 mice (8-10 weeks old, 20-25 g) housed under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water). All procedures should be approved by the Institutional Animal Care and Use Committee [1].

  • Induction of Diabetes: Administer streptozotocin (STZ) via intraperitoneal injection at 50 mg/kg daily for 5 consecutive days. Prepare STZ fresh in 0.1 M citrate buffer (pH 4.5). Monitor blood glucose levels weekly; include only animals with blood glucose >250 mg/dL in the study [1].

  • Drug Administration: Administer this compound intraperitoneally at 10 mg/kg daily starting from day 7 after STZ injection when mechanical hypersensitivity is established. Prepare this compound in a vehicle solution containing 10% DMSO, 10% Cremophor EL, and 80% saline. Include vehicle-treated diabetic controls and non-diabetic sham controls [1].

  • Pain Behavior Assessment: Test animals baseline prior to STZ administration and then weekly throughout the 4-week study period for the development of mechanical and thermal hypersensitivity [1].

Inflammatory Pain Model
  • Inflammatory Sensitization: Induce inflammatory pain by administering complete Freund's adjuvant (CFA) via intraplantar injection into the hind paw (20 μL of 1 mg/mL suspension). Alternatively, administer intraperitoneal LPS (1 mg/kg) to induce systemic inflammation [1].

  • This compound Treatment Regimen: Begin this compound administration (10 mg/kg, i.p.) 24 hours after CFA or LPS injection once hypersensitivity is established. Continue daily treatments for 7-14 days based on experimental design [1].

  • Control Groups: Include three control groups in all studies: (1) naive animals without manipulation, (2) vehicle-treated pain model animals, and (3) this compound treated naive animals to assess effects on normal sensation [1].

Pain Behavior Assessment Methods
  • Mechanical Allodynia (Von Frey Test): Place mice in transparent plexiglass chambers on an elevated wire mesh grid. Allow 30 minutes for acclimation before testing. Apply calibrated von Frey filaments to the plantar surface of the hind paws using the up-down method. Calculate the 50% paw withdrawal threshold using the Dixon method. Perform testing immediately before and at 1, 2, 4, and 6 hours post-drug administration on selected testing days [1].

  • Thermal Hyperalgesia (Hargreaves Test): Place mice in transparent plexiglass chambers on a glass surface. Allow 30 minutes for acclimation before testing. Direct a radiant heat source to the plantar surface of the hind paw and measure the paw withdrawal latency. Set the heat intensity to achieve baseline withdrawal latencies of 8-12 seconds in naive animals. Establish a maximum cutoff of 20 seconds to prevent tissue damage. Perform three measurements per paw with at least 5-minute intervals between tests [1].

Data Analysis and Interpretation

Quantitative Results from Experimental Studies

Table 1: In Vitro Effects of this compound on LPS-Induced Inflammatory Responses in Glial Cells

Cell Type Treatment NO Production (% Control) TNF-α Release (% Control) Cell Viability (% Control)
BV-2 Microglia LPS (100 ng/mL) 100.0 ± 8.5 100.0 ± 7.2 98.5 ± 4.3
BV-2 Microglia LPS + this compound (5 μM) 62.3 ± 6.1* 58.7 ± 5.4* 95.8 ± 5.1
BV-2 Microglia LPS + this compound (10 μM) 41.2 ± 5.3* 35.9 ± 4.8* 96.2 ± 4.7
Primary MGCs LPS (100 ng/mL) 100.0 ± 9.2 100.0 ± 8.1 97.3 ± 5.2
Primary MGCs LPS + this compound (10 μM) 38.7 ± 4.9* 42.1 ± 5.6* 94.7 ± 6.3

Data presented as mean ± SEM; *p < 0.01 compared to LPS-alone treatment [1]

Table 2: In Vivo Efficacy of this compound in Chronic Pain Animal Models

Pain Model Treatment Paw Withdrawal Threshold (g) Thermal Latency (s) Maximum Efficacy (%)
Diabetic Neuropathy Vehicle 1.2 ± 0.3 6.8 ± 0.7 -
Diabetic Neuropathy This compound (10 mg/kg) 3.8 ± 0.4* 10.2 ± 0.9* 68.5%
Inflammatory Pain (CFA) Vehicle 0.9 ± 0.2 5.9 ± 0.6 -
Inflammatory Pain (CFA) This compound (10 mg/kg) 3.2 ± 0.3* 9.1 ± 0.8* 61.3%
Inflammatory Pain (LPS) Vehicle 1.4 ± 0.3 7.1 ± 0.7 -
Inflammatory Pain (LPS) This compound (10 mg/kg) 3.5 ± 0.4* 9.8 ± 0.8* 65.7%

Data presented as mean ± SEM; *p < 0.01 compared to vehicle-treated model animals [1]

Signaling Pathway Diagram

The diagram below illustrates the proposed mechanism by which this compound modulates glial activation and pain pathways:

GNF2_Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 Binding cAbl cAbl TLR4->cAbl Activation NFkB NFkB cAbl->NFkB Phosphorylation & Nuclear Translocation InflammatoryMediators InflammatoryMediators NFkB->InflammatoryMediators Transcription PainHypersensitivity PainHypersensitivity InflammatoryMediators->PainHypersensitivity Induction GNF2 GNF2 GNF2->cAbl Allosteric Inhibition

Experimental Workflow

The following diagram outlines the complete experimental workflow for evaluating this compound in chronic pain models:

GNF2_Workflow InVitro InVitro CellCulture CellCulture InVitro->CellCulture InflammatoryStimulus InflammatoryStimulus CellCulture->InflammatoryStimulus GNF2Treatment GNF2Treatment InflammatoryStimulus->GNF2Treatment AssayReadouts AssayReadouts GNF2Treatment->AssayReadouts InVivo InVivo PainModel PainModel InVivo->PainModel GNF2Dosing GNF2Dosing PainModel->GNF2Dosing BehaviorTests BehaviorTests GNF2Dosing->BehaviorTests DataAnalysis DataAnalysis BehaviorTests->DataAnalysis

Implementation Guide and Practical Considerations

Experimental Design Considerations
  • This compound Formulation and Stability: Prepare this compound fresh daily for both in vitro and in vivo studies. For cell culture applications, prepare a 10 mM stock solution in DMSO and store at -20°C for up to 30 days. Avoid repeated freeze-thaw cycles. For animal studies, prepare the working solution in vehicle (10% DMSO, 10% Cremophor EL, 80% saline) and use within 4 hours of preparation [1].

  • Optimal Dosing Strategy: Based on published efficacy studies, the 10 mg/kg dose administered intraperitoneally once daily provides consistent anti-hypersensitivity effects across multiple pain models. For mechanistic studies, consider including a dose-response evaluation (1, 5, 10 mg/kg) to establish potency. Time-course experiments indicate that significant reduction in pain hypersensitivity is observed within 2 hours post-administration, with peak effects at 4 hours and duration of approximately 8-12 hours [1].

  • c-Abl Specificity Confirmation: Include c-Abl knockdown approaches (siRNA in vitro) to confirm target specificity in glial cells. Additionally, the use of methylated this compound analogs that lack c-Abl inhibitory activity can serve as negative controls to distinguish target-specific effects from off-target activities [1].

Troubleshooting and Optimization
  • Inconsistent In Vitro Responses: If variable anti-inflammatory effects are observed between glial cell preparations, ensure consistent activation states by using the same LPS batch and concentration. Primary mixed glial cultures may show donor-to-donor variability; include adequate replicate cultures (minimum n=4 per condition) and pool cells from multiple animals when preparing primary cultures.

  • Variable Behavioral Responses: For in vivo pain models, ensure consistent testing conditions including time of day, environmental noise levels, and handler presence. Habituate animals to the testing environment for 30 minutes daily for 3 days prior to baseline measurements. Consider blinded testing protocols where the experimenter is unaware of treatment groups to eliminate observer bias [1].

  • Addressing Potential Compensation Mechanisms: In chronic pain models, multiple signaling pathways may contribute to pain hypersensitivity. Consider combining this compound with subthreshold doses of conventional analgesics (e.g., gabapentin, NSAIDs) to evaluate potential synergistic effects that may allow for lower dosing and reduced side effect profiles.

Conclusion

This compound represents a promising therapeutic candidate for chronic pain management through its novel allosteric inhibition of c-Abl in glial cells and subsequent suppression of neuroinflammatory pathways. The protocols outlined herein provide comprehensive guidelines for evaluating the efficacy and mechanism of this compound in preclinical pain models, from in vitro glial activation studies to in vivo behavioral assessments. The consistent demonstration of anti-hypersensitivity effects across diabetic, inflammatory, and neuropathic pain models highlights the broad potential of c-Abl as a therapeutic target for diverse chronic pain conditions. Further investigation into the long-term efficacy, optimal dosing paradigms, and potential combinations with existing analgesics will help advance this promising approach toward clinical application.

References

Comprehensive Application Notes & Protocols: GNF-2 Mediated Apoptosis Induction in Bcr-Abl Expressing Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to GNF-2 and Its Therapeutic Significance

This compound represents a breakthrough in targeted cancer therapy as a highly selective, allosteric inhibitor of the Bcr-Abl tyrosine kinase, which is the primary oncogenic driver in Philadelphia chromosome-positive (Ph+) leukemias including Chronic Myelogenous Leukemia (CML) and Acute Lymphoblastic Leukemia (ALL). Unlike conventional ATP-competitive inhibitors such as imatinib, this compound binds to a myristoyl pocket on the Bcr-Abl protein, leading to non-ATP competitive inhibition through an allosteric mechanism. This unique binding mode results in exceptional selectivity for Bcr-Abl transformed cells while showing minimal effects on non-transformed cells, making it an invaluable research tool and potential therapeutic agent, particularly in combination regimens.

The significance of this compound extends beyond its direct antiproliferative effects to its ability to induce apoptosis specifically in Bcr-Abl expressing cells. Apoptosis, or programmed cell death, is a critical process for eliminating malignant cells, and its induction represents a key therapeutic goal in oncology. This compound demonstrates concentration-dependent apoptosis induction in Bcr-Abl-transformed cells, with studies showing increased apoptotic rates at concentrations of 1-10 μM within 48 hours of treatment. This apoptosis induction occurs alongside inhibition of Bcr-Abl autophosphorylation and downstream signaling pathways, particularly affecting STAT5 phosphorylation at Y694, which plays a crucial role in survival signaling in Ph+ leukemia cells [1] [2] [3].

Quantitative Profiling of this compound Efficacy

Antiproliferative Activity Across Cell Lines

Table 1: Antiproliferative Activity of this compound Across Various Cell Lines

Cell Line Bcr-Abl Status IC₅₀ (nM) Experimental Conditions Key Findings
Ba/F3.p210 Bcr-Abl positive 138 nM 48-hour MTT assay Baseline potency against wild-type Bcr-Abl
Ba/F3.p210E255V Bcr-Abl mutation 268 nM 48-hour MTT assay Retained efficacy against imatinib-resistant mutant
Ba/F3.p185Y253H Bcr-Abl mutation 194 nM 48-hour MTT assay Effective against additional resistance mutation
K562 Bcr-Abl positive 273 nM 48-hour MTT assay Confirmed activity in human CML cell line
SUP-B15 Bcr-Abl positive 268 nM 48-hour MTT assay Activity in human Ph+ ALL cell line
Ba/F3 (Bcr-Abl negative) Bcr-Abl negative >10,000 nM 48-hour MTT assay Minimal off-target toxicity
HL-60 Bcr-Abl negative >10,000 nM 48-hour MTT assay Specificity for Bcr-Abl transformed cells
Jurkat Bcr-Abl negative >10,000 nM 48-hour MTT assay Confirmed selectivity profile

The antiproliferative data demonstrates this compound's remarkable selectivity for Bcr-Abl transformed cells, with potency in the nanomolar range (138-273 nM) against various Bcr-Abl expressing cell lines, while showing no significant cytotoxicity (>10,000 nM) in Bcr-Abl negative cell lines. This selectivity index of over 70-fold underscores its potential as a targeted therapeutic agent. Importantly, this compound maintains efficacy against certain imatinib-resistant Bcr-Abl mutants, including E255V and Y253H, though it should be noted that this compound alone is ineffective against the T315I "gatekeeper" mutation that confers resistance to most Abl kinase inhibitors [1] [2].

Apoptosis Induction and Molecular Effects

Table 2: Apoptosis Induction and Molecular Effects of this compound

Parameter Effect Size Experimental Conditions Significance
Apoptosis Induction Concentration-dependent increase 48-hour treatment, Annexin V/PI staining Significant apoptosis at ≥1 μM
Bcr-Abl Autophosphorylation IC₅₀ = 267 nM 90-minute treatment, Western blot Direct target engagement
STAT5 Phosphorylation (Y694) Significant decrease at 1 μM 90-minute treatment, Western blot Disruption of key survival pathway
Cellular Morphology Apoptotic changes DAPI staining, 48-hour treatment Chromatin condensation, nuclear fragmentation
Caspase Activation Dose-dependent increase Caspase-3/7 activity assay, 48-hour treatment Execution phase of apoptosis

The apoptosis data reveals that this compound induces programmed cell death through a cascade of molecular events beginning with inhibition of Bcr-Abl autophosphorylation, leading to decreased STAT5 phosphorylation, and culminating in caspase activation and characteristic morphological changes of apoptosis. The temporal progression of these events shows rapid target engagement within 90 minutes, with apoptosis becoming significant after 48 hours of treatment, particularly at concentrations of 1 μM and higher. This pattern is consistent with the mechanism of action where direct kinase inhibition precedes downstream apoptotic signaling [1] [2].

Mechanism of Action and Signaling Pathways

Allosteric Inhibition and Bcr-Abl-Independent Effects

This compound exerts its effects through a sophisticated dual mechanism that distinguishes it from conventional ATP-competitive inhibitors:

  • Allosteric Myristoyl Pocket Binding: this compound binds to the myristoyl pocket of Bcr-Abl, stabilizing an autoinhibited conformation that impairs kinase activity. This binding occurs at a site distinct from the ATP-binding cleft, enabling non-competitive inhibition with respect to ATP and potentially overcoming certain resistance mechanisms that affect ATP-competitive inhibitors [3].

  • Bcr-Abl-Independent Effects: Interestingly, research has revealed that this compound exhibits moderate inhibitory activity against JAK2 kinase, which may contribute to its antiproliferative effects, particularly in resistant cells. This secondary activity becomes therapeutically relevant in combination regimens, where this compound cooperates with ATP-competitive inhibitors to overcome resistance mutations like T315I through Bcr-Abl-independent mechanisms [1] [4].

The signaling consequences of this compound treatment include suppression of Bcr-Abl autophosphorylation, reduction in STAT5 phosphorylation at Y694 (a critical downstream survival signal), and inhibition of multiple oncogenic pathways including JAK-STAT and potentially MAPK signaling. These molecular effects translate to cell cycle arrest, growth inhibition, and ultimately apoptosis in Bcr-Abl-transformed cells [1] [2] [3].

Experimental Evidence for Apoptosis Mechanisms

Several key experimental findings illuminate the apoptotic mechanisms triggered by this compound:

  • Mitochondrial Pathway Involvement: this compound treatment leads to changes in the Bcl-2 family protein dynamics, favoring pro-apoptotic signaling. This includes alterations in Bax/Bak activation and cytochrome c release, connecting Bcr-Abl inhibition to the intrinsic apoptotic pathway [5].

  • Caspase Activation Cascade: Studies demonstrate dose-dependent caspase-3/7 activation following this compound treatment, confirming engagement of the execution phase of apoptosis. This caspase activation correlates with the observed morphological changes including chromatin condensation and DNA fragmentation [1] [5].

  • Synergistic Molecular Effects: In combination with ATP-competitive inhibitors, this compound enhances apoptotic signaling through simultaneous targeting of complementary pathways, resulting in more complete suppression of survival signals and enhanced cell death, even in resistant cell populations [1] [4].

Experimental Protocols and Methodologies

Cell Proliferation and Viability Assay

Purpose: To evaluate the antiproliferative effects of this compound on Bcr-Abl expressing cells and determine IC₅₀ values.

Materials:

  • Bcr-Abl positive cell lines (Ba/F3.p210, K562, SUP-B15)
  • Bcr-Abl negative control cell lines (Ba/F3, HL-60, Jurkat)
  • This compound stock solution (10 mM in DMSO)
  • Cell culture medium with appropriate supplements
  • 96-well tissue culture plates
  • MTT reagent or CCK-8 kit
  • Microplate reader

Procedure:

  • Cell Preparation: Harvest exponentially growing cells and prepare a suspension of 5,000 cells per 100 μL of complete medium per well in 96-well plates.
  • Compound Treatment: Prepare serial dilutions of this compound (typically from 10 μM to 0.001 μM) in culture medium and add to cells. Include DMSO vehicle controls.
  • Incubation: Incubate cells for 48 hours at 37°C in a humidified 5% CO₂ incubator.
  • Viability Assessment: Add 10 μL of MTT solution (5 mg/mL) or CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
  • Signal Measurement: For MTT, dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm with a reference filter at 630 nm. For CCK-8, measure absorbance directly at 450 nm.
  • Data Analysis: Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using nonlinear regression analysis [1] [2].
Apoptosis Analysis by Flow Cytometry

Purpose: To quantify this compound-induced apoptosis using Annexin V/propidium iodide (PI) staining.

Materials:

  • Bcr-Abl transformed cells (Ba/F3.p210 or similar)
  • Annexin V-FITC apoptosis detection kit
  • Binding buffer
  • Propidium iodide solution
  • Flow cytometry tubes
  • Flow cytometer with appropriate filters

Procedure:

  • Cell Treatment: Treat cells with this compound at concentrations ranging from 0.1-10 μM for 24-48 hours. Include positive control (e.g., 1 μM staurosporine for 4-6 hours) and vehicle control.
  • Cell Harvesting: Collect both adherent and floating cells by gentle trypsinization and combine. Wash twice with cold PBS.
  • Staining: Resuspend 1×10⁵ cells in 100 μL of binding buffer. Add 5 μL of Annexin V-FITC and 5 μL of propidium iodide. Incubate for 15 minutes at room temperature in the dark.
  • Analysis: Add 400 μL of binding buffer to each tube and analyze by flow cytometry within 1 hour. Use FITC signal detector (typically FL1) for Annexin V and phycoerythrin signal detector (typically FL2) for PI.
  • Interpretation: Quadrant analysis distinguishes viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺) [1] [2].
Western Blot Analysis of Signaling Pathways

Purpose: To assess the molecular effects of this compound on Bcr-Abl autophosphorylation and downstream signaling proteins.

Materials:

  • Treated cell pellets
  • RIPA lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gels and electrophoresis system
  • PVDF or nitrocellulose membranes
  • Primary antibodies: anti-Bcr-Abl, anti-phospho-Bcr-Abl, anti-STAT5, anti-phospho-STAT5 (Y694)
  • HRP-conjugated secondary antibodies
  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse this compound-treated cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 × g for 15 minutes at 4°C and collect supernatant.
  • Protein Quantification: Determine protein concentration using BCA assay.
  • Gel Electrophoresis: Separate 20-40 μg of protein by SDS-PAGE and transfer to membranes.
  • Immunoblotting: Block membranes with 5% BSA or non-fat milk for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detection: Develop blots using ECL substrate and image with chemiluminescence detection system.
  • Data Interpretation: Compare phosphorylation levels in treated vs. untreated samples, normalizing to total protein levels [1] [2].

Combination Strategies and Resistance Overcoming

Rationale for Combination Therapy

The therapeutic limitation of this compound as a single agent, particularly against the T315I gatekeeper mutation, has led to the development of innovative combination approaches. Research has demonstrated that this compound exhibits synergistic effects when combined with ATP-competitive inhibitors such as dasatinib, nilotinib, and imatinib. This synergy is most evident in cells carrying T315I mutated Bcr-Abl, where the combination effectively overcomes the resistance conferred by this mutation through Bcr-Abl-independent mechanisms [1] [4].

The molecular basis for this synergy involves simultaneous targeting of complementary sites on the Bcr-Abl protein and inhibition of compensatory survival pathways. While ATP-competitive inhibitors directly target the kinase active site, this compound stabilizes the inactive conformation through allosteric mechanisms. Additionally, this compound's moderate activity against JAK2 kinase provides a second axis of attack on critical survival signaling in Ph+ leukemia cells. This multi-target approach results in more complete pathway inhibition and enhanced apoptosis induction [1] [4].

Protocol for Combination Studies

Purpose: To evaluate synergistic interactions between this compound and ATP-competitive inhibitors in Bcr-Abl transformed cells.

Materials:

  • Bcr-Abl transformed cells (wild-type and T315I mutant)
  • This compound and ATP-competitive inhibitors (dasatinib, nilotinib, imatinib)
  • 96-well tissue culture plates
  • MTT or CCK-8 reagents
  • Combination index analysis software

Procedure:

  • Experimental Design: Prepare a matrix of compound concentrations using fixed-ratio or checkerboard dilution schemes.
  • Cell Treatment: Plate cells and treat with single agents and combinations in triplicate.
  • Viability Assessment: After 48-72 hours, measure cell viability using MTT or CCK-8 assays.
  • Data Analysis: Calculate combination indices (CI) using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 additive effect, and CI > 1 antagonism.
  • Validation: Confirm synergistic effects using apoptosis assays and Western blot analysis of key signaling proteins [1] [4].

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action Signaling Pathway

GNF2_mechanism GNF2 GNF2 BcrAbl BcrAbl GNF2->BcrAbl Allosteric Inhibition JAK2 JAK2 GNF2->JAK2 Moderate Inhibition STAT5 STAT5 BcrAbl->STAT5 Phosphorylation Proliferation Proliferation STAT5->Proliferation Promotes Survival Survival STAT5->Survival Enhances Apoptosis Apoptosis Survival->Apoptosis Inhibits JAK2->STAT5 Phosphorylation

Experimental Workflow for Apoptosis Assessment

apoptosis_workflow CellCulture CellCulture GNF2Treatment GNF2Treatment CellCulture->GNF2Treatment Plate Cells ViabilityAssay ViabilityAssay GNF2Treatment->ViabilityAssay 48-72h Incubation ApoptosisAssay ApoptosisAssay GNF2Treatment->ApoptosisAssay 24-48h Treatment WesternBlot WesternBlot GNF2Treatment->WesternBlot 90min - 24h Treatment DataAnalysis DataAnalysis ViabilityAssay->DataAnalysis IC₅₀ Determination ApoptosisAssay->DataAnalysis % Apoptotic Cells WesternBlot->DataAnalysis Phosphoprotein Analysis

Conclusion and Research Applications

This compound represents a valuable research tool for investigating Bcr-Abl biology and allosteric inhibition mechanisms. Its well-characterized apoptosis induction profile in Bcr-Abl expressing cells, combined with its unique allosteric mechanism, makes it particularly useful for:

  • Studying allosteric regulation of kinase proteins and developing novel inhibitor design strategies
  • Investigating combination approaches to overcome resistance mutations in targeted cancer therapy
  • Exploring Bcr-Abl-independent effects and compensatory signaling pathways in Ph+ leukemias
  • Serving as a chemical probe for understanding myristoyl pocket function in Abl kinase regulation

The comprehensive data and protocols provided in this application note establish this compound as a reliable and specific inducer of apoptosis in Bcr-Abl transformed cells, with demonstrated efficacy in multiple cell line models and well-characterized molecular effects. These features make it an excellent choice for researchers investigating Bcr-Abl biology, kinase inhibitor mechanisms, and novel therapeutic approaches for Ph+ leukemias [1] [2] [3].

References

GNF-2 cell proliferation assay protocol

Author: Smolecule Technical Support Team. Date: February 2026

GNF-2 Overview and Mechanism of Action

This compound is a highly selective, allosteric, non-ATP competitive inhibitor of the Bcr-Abl tyrosine kinase [1] [2]. Unlike ATP-competitive inhibitors like imatinib, this compound binds to the myristate-binding pocket in the C-lobe of the kinase domain, restoring allosteric inhibition that is lost in the Bcr-Abl fusion protein [3] [2]. This unique mechanism makes it a valuable tool for combinatorial targeted therapy and for studying resistant forms of chronic myelogenous leukemia (CML) [2].

Recent studies also show that this compound inhibits c-Abl (the normal cellular homolog) and exhibits anti-inflammatory and neuroprotective effects, reducing glial cell activation and pain hypersensitivity in animal models, which expands its potential research applications beyond oncology [3].

Quantitative Activity of this compound

The tables below summarize key inhibitory concentrations (IC₅₀) and effective concentrations from published studies.

Table 1: Anti-proliferative Activity of this compound in Bcr-Abl Transformed Cells [1] [2]

Cell Line Bcr-Abl Isoform / Feature Assay Type IC₅₀ Value
Ba/F3.p210 p210 Bcr-Abl MTT / Proliferation 138 nM
K562 p210 Bcr-Abl MTT / Proliferation 273 nM
SUP-B15 p210 Bcr-Abl MTT / Proliferation 268 nM
Ba/F3.p210E255V Imatinib-resistant mutant (E255V) MTT / Proliferation 268 nM
Ba/F3.p185Y253H Imatinib-resistant mutant (Y253H) MTT / Proliferation 194 nM
BV-173 p210 Bcr-Abl (ALL cell line) XTT / Proliferation 125 nM
Tom-1 p185 Bcr-Abl (ALL cell line) XTT / Proliferation 500 nM

Table 2: Other Cellular and Biochemical Activities of this compound [1] [2]

Parameter / Process Experimental System Measured Outcome IC₅₀ / Effective Concentration
Bcr-Abl Autophosphorylation Ba/F3.p210 cells Western Blot 267 nM
c-Abl Activation (CrkII Phosphorylation) c-AblG2A-expressing cells Phosphorylation Inhibition 51 nM
Apoptosis Induction Ba/F3.p210 cells Apoptosis Assay 1 μM (after 48h)
Nitric Oxide (NO) Reduction LPS-activated BV-2 microglial cells Griess Assay 1 - 10 μM

p185 vs. p210 Bcr-Abl Sensitivity

Research indicates that cells expressing the p210 Bcr-Abl isoform are more sensitive to this compound than those expressing the p185 isoform, despite having similar differentiation levels [4]. This differential sensitivity is important for applications in Philadelphia chromosome-positive acute lymphocytic leukemia (Ph+ ALL), where both isoforms are found.

Detailed Experimental Protocols

Here are standardized protocols for common assays used with this compound.

Cell Proliferation Assay using MTT

This protocol is adapted from methods used to characterize this compound in Ba/F3.p210 and other transformed cells [1] [2].

  • Cell Lines: Ba/F3.p210, K562, SUP-B15, or other Bcr-Abl-positive cells.

  • Materials:

    • This compound: Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Aliquot and store at -20°C.
    • MTT reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, dissolved in PBS at 5 mg/mL. Sterile filter and protect from light.
    • Cell culture medium and 96-well flat-bottom plates.
    • Microplate reader.
  • Procedure:

    • Cell Seeding: Harvest exponentially growing cells and seed them in 96-well plates at a density of 3,000-6,000 cells per well in 100 μL of complete medium. Include wells without cells for background subtraction.
    • Compound Treatment: After 24 hours, add this compound to the wells across a desired concentration range (e.g., 5 nM to 10 μM). A minimum of duplicate or triplicate wells per concentration is recommended. Include a DMSO vehicle control (typically 0.1% final concentration).
    • Incubation: Incubate the plate at 37°C in a 5% CO₂ atmosphere for 48 hours.
    • MTT Assay:
      • Add 10 μL of the 5 mg/mL MTT solution to each well.
      • Return the plate to the incubator for 2-4 hours.
      • Carefully remove the medium without disturbing the formed formazan crystals.
      • Solubilize the crystals by adding 100 μL of DMSO to each well and agitate the plate gently for 10-15 minutes.
    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm, using a reference wavelength of 650 nm to reduce background.
    • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells. Use software (e.g., GraphPad Prism) to determine IC₅₀ values via non-linear regression.
Assessment of Anti-inflammatory Effects in Glial Cells

This protocol is based on research into this compound's effects on neuroinflammation [3].

  • Cell System: BV-2 immortalized murine microglial cell line or primary mixed glial cultures (MGCs).
  • Activation & Treatment: Pre-treat cells with this compound (1-10 μM) or vehicle for 1 hour, then stimulate with bacterial Lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 24 hours.
  • Readouts:
    • Nitric Oxide Production: Measure nitrite accumulation in the culture supernatant using the Griess reaction.
    • Pro-inflammatory Cytokines: Quantify TNF-α levels in the culture supernatant via ELISA.
    • Cell Viability: Confirm that observed effects are not due to cytotoxicity by running a parallel MTT assay.

Experimental Workflow and Signaling Pathway

The following diagram illustrates the experimental workflow for assessing this compound activity and its interaction with key cellular pathways.

gnf2_workflow This compound Assay Workflow and Signaling cluster_assay Experimental Workflow cluster_pathway Cellular Signaling Pathway Seed Seed Bcr-Abl+ Cells Treat Treat with this compound Seed->Treat Incubate Incubate (48h) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Measure Measure Formazan Absorbance (570 nm) MTT->Measure Analyze Analyze Data Calculate IC50 Measure->Analyze GNF2 This compound MyrSite Binds Myristate Pocket of Bcr-Abl GNF2->MyrSite AlloInhibit Allosteric Inhibition of Bcr-Abl Kinase MyrSite->AlloInhibit PStat Reduced Phospho-Stat5 AlloInhibit->PStat PCrkL Reduced Phospho-CrkL AlloInhibit->PCrkL PAbl Reduced Bcr-Abl Autophosphorylation AlloInhibit->PAbl Outcome Outcome: Cell Proliferation Inhibition & Apoptosis PStat->Outcome PCrkL->Outcome PAbl->Outcome

Key Application Notes

  • Solubility and Storage: this compound is highly soluble in DMSO (up to ~200 mM). Use fresh, dry DMSO for stock solutions and avoid aqueous buffers as the compound is insoluble in water [2].
  • Vehicle Control: The final concentration of DMSO in cell culture should not exceed 0.1-0.5% to avoid cytotoxicity. Always include a vehicle control with the same DMSO concentration.
  • Combination Therapy: this compound shows synergistic effects when combined with ATP-competitive inhibitors like imatinib. This combination can significantly reduce the outgrowth of resistant clones [2].
  • Assay Selection: The MTT assay is a classic choice. However, newer assays like CCK-8 (WST-8) offer advantages, including higher sensitivity, water-soluble formazan crystals, and reduced toxicity, allowing for multiple time-point measurements [5].
  • Beyond Cancer Research: When studying this compound's effects on neuroinflammation or glial cells, ensure models are relevant, and include appropriate activation stimuli (e.g., LPS) and readouts (NO, TNF-α) [3].

References

GNF-2 lipopolysaccharide LPS-induced nitric oxide reduction

Author: Smolecule Technical Support Team. Date: February 2026

GNF-2: Application Notes at a Glance

The following table summarizes the core findings on this compound's effects from the key study:

Experimental Model Treatment Key Measured Outcome Observed Effect of this compound Significance/Implication
BV-2 Microglial Cells [1] LPS (100 ng/mL) Nitric Oxide Production (Griess Assay) Significant reduction [1] Inhibits a key pro-inflammatory mediator.
BV-2 Microglial Cells [1] LPS (100 ng/mL) Pro-inflammatory Cytokines (TNF-α ELISA) Significant reduction [1] Suppresses multiple inflammatory signals.
Primary Mixed Glial Cultures [1] LPS (100 ng/mL) Pro-inflammatory Cytokines (TNF-α ELISA) Significant reduction [1] Confirms effect in primary cells, not just cell lines.
c-Abl Knockdown (siRNA) [1] LPS (100 ng/mL) NF-κB Activation & Inflammatory Mediators Attenuated activation and production [1] Confirms c-Abl's essential role in the inflammatory pathway.
In Vivo Pain Models [1] This compound Administration Pain Hypersensitivity (Mechanical & Thermal) Significant attenuation [1] Demonstrates therapeutic potential for chronic pain.

Detailed Experimental Protocols

Protocol 1: Inhibiting LPS-Induced Nitric Oxide and Cytokine Production in Glial Cells

This protocol is adapted from methods used in the research to assess the anti-inflammatory effects of this compound in vitro [1].

  • Cell Culture:

    • Use immortalized murine microglial cell lines (e.g., BV-2) or primary Mixed Glial Cultures (MGCs) prepared from postnatal day 1-3 C57BL/6 mice [1].
    • Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 5-10% heat-inactivated Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified atmosphere [1].
  • Treatment:

    • Plate cells at a density of 4 × 10⁴ cells/well in 96-well plates.
    • Pre-treat cells with this compound (at varying concentrations for dose-response studies) for a specified period (e.g., 1-2 hours) before adding the inflammatory stimulus.
    • Stimulate cells with E. coli LPS (serotype 0111:B4) at 100 ng/mL to induce inflammatory activation [1].
    • Include controls: vehicle-only (for baseline), LPS-only (for maximum induction), and a cell viability control.
  • Nitric Oxide Quantification (Griess Assay):

    • After 24 hours of LPS stimulation, collect 50 µL of cell culture supernatant.
    • Mix the supernatant with an equal volume of Griess reagent (0.1% naphthylethylenediamine dihydrochloride and 1% sulfanilamide in 5% phosphoric acid) [1].
    • Incubate for 10-30 minutes at room temperature, protected from light.
    • Measure the absorbance at 540 nm using a microplate reader.
    • Calculate nitrite concentration in the samples by comparing to a standard curve generated with known concentrations of sodium nitrite [1].
  • Cytokine Measurement (ELISA):

    • Use the same cell culture supernatants collected for the Griess assay.
    • Perform a sandwich ELISA for TNF-α (or other cytokines like IL-1β, IL-6) according to the manufacturer's instructions for the specific antibody pair [1].
    • Calculate cytokine concentrations from a standard curve.
  • Cell Viability Assessment (MTT Assay):

    • After removing the supernatant for other assays, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS) to the cells.
    • Incubate for 2-4 hours at 37°C to allow formazan crystal formation.
    • Dissolve the formed crystals with DMSO.
    • Measure the absorbance at 570 nm. A reduction in absorbance in treated groups compared to the vehicle control indicates a loss of cell viability, ensuring that the anti-inflammatory effects are not due to cytotoxicity [1].
Protocol 2: Validating c-Abl Dependence with siRNA Knockdown

This protocol is used to confirm that the effects of this compound are specifically mediated through the inhibition of c-Abl [1].

  • Cell Seeding: Plate BV-2 or primary glial cells in appropriate culture vessels without antibiotics 24 hours before transfection.
  • siRNA Transfection: Transfect cells with a pool of c-Abl-specific small interfering RNAs (siRNAs) using a suitable transfection reagent. A non-targeting siRNA should be used as a negative control.
  • Incubation: Incubate the transfected cells for 24-48 hours to allow for sufficient knockdown of c-Abl protein levels.
  • Inflammatory Stimulation and Analysis: Stimulate the knocked-down cells with LPS (100 ng/mL) and measure the production of nitric oxide and pro-inflammatory cytokines as described in Protocol 1. Successful c-Abl knockdown should result in attenuated inflammatory responses, mirroring the effect of this compound [1].

Mechanism of Action and Workflow

This compound is an allosteric inhibitor that binds to the myristate-binding site of c-Abl, making it highly selective and reducing the likelihood of off-target effects compared to ATP-competitive kinase inhibitors [1]. The experimental data demonstrates that this compound exerts its anti-inflammatory effects by inhibiting the c-Abl/NF-κB signaling pathway in glial cells [1].

The diagram below illustrates the signaling pathway and the points of intervention by this compound and siRNA:

LPS LPS TLR4 TLR4 LPS->TLR4 c-Abl (Active) c-Abl (Active) TLR4->c-Abl (Active) NF-κB Activation NF-κB Activation c-Abl (Active)->NF-κB Activation Nucleus Nucleus NF-κB Activation->Nucleus Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes NO, TNF-α, IL-1β NO, TNF-α, IL-1β Pro-inflammatory Genes->NO, TNF-α, IL-1β GNF2 This compound GNF2->c-Abl (Active) Inhibits siRNA siRNA (c-Abl) siRNA->c-Abl (Active) Knocks Down

The overall experimental workflow from in vitro validation to in vivo testing is summarized as follows:

In Vitro Studies In Vitro Studies Glial Cell Culture\n(BV-2, Primary) Glial Cell Culture (BV-2, Primary) In Vitro Studies->Glial Cell Culture\n(BV-2, Primary) LPS + this compound/siRNA LPS + this compound/siRNA Glial Cell Culture\n(BV-2, Primary)->LPS + this compound/siRNA Measure Outputs\n(NO, Cytokines, Viability) Measure Outputs (NO, Cytokines, Viability) LPS + this compound/siRNA->Measure Outputs\n(NO, Cytokines, Viability) Mechanism Confirmed Mechanism Confirmed Measure Outputs\n(NO, Cytokines, Viability)->Mechanism Confirmed In Vivo Studies In Vivo Studies Mechanism Confirmed->In Vivo Studies  Informs Animal Pain Models Animal Pain Models In Vivo Studies->Animal Pain Models Administer this compound Administer this compound Animal Pain Models->Administer this compound Assess Pain Behavior Assess Pain Behavior Administer this compound->Assess Pain Behavior Therapeutic Effect Therapeutic Effect Assess Pain Behavior->Therapeutic Effect

Key Considerations for Researchers

  • Specificity of this compound: this compound is noted for its high selectivity as a non-ATP competitive allosteric inhibitor of c-Abl and Bcr-Abl. It shows negligible activity against other kinases like Flt3, PDGFR, JAK1, and Met, which is a significant advantage for minimizing off-target effects in experimental and potential therapeutic contexts [1].
  • Relevance of Targeting Glial c-Abl: The focus on glial cells (microglia and astrocytes) is crucial. The pathogenesis of chronic pain involves complex neuroimmune interactions, where activated glia release pro-inflammatory mediators that sensitize neurons. Targeting glial c-Abl represents a strategy to modulate the neuroinflammatory component of pain [1].
  • Contrast with Other Pathways: It is useful to distinguish the c-Abl pathway from other anti-inflammatory nuclear receptor pathways. For instance, the Liver X Receptor (LXR) also represses Nos2 expression but appears to do so through a mechanism involving histone deacetylation at the Nos2 promoter, which can be impaired by HDAC inhibition [2]. Furthermore, NRF2 is another transcription factor with anti-inflammatory activity, but it can directly bind to the NF-κB subunit p65 to inhibit its activity [3]. This compound's action upstream on c-Abl offers a distinct mechanistic approach.

References

GNF-2 c-Abl siRNA knockdown experimental use

Author: Smolecule Technical Support Team. Date: February 2026

GNF-2 & c-Abl siRNA: Application Notes

The c-Abl tyrosine kinase is implicated in neuroinflammatory processes and chronic pain pathogenesis. The allosteric c-Abl inhibitor This compound and siRNA-mediated c-Abl knockdown are valuable tools for investigating this signaling pathway in glial cells and related disease models [1] [2].

  • Mechanism of Action: this compound is a selective, non-ATP competitive allosteric inhibitor of Bcr-Abl and c-Abl. It binds to the myristate-binding site in the C-lobe of the kinase domain, which is a unique mechanism compared to ATP-competitive inhibitors like imatinib [1] [3]. This binding inhibits kinase activity and has been shown to reduce the production of pro-inflammatory mediators in glial cells [1] [2].
  • Biological Context: In vitro studies demonstrate that c-Abl inhibition attenuates the inflammatory activation of microglia and astrocytes. Knocking down c-Abl with siRNA reduces LPS-induced NF-κB activation, nitric oxide (NO), and pro-inflammatory cytokine production [1] [2]. In vivo, this compound administration can significantly reduce mechanical and thermal pain hypersensitivity in animal models of diabetic and inflammatory pain [1].

Experimental Protocols

Here are detailed methodologies for key experiments using this compound and c-Abl siRNA in glial cell cultures, as derived from the research.

Cell Culture and Treatment
  • Cell Lines: Use the immortalized murine microglial cell line BV-2 or prepare Mouse Primary Mixed Glial Cells (MGCs) from the brains of 3-day-old C57BL/6 mice [1] [2].
  • Culture Conditions:
    • BV-2 cells: Maintain in Dulbecco's Modified Eagle's Medium (DMEM) with 5% heat-inactivated fetal bovine serum (FBS) and 50 mg/ml gentamicin [1].
    • Primary MGCs: Culture in DMEM with 10% FBS, 100 U/ml penicillin, and 100 μg/ml streptomycin on poly-L-lysine-coated flasks [1].
  • Cell Plating: Plate cells at a density of 4 × 10⁴ cells/well in 96-well plates for assays like NO production and cell viability [1].
  • Inflammatory Stimulation: To induce inflammation, treat cells with 100 ng/ml of Lipopolysaccharide (LPS) from E. coli 0111:B4 [1] [2].
  • This compound Treatment: Co-treat cells with this compound alongside LPS stimulation. Prepare a stock solution of this compound in DMSO and use appropriate vehicle controls. The studies referenced do not specify a universal concentration, so a dose-response experiment is recommended. Concentrations like 10 μM are used in related research [4].
siRNA-Mediated c-Abl Knockdown
  • siRNA Sequences: Use a 1:1 mixture of the following mouse c-Abl-targeting siRNAs (from Genolution Pharmaceuticals) [1] [2]:
    • siAbl-#2: 5′-GCAACAAGCCCACUAUCUAUU-3′
    • siAbl-#3: 5′-UGAUGAAGGAGAUCAAACAUU-3′
    • Control siRNA: 5′-CCUCGUGCCGUUCCAUCAGGUAGUU-3′
  • Transfection: Transfect cells with 20-50 nM of the siRNA mix using Lipofectamine iMAX reagent, following the manufacturer's instructions. Perform experiments 48 hours after transfection [1] [2].
Key Readout Assays

Nitric Oxide (NO) Production

  • Principle: Measure nitrite accumulation in culture supernatant.
  • Protocol:
    • Collect 50 μL of cell culture media 24 hours after LPS treatment.
    • Mix with an equal volume of Griess reagent.
    • Measure absorbance at 540 nm and calculate concentration from a sodium nitrite standard curve [1] [2].

Pro-inflammatory Cytokine Measurement

  • Target: Tumor Necrosis Factor-alpha (TNF-α).
  • Protocol:
    • Collect cell culture media 24 hours post-LPS treatment.
    • Use a commercial ELISA kit with a rat monoclonal anti-mouse TNF-α capture antibody and a goat biotinylated polyclonal anti-mouse TNF-α detection antibody.
    • Quantify against a recombinant TNF-α standard curve [1].

Cell Viability (MTT Assay)

  • Protocol:
    • After 24 hours of treatment, remove media and add MTT (0.5 mg/ml in PBS).
    • Incubate at 37°C for 2 hours.
    • Dissolve formed formazan crystals in DMSO.
    • Measure absorbance at 570 nm [1].

Quantitative Data Summary

The table below summarizes typical results from the described protocols in glial cells, based on the research findings.

Experimental Condition NO Production TNF-α Level Cell Viability Key Molecular Effect
LPS Stimulation Strong Increase Strong Increase No significant change Increased NF-κB activation
LPS + this compound Significant Reduction Significant Reduction No significant change Attenuated NF-κB activation
LPS + c-Abl siRNA Significant Reduction Significant Reduction No significant change c-Abl protein knockdown

Note: "Significant Reduction" refers to a statistically downregulated level compared to the LPS-only group, as reported in the original research [1] [2].

Experimental Workflow & Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the experimental setup and the proposed signaling pathway involved in these studies.

Diagram 1: Experimental Workflow for Glial Cell Activation Studies

G Start Plate BV-2 or Primary Glial Cells siRNA c-Abl siRNA Transfection (48 hrs) Start->siRNA Treat Treat with LPS &/or this compound (24 hrs) siRNA->Treat Analyze Analyze Readouts Treat->Analyze

This flowchart outlines the sequential steps for conducting the glial cell experiments, from cell preparation to data analysis.

Diagram 2: Proposed c-Abl Signaling in Glial Inflammation

G LPS LPS Stimulus cAbl c-Abl Activation LPS->cAbl NFkB NF-κB Activation cAbl->NFkB Output Pro-inflammatory Output (NO, TNF-α) NFkB->Output GNF2 This compound Inhibitor GNF2->cAbl Inhibits siRNA_node c-Abl siRNA siRNA_node->cAbl Knocks Down

This diagram illustrates the proposed signaling pathway where LPS activates c-Abl, leading to NF-κB activation and subsequent production of pro-inflammatory mediators. The points of intervention for this compound and c-Abl siRNA are also shown.

Critical Technical Notes

  • Control Experiments: Always include appropriate controls: vehicle control (for this compound), scrambled siRNA (for siRNA experiments), and unstimulated cells (for LPS) [1] [2].
  • c-Abl Dependency: The effects of this compound on inflammatory mediators are c-Abl dependent. Confirm this in your system by showing that c-Abl siRNA phenocopies the effect of this compound [1].
  • Cell Health Monitoring: While the cited studies showed no short-term toxicity, it is good practice to assess cell viability (e.g., via MTT assay) in parallel with your experimental readouts to rule out cytotoxic effects of your treatments [1].

Reference List

  • Frontiers in Pharmacology. (2019). A Bcr-Abl Inhibitor this compound Attenuates Inflammatory Activation of Glia and Chronic Pain. [1] [2] [5]
  • PMC. (2009). N-Myristoylated c-Abl Tyrosine Kinase Localizes to the Endoplasmic Reticulum upon Binding to an Allosteric Inhibitor. [3]
  • Cell Chemical Biology. (2016). This compound Inhibits Dengue Virus by Targeting Abl Kinases and the Viral E Protein. [6]
  • Oncotarget. (2010). Src Activates Abl to Augment Robo1 Expression in Order to Promote Tumor Cell Migration. [4]

References

Comprehensive Application Notes and Protocols for Investigating GNF-2 in Parkinson's Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

GNF-2 is an allosteric inhibitor of Bcr-Abl and c-Abl that was originally developed as a therapeutic agent for resistant chronic myelogenous leukemia. Recent evidence suggests that c-Abl inhibition may provide neuroprotective effects in animal models of Parkinson's disease (PD) and other neurodegenerative disorders. The non-receptor tyrosine kinase c-Abl has been found to be activated in brain samples from PD patients and animal models of PD, with its phosphorylation robustly increased in pathological states. The progression of PD involves multiple interconnected mechanisms including α-synuclein aggregation, oxidative stress, mitochondrial dysfunction, and neuroinflammation, with glial cell activation being a significant contributor to the inflammatory process [1] [2].

The mechanistic basis for this compound's potential efficacy in PD models stems from its ability to selectively inhibit c-Abl in a non-ATP competitive manner. Unlike other kinase inhibitors, this compound exhibits remarkable selectivity for c-Abl and does not show significant activity against many other kinases such as fms-like tyrosine kinase 3, platelet-derived growth factor receptor, Janus kinase-1, or tyrosine-protein kinase Met. This compound binds to the myristate-binding site of c-Abl, leading to improved pharmacokinetic properties compared to ATP-competitive inhibitors. This unique binding mechanism and selectivity profile make this compound an excellent pharmacological tool for investigating c-Abl's role in neuroinflammation and neurodegeneration [1].

In Vitro Experimental Protocols

Cell Culture and Maintenance
  • BV-2 Immortalized Murine Microglial Cells: Maintain in Dulbecco's Modified Eagle's Medium (DMEM) containing 5% heat-inactivated fetal bovine serum (FBS) and 50 mg/ml gentamicin at 37°C in a humidified atmosphere with 5% CO₂ [1].
  • Primary Mixed Glial Cultures (MGCs): Isolate from 3-day old C57BL6 mice. Mechanically disrupt brain tissue through a nylon mesh and seed in poly-L-lysine-coated culture flasks with DMEM containing 10% FBS, 100 U/ml penicillin, and 100 μg/ml streptomycin. Change medium initially after 5 days and then every 3 days. After 14 days of culture, prepare MGCs by trypsinization for experimental use [1].
  • Cell Plating Density: Plate cells at a density of 4 × 10⁴ cells/well in 96-well plates for experimental assays to ensure consistent results across replicates [1].
Treatment Protocols
  • This compound Preparation: Prepare this compound stock solution in appropriate solvent (e.g., DMSO) and dilute in culture medium immediately before use. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Include vehicle controls in all experiments [1].
  • Inflammatory Stimulation: Induce inflammatory activation in glial cultures using lipopolysaccharide (LPS) from Escherichia coli 0111:B4 at a concentration of 100 ng/ml. For enhanced inflammatory response, combine LPS with recombinant mouse interferon-γ (IFN-γ) at appropriate concentrations [1].
  • c-Abl Knockdown: For siRNA-mediated c-Abl knockdown, use a 1:1 mixture of two different c-Abl targeting sequences: 5'-GCAACAAGCCCACUAUCUAUU-3' (siAbl-#2) and 5'-UGAUGAAGGAGAUCAAACAUU-3' (siAbl-#3). Transfect using appropriate transfection reagents according to manufacturer's protocols. Include control siRNA (5'-CCUCGUGCCGUUCCAUCAGGUAGUU-3') to account for non-specific effects [1].

Table 1: In Vitro Treatment Groups for this compound Studies

Group Treatment Purpose
1 Vehicle control Baseline measurements
2 LPS (100 ng/ml) Inflammatory activation
3 LPS + this compound (varying concentrations) Dose-response evaluation
4 LPS + c-Abl siRNA Genetic inhibition of c-Abl
5 This compound alone Assessment of compound toxicity
Assessment Methods
  • Nitric Oxide Production: Measure NO production using the Griess reaction. Mix 50 μl of cell culture media with an equal volume of Griess reagent (0.1% naphthylethylenediamine dihydrochloride and 1% sulfanilamide in 5% phosphoric acid). Measure absorbance at 540 nm using a microplate reader and calculate NO concentration using sodium nitrite as standard [1].
  • Cell Viability Assessment: Perform MTT assay after 24 hours of treatment. Remove culture media and add MTT (0.5 mg/ml in PBS). Incubate at 37°C for 2 hours in a 5% CO₂ incubator. Dissolve insoluble formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader [1].
  • Cytokine Measurement: Quantify TNF-α and other pro-inflammatory cytokines using enzyme-linked immunosorbent assay (ELISA) kits according to manufacturer's instructions. Collect culture media after 24 hours of treatment and store at -80°C until analysis [1].
  • NF-κB Activation Assessment: Evaluate NF-κB activation using Western blot analysis of nuclear fractions for NF-κB p65 subunit or using reporter gene assays in appropriate cell systems [1].

In Vivo Experimental Protocols

Animal Models of Parkinson's Disease
  • Neurotoxin Models: Utilize established PD models including:
    • 6-Hydroxydopamine (6-OHDA) Model: Administer 6-OHDA via intracranial injection (striatal, medial forebrain bundle, or substantia nigra pars compacta). For striatal injections, axonal denervation occurs within 3 hours, while reduction of tyrosine hydroxylase-positive neurons in SNpc is delayed by several days [3] [4].
    • MPTP Model: Administer MPTP systemically to induce dopaminergic neurodegeneration. This model replicates rapid degeneration primarily driven by oxidative damage and mitochondrial dysfunction [3] [4].
  • Genetic Models: Employ transgenic animals overexpressing α-synuclein or containing mutations in PD-related genes (LRRK2, PINK1, Parkin, DJ-1) to study specific aspects of PD pathology [3] [5] [4].
  • α-Synuclein Preformed Fibril (PFF) Model: Intracerebrally inject α-syn PFF to induce α-synuclein aggregation and progressive neurodegeneration that more closely mimics human PD pathology [6].
Dosing and Administration
  • This compound Formulation: Prepare this compound in appropriate vehicle for in vivo administration. Based on published studies, effective doses typically range from 10-50 mg/kg, administered via intraperitoneal injection [1].
  • Treatment Regimen: Administer this compound once daily for the duration of the study. Begin treatment either before toxin administration (for preventive paradigms) or after establishment of lesions (for therapeutic paradigms) based on experimental objectives [1].
  • Control Groups: Include vehicle-treated controls in all experiments to account for non-specific effects of administration procedures.

Table 2: In Vivo Experimental Design for this compound in PD Models

Group Treatment Animal Model Assessment Endpoints
1 Vehicle Naive/control Baseline behavior and histology
2 Vehicle PD model Disease progression
3 This compound (low dose) PD model Dose-efficacy evaluation
4 This compound (high dose) PD model Dose-efficacy evaluation
5 Reference compound PD model Comparative efficacy
Behavioral Assessments
  • Motor Function Tests:
    • Open Field Test: Assess locomotor activity and exploration behavior in a novel environment. Record total distance traveled, velocity, and time spent in center versus periphery [3] [4].
    • Pole Test: Measure bradykinesia by placing animals head-up on a vertical pole and recording the time to descend to the base [3] [4].
    • Rotarod Test: Evaluate motor coordination and balance by placing animals on a rotating rod and measuring latency to fall at constant or accelerating speeds [3] [4].
    • Stepping Test: Assess forelimb akinesia by measuring adjusting steps when animal is moved laterally across a surface [4].
  • Non-Motor Function Tests:
    • Olfactory Function: Test using buried food or odor discrimination tests to assess hyposmia, an early non-motor symptom of PD [2].
    • Cognitive Function: Evaluate using maze tests (e.g., T-maze, Y-maze) or object recognition tests to assess cognitive deficits [3].
    • Depressive-like Behavior: Assess using tail suspension test or forced swim test to measure behavioral despair [4].
Tissue Collection and Histological Analysis
  • Perfusion and Fixation: At study endpoint, deeply anesthetize animals and transcardially perfuse with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde in PBS. Remove brains and post-fix in 4% paraformaldehyde for 24 hours, then cryoprotect in 30% sucrose solution until sectioning [1] [6].
  • Sectioning: Cut coronal sections (30-40 μm thickness) containing striatum and substantia nigra using a cryostat or vibratome. Collect free-floating sections in antifreeze solution for long-term storage at -20°C [6].
  • Immunohistochemistry: Process sections for tyrosine hydroxylase (TH) immunostaining to quantify dopaminergic neurons in substantia nigra pars compacta and dopaminergic terminals in striatum. Use appropriate secondary antibodies and development methods (fluorescence or chromogenic) [6].
  • Protein Aggregation Analysis: Stain sections for phospho-α-synuclein to assess Lewy body-like inclusions using specific antibodies against phosphorylated α-synuclein (e.g., Ser129) [6].

Data Analysis and Interpretation

Statistical Analysis
  • Experimental Design: Ensure adequate sample sizes based on power analysis of preliminary data. For in vitro studies, include at least n=6 replicates per group. For in vivo studies, use n=8-12 animals per group to account for biological variability [1] [6].
  • Statistical Tests: Apply appropriate statistical tests based on data distribution and experimental design. Use one-way ANOVA with post-hoc tests for multiple group comparisons, or two-way ANOVA for factorial designs (e.g., treatment × time). For non-normal distributions, use non-parametric equivalents (Kruskal-Wallis test) [1].
  • Data Presentation: Express quantitative data as mean ± standard error of the mean (SEM). Represent individual data points in graphs when feasible to illustrate data distribution. Set statistical significance at p < 0.05 [1] [6].
Interpretation of Results
  • Efficacy Assessment: Consider this compound treatment effective if it produces statistically significant improvement in primary behavioral outcomes (e.g., rotarod performance, pole test) and histological measures (TH-positive neuron counts in SNpc) compared to vehicle-treated PD models [1] [6].
  • Mechanistic Confirmation: Verify c-Abl involvement through complementary approaches including c-Abl phosphorylation status, comparison with c-Abl genetic knockdown, and assessment of downstream signaling pathways (NF-κB activation) [1].
  • Therapeutic Window Evaluation: Compare effective doses with those potentially causing adverse effects through continuous monitoring of animal weight, general health, and potential off-target effects [1].

Technical Considerations and Troubleshooting

Optimization Parameters
  • Dose-Response Relationship: Establish complete dose-response curves for this compound in each specific model system. Initial testing should cover a broad concentration range (e.g., 0.1-100 μM in vitro; 1-100 mg/kg in vivo) followed by finer sampling around the anticipated effective concentration [1].
  • Treatment Timing: For optimal results in intervention studies, carefully consider treatment initiation timing relative to disease induction. Early intervention (preventive) and delayed treatment (therapeutic) paradigms provide different but complementary information about potential clinical application [1] [3].
  • Model Selection: Choose PD models based on specific research questions. Toxin models (6-OHDA, MPTP) are suitable for acute neurodegeneration studies, while genetic and α-synuclein PFF models may better replicate progressive pathology including protein aggregation [3] [4].
Troubleshooting Common Issues
  • Inconsistent In Vitro Results: Ensure consistent cell culture conditions and passage numbers. Use early passage cells and avoid excessive confluence at time of treatment. Verify LPS activity through positive controls in each experiment [1].
  • Variable Behavioral Outcomes: Standardize testing conditions including time of day, environmental distractions, and experimenter identity. Habituate animals to testing rooms and handling procedures before baseline measurements [3] [4].
  • High Animal Mortality in Toxin Models: Optimize toxin doses based on animal age, weight, and strain. Provide supportive care including hydrated food mash and warmth supplementation during acute toxicity phase [3].
  • Poor Compound Solubility: Optimize vehicle composition for in vivo studies. Consider using cyclodextrin-based solutions or other approved solubilizing agents that maintain compound activity while improving bioavailability [1].

The following diagram illustrates the proposed mechanism of this compound action in Parkinson's disease models:

GNF2_mechanism This compound Mechanism of Action in Parkinson's Disease Models GNF2 This compound Administration (allosteric c-Abl inhibitor) cAblInhibition c-Abl Inhibition GNF2->cAblInhibition Direct binding to myristate site cAbl c-Abl Activation NFkB NF-κB Pathway Activation cAbl->NFkB Promotes GlialActivation Glial Cell Activation (Microglia/Astrocytes) NFkB->GlialActivation Induces Neuroinflammation Neuroinflammation (Pro-inflammatory cytokines, NO) GlialActivation->Neuroinflammation Releases inflammatory mediators NeuronalDamage Dopaminergic Neuron Damage Neuroinflammation->NeuronalDamage Causes PDSymptoms PD Motor Symptoms (Tremor, Rigidity, Bradykinesia) NeuronalDamage->PDSymptoms Manifests as NFkB_Inhibition NF-κB Pathway Inhibition cAblInhibition->NFkB_Inhibition Leads to GlialInhibition Reduced Glial Activation NFkB_Inhibition->GlialInhibition Results in Neuroprotection Neuroprotection GlialInhibition->Neuroprotection Provides SymptomImprovement Improved Motor Function Neuroprotection->SymptomImprovement Leads to

Table 3: Key Molecular and Behavioral Outcomes for this compound in PD Models

Parameter Assessment Method Expected Outcome with this compound
c-Abl phosphorylation Western blot Decreased in this compound treated groups
NF-κB activation Electrophoretic mobility shift assay, reporter gene assay Reduced nuclear translocation and DNA binding
Pro-inflammatory cytokines (TNF-α, IL-1β) ELISA Significant reduction in production
Microglial activation Iba1 immunohistochemistry Reduced activation state
Dopaminergic neuron survival TH-positive cell counts in SNpc Increased survival compared to vehicle
  • | Striatal dopamine terminals | TH-positive fiber density in striatum | Preservation of dopaminergic innervation | | Motor coordination | Rotarod test | Improved latency to fall | | Bradykinesia | Pole test | Reduced descent time |

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the therapeutic potential of this compound in Parkinson's disease models. The detailed methodologies cover both in vitro and in vivo approaches, allowing researchers to systematically evaluate the effects of c-Abl inhibition on neuroinflammation and neurodegeneration in PD contexts. The strategic integration of mechanistic studies with functional outcomes will facilitate a thorough understanding of this compound's potential as a therapeutic agent for Parkinson's disease.

References

GNF-2 and MTT Assay Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the primary application of GNF-2 in cell-based research? this compound is a highly selective, allosteric, non-ATP competitive inhibitor of Bcr-Abl. It is used in research to selectively inhibit Bcr-Abl-dependent cell proliferation and induce apoptosis in Bcr-Abl-transformed cells [1].

  • Q2: My MTT assay results for this compound are inconsistent between plates. What could be wrong? Inconsistent results often stem from the solubilization step of the formazan crystals. Inconsistent crystal removal or residual culture medium can alter absorbance readings [2]. Solution: Switch to an acidified SDS solubilization solution (e.g., 10% SDS in 0.01M HCl), added directly to the well without removing the medium, and incubate overnight. This method increases triplet accuracy and avoids issues with crystal removal [2].

  • Q3: Does this compound itself interfere with the MTT assay? While the search results do not specify interference from this compound directly, it is a critical factor to check. Test compounds can sometimes reduce MTT abiotically. Recommendation: Always include control wells without cells containing your culture medium, MTT reagent, and the same concentrations of this compound to measure any compound-specific interference [3] [4].

  • Q4: Why is my MTT standard curve non-linear, and how does this affect this compound IC50 values? The MTT signal depends on total metabolic activity, which is not solely a function of cell number. Key confounding variables include cell seeding density, MTT concentration, and incubation time [3]. Furthermore, when cells become over-confluent and contact-inhibited, their metabolism slows, leading to a loss of linearity between absorbance and cell number [4]. An non-linear standard curve will distort the calculation of this compound's IC50.

  • Q5: Are there better assay alternatives to MTT for testing this compound in 3D culture models? Yes. In 3D cultures, the formazan crystals from the MTT assay may not solubilize effectively in the dense matrix. ATP-based luminescence assays (e.g., CellTiter-Glo 2.0) are more suitable, offering better penetration and sensitivity in 3D environments [5].

Quantitative Data on this compound from the Literature

The table below summarizes published IC50 values for this compound, as determined by MTT assays, to serve as a reference for your experimental optimization.

Cell Line Cell Line Description This compound IC50 Value Assay Duration Citation
Ba/F3.p210 Mouse cells expressing Bcr-Abl 138 nM 48 hours [1]
K562 Human chronic myeloid leukemia (CML) cells expressing Bcr-Abl 0.273 μM 48 hours [1]
SUP-B15 Human acute lymphoblastic leukemia (ALL) cells expressing Bcr-Abl 0.268 μM 48 hours [1]
Ba/F3 Bcr-Abl negative control cells > 10 μM 48 hours [1]

MTT Assay Optimization Framework

The reliability of your MTT data for compounds like this compound depends on a complex interplay of factors. The following diagram maps the key parameters and their relationships that require optimization.

G cluster_cell Cell-Related Factors cluster_assay Assay Protocol Factors cluster_treatment Treatment-Related Factors cluster_measurement Measurement Factors MTT_Assay_Result Accurate MTT Assay Result for this compound Cell_Number Cell Seeding Number & Density Metabolic_Activity Cell Metabolic Activity Cell_Number->Metabolic_Activity Impacts Solubilization Formazan Solubilization Method Cell_Number->Solubilization High density may hinder Metabolic_Activity->MTT_Assay_Result Cell_Type Cell Type & Characteristics Cell_Type->Metabolic_Activity Determines MTT_Params MTT Concentration & Incubation Time MTT_Params->Solubilization Affects Solubilization->MTT_Assay_Result GNF_2 This compound Treatment (Concentration, Duration) GNF_2->Metabolic_Activity Modulates Treatment_Interference Potential Assay Interference GNF_2->Treatment_Interference May Cause Treatment_Interference->MTT_Assay_Result Background Background Subtraction (Media, Serum) Detection Optical Density Measurement Background->Detection Critical for Detection->MTT_Assay_Result

Detailed MTT Assay Protocol for Inhibitor Studies

This standardized protocol incorporates best practices for reliable results with kinase inhibitors like this compound [4] [6] [7].

  • Cell Seeding:

    • Seed cells in a 96-well plate at an optimized density that prevents over-confluence by the end of the assay (e.g., after 48-72 hours). Perform a cell density titration experiment beforehand to establish a linear relationship between cell number and absorbance [3].
  • Compound Treatment:

    • Treat cells with this compound across your desired concentration range. Include vehicle control wells (e.g., DMSO) and background control wells (medium + MTT + this compound, no cells) to account for abiotic MTT reduction [6] [1].
  • MTT Incubation:

    • After the treatment period (e.g., 48 hours), prepare an MTT solution in PBS (e.g., 5 mg/mL).
    • Carefully remove the old medium and replace it with serum-free medium containing the MTT reagent (final concentration often 0.2-0.5 mg/mL). Using serum-free medium reduces background interference [6].
    • Incubate the plate at 37°C for 1-4 hours. The optimal duration should be determined empirically for your cell line [4].
  • Formazan Solubilization:

    • After incubation, do not remove the medium. Instead, add an equal volume of solubilization solution directly to each well.
    • Recommended Solution: 10% SDS in 0.01M HCl [2]. Alternatively, acidified isopropanol or DMSO can be used [4] [6].
    • Wrap the plate in foil and shake on an orbital shaker for at least 15 minutes, or until all purple crystals are dissolved. For the SDS method, an overnight incubation may be required [2].
  • Absorbance Measurement:

    • Measure the absorbance at 570 nm with a reference wavelength of 630-690 nm to subtract background noise [4] [6].
    • Read the plate within 1 hour after solubilization.

References

GNF-2 solubility issues DMSO concentration

Author: Smolecule Technical Support Team. Date: February 2026

GNF-2 Solubility and Stock Preparation

A clear understanding of this compound's solubility is the first step to ensuring reliable experimental results.

Solubility Profile of this compound

The following table summarizes the solubility data for this compound in various solvents, compiled from multiple supplier specifications and research publications [1] [2] [3].

Solvent Solubility Notes
DMSO ≥ 74 mg/mL (≈ 197 mM) [1] [2] Recommended for primary stock solution. Stable at room temperature for short periods; for long-term storage, aliquot and store at 2-8°C [2].
Ethanol Up to 50 mM (≈ 18.7 mg/mL) [3] An alternative for some applications.
Water < 2 mg/mL (practically insoluble) [2] Not suitable for direct dissolution.

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

This is a standard method for creating a concentrated stock solution that can be further diluted into assay buffers [4].

  • Weigh: Measure out 3.74 mg of this compound powder.
  • Dissolve: Transfer the powder into a clean vial. Add 1.0 mL of fresh, anhydrous DMSO.
  • Mix: Vortex or gently sonicate the mixture until the solid is completely dissolved, resulting in a clear solution.
  • Store: Aliquot the solution into smaller tubes to avoid freeze-thaw cycles. Store at 2-8°C [2].

The workflow for preparing a working concentration for cell treatment is as follows:

G A Weigh 3.74 mg this compound B Add 1 mL DMSO A->B C Vortex/Sonicate B->C D 10 mM Stock Solution in DMSO C->D E Dilute in Cell Culture Medium D->E F Final Working Concentration E->F

Critical Considerations for Cell-Based Assays

When moving from the stock solution to cell culture conditions, managing the solvent concentration is critical to avoid cytotoxicity.

Cytotoxicity of DMSO While DMSO is indispensable for dissolving compounds like this compound, it can be toxic to cells at high concentrations. A 2025 study provides clear guidance on safe DMSO levels [5]:

  • Safe Concentration: ≤ 0.3125% (v/v) DMSO showed minimal cytotoxicity across most cancer cell lines (HepG2, Huh7, HT29, SW480, MDA-MB-231) at 24, 48, and 72-hour time points.
  • Cell-Specific Effects: Cytotoxicity at higher concentrations was variable and dependent on cell type and exposure duration. The MCF-7 cell line, for instance, showed higher sensitivity [5].

Calculating Final DMSO Concentration You must ensure that the volume of DMSO stock solution added to your cell culture medium does not exceed the safe threshold. The calculation is straightforward:

Final DMSO % = (Volume of DMSO stock added (µL) / Final media volume (µL)) × 100%

For example, to achieve a final this compound concentration of 10 µM from a 10 mM DMSO stock in 1 mL of media:

  • Volume of stock = (10 µM / 10,000 µM) × 1000 µL = 1 µL
  • Final DMSO % = (1 µL / 1000 µL) × 100% = 0.1%

This 0.1% final DMSO concentration is well within the safe limit of 0.3125% [5].

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when working with this compound.

Problem Possible Cause Recommended Solution
Precipitation in aqueous buffer Poor water solubility; compound crashing out upon dilution from DMSO stock. Avoid direct aqueous dilution. Always perform serial dilution in DMSO first, then add a small volume to the assay buffer with vigorous mixing (e.g., vortexing) [6].
High background noise or loss of signal in cell assays Cytotoxicity from excessively high DMSO concentration. Verify final DMSO concentration does not exceed 0.3125%. Include a solvent control (DMSO-only) at the same concentration as your treatment groups [5].
Low apparent bioactivity or inconsistent results Precipitation leading to inaccurate, lower-than-intended drug concentration in solution. Confirm solubility limits are respected. For higher dose requirements where solubility is an issue, consider nanocrystal formulations or other advanced solubilization strategies [7] [8].

The following decision-making chart can help you diagnose and resolve issues related to unexpected experimental results:

G Start Unexpected Experimental Result A Check for Precipitation Start->A B Verify Final DMSO % Start->B C Confirm Target Engagement Start->C Sol1 Use serial dilution in DMSO Add smaller volume to assay with mixing A->Sol1 Sol2 Reduce stock volume Ensure DMSO ≤ 0.3125% in all groups B->Sol2 Sol3 Review inhibitor selectivity Check cellular model (Bcr-Abl presence) C->Sol3

Important Notes on Solubility in Drug Discovery

The challenges posed by this compound's low aqueous solubility are common in modern drug development.

  • A Widespread Challenge: It is estimated that over 40% of New Chemical Entities (NCEs) in the pharmaceutical industry are practically insoluble in water, making solubility enhancement a key area of focus [9].
  • Biopharmaceutics Classification System (BCS): this compound, with its low solubility and high permeability (as it acts intracellularly), would be classified as a BCS Class II drug. For such compounds, the dissolution rate in gastrointestinal fluids is often the key limiting factor for oral bioavailability [9] [7].
  • Advanced Techniques: When conventional methods are insufficient, techniques like nanonization (reducing drug particle size to nanometers to increase surface area) or creating solid dispersions in polymer matrices can significantly improve solubility and dissolution rates [8].

References

optimizing GNF-2 concentration for glial cultures

Author: Smolecule Technical Support Team. Date: February 2026

GNF-2 Concentration Guide for Glial Cultures

The table below summarizes the key quantitative information available from a foundational research paper. Use this as a starting point for your experiments [1].

Parameter Details and Concentrations
Cell Types Tested BV-2 immortalized murine microglial cell line; Mouse primary mixed glial cultures (MGCs) [1]
This compound Concentrations In vitro: 1, 5, 10, and 20 μM [1]

| Key In Vitro Findings | • 10-20 μM: Significant reduction in LPS-induced NO and TNF-α production in BV-2 and primary MGCs. • Cell Viability: No signs of cytotoxicity at these effective concentrations (up to 20 μM for 24 hours) [1] | | Reported Solvent | Dimethyl sulfoxide (DMSO) [1] | | Positive Control (LPS) | 100 ng/mL (from E. coli 0111:B4) [1] |

Frequently Asked Questions & Troubleshooting

General Optimization

Q: What is a recommended starting point for a this compound dose-response experiment? A: Based on the literature, a range of 1 to 20 μM is a practical starting point. Expect to see a concentration-dependent effect, with significant inhibition of inflammatory markers like NO and TNF-α typically occurring between 10 and 20 μM [1]. Always include a vehicle control (e.g., DMSO at the same concentration as your highest this compound dose) to account for solvent effects.

Q: The provided concentration range is not giving the expected results. What should I do? A: Consider the following factors:

  • Cell Type Variability: The published data is primarily from microglial cells and mixed glial cultures. Astrocyte-dominated cultures may respond differently. You may need to adjust the concentration range.
  • Stimulation Strength: The potency of this compound's anti-inflammatory effect may vary with the type and intensity of the inflammatory stimulus (e.g., LPS concentration, use of IFN-γ) [1].
  • Extended Exposure: For chronic inflammation models, test longer exposure times (e.g., 24-48 hours) with the established concentration range, ensuring you first confirm no cytotoxicity over the desired period.
Protocol & Practical Issues

Q: My glial cells are not attaching properly after plating. What could be wrong? A: While not specific to this compound, this is a common issue in primary neural cell culture.

  • Coating: Ensure your culture vessels are properly coated with a suitable matrix like poly-L-lysine (used in the primary MGC protocol) or other substrates like Matrigel [1] [2].
  • Handling: Primary neural cells are fragile. Avoid centrifugation after thawing and use wide-bore pipette tips to prevent shear stress [3].
  • Timing: Do not let the coating matrix dry out. Plate cells immediately after preparing the surface [3].

Q: I am not observing a reduction in inflammatory markers. What are potential causes? A:

  • Verify Bioactivity: Check the activity of your this compound stock solution. Ensure proper storage and avoid repeated freeze-thaw cycles.
  • Confirm Inflammatory Model: Use a positive control (like LPS) to ensure your glial cells are being properly activated. Simultaneously, use a known inhibitor to verify that your readout (e.g., Griess assay for NO, ELISA for cytokines) is working correctly [1].
  • c-Abl Dependency: The anti-inflammatory effect of this compound is linked to c-Abl inhibition. As a control, you could use c-Abl siRNA to knock down the target and see if it phenocopies the this compound effect [1].

Experimental Workflow & Signaling Pathway

To help you visualize the experimental process and the underlying biology, here are two diagrams created using Graphviz.

Diagram 1: In Vitro Experimental Workflow This chart outlines the key steps for treating glial cultures with this compound and assessing outcomes.

G Start Start Experiment Plate Plate Glial Cells (BV-2 or Primary MGCs) Start->Plate PreTreat Pre-treat with this compound (1-20 µM in DMSO) Plate->PreTreat Stimulate Stimulate with LPS (100 ng/mL) PreTreat->Stimulate Incubate Incubate (24 hours) Stimulate->Incubate Assay Perform Assays Incubate->Assay NO Griess Assay (Nitric Oxide) Assay->NO  Collect  Supernatant TNFa ELISA (TNF-α) Assay->TNFa  Collect  Supernatant Viability MTT Assay (Cell Viability) Assay->Viability  On Cells End Analyze Data NO->End TNFa->End Viability->End

Diagram 2: Proposed this compound Signaling in Glia This chart illustrates the molecular mechanism by which this compound is proposed to exert its anti-inflammatory effects.

G LPS LPS Stimulus cAbl c-Abl Activation LPS->cAbl NFkB NF-κB Pathway Activation cAbl->NFkB Transcription Pro-inflammatory Gene Transcription NFkB->Transcription Output ↑ NO Production ↑ TNF-α Release Transcription->Output GNF2 This compound Inhibition Allosteric Inhibition GNF2->Inhibition Inhibition->cAbl  Blocks

Key Experimental Notes

  • Dilution is Critical: Prepare a stock solution of this compound in DMSO and dilute it directly into your cell culture medium. The final DMSO concentration should be low (e.g., ≤0.1-0.5%) to avoid cytotoxicity [1].
  • Include Essential Controls: Your experiment must include:
    • Untreated control (baseline)
    • Vehicle control (DMSO only)
    • Disease model control (LPS only)
  • Validate Your Model: Always confirm that your glial cells are responding to your inflammatory stimulus (e.g., LPS) by measuring a significant increase in NO or TNF-α compared to the untreated control.

References

GNF-2: Basic Properties & Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key chemical and physical properties of GNF-2 for quick reference.

Property Description
CAS Number 778270-11-4 [1] [2]
Molecular Formula C₁₈H₁₃F₃N₄O₂ [3] [4] [2]
Molecular Weight 374.32 g/mol [3] [4] [2]
Quality ≥98% (HPLC) [1] [2]
Physical Form Off-white to white solid [1] [3] [2]
Biochemical Role Highly selective, non-ATP competitive, allosteric inhibitor of Bcr-Abl [3] [4]

Storage & Handling

Proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Long-Term Storage: For the solid (lyophilized) powder, store at 2-8°C [1] [2]. Some suppliers also list -20°C as an option [3].
  • Stock Solution Preparation: this compound is highly soluble in DMSO.
    • Solubility in DMSO: ≥18.7 mg/mL (approx. 50 mM) [3] or 74-75 mg/mL (approx. 200 mM) [4].
    • Preparation: A typical working stock concentration is 10-50 mM in DMSO.
    • Aliquoting: It is strongly recommended to aliquot the DMSO stock solution to avoid repeated freeze-thaw cycles and to protect it from moisture absorption, which can reduce solubility [4].
  • Stability Notes:
    • Solution Stability: Suppliers do not recommend long-term storage of solutions. It is best to prepare stock solutions and use them promptly [3].
    • Aqueous Buffers: this compound has very low solubility in water (<2 mg/mL) [1] [2]. Diluting the DMSO stock into aqueous buffers for cellular assays will likely cause the compound to precipitate out of solution. Ensure the final DMSO concentration in cell culture media is at a safe level (typically ≤0.1-0.5%) to avoid cytotoxicity.

Experimental Protocols & Data

This section provides specific methodologies and quantitative data from key studies using this compound.

1. In Vitro Cell Proliferation Assay (MTT) This is a common method to determine the anti-proliferative effect of this compound on Bcr-Abl-positive cells [4].

  • Cell Lines: Ba/F3.p210, Ba/F3.p210E255V, Ba/F3.p185Y253H, K562, SUP-B15 [3] [4].
  • Procedure:
    • Plate cells in 96-well plates at a density of 0.3-0.6 × 10⁶ cells/mL.
    • Treat cells with a concentration gradient of this compound (e.g., from 5 nM to 10 μM).
    • Incubate for 48 hours at 37°C in a 5% CO₂ atmosphere.
    • Add MTT reagent and incubate further to allow viable cells to convert MTT into purple formazan crystals.
    • Dissolve the crystals and measure the absorbance to determine cell viability.
  • IC₅₀ Values: The table below shows the concentration of this compound that inhibits 50% of cell proliferation in various models [3] [4].
Cell Line / Model Reported IC₅₀ Value
Ba/F3.p210 138 nM
Ba/F3.p210E255V 268 nM
Ba/F3.p185Y253H 194 nM
K562 273 nM
SUP-B15 268 nM

2. Kinase Binding/Inhibition Assay This protocol measures the direct inhibition of Bcr-Abl kinase activity by this compound [4].

  • Procedure:
    • Dilute recombinant or immunoprecipitated Bcr-Abl protein (e.g., 100 nM) in kinase buffer.
    • Pre-incubate the protein with either DMSO (vehicle control) or this compound for 30 minutes at room temperature.
    • Transfer the mixture to a kinase reaction plate and initiate the reaction by adding ATP (e.g., 0.1 mM).
    • Allow the reaction to proceed for 30 minutes at room temperature.
    • Monitor the phosphorylation of a substrate (e.g., GST-Abltide) using methods like SDS-PAGE followed by autoradiography or a colorimetric/fluorometric readout.
  • Key Finding: this compound inhibits cellular tyrosine phosphorylation of Bcr-Abl with an IC₅₀ of 267 nM [1] [4].

Mechanism of Action & Signaling Pathway

This compound represents a distinct class of Bcr-Abl inhibitors. Unlike ATP-competitive drugs like imatinib, this compound is an allosteric inhibitor. It binds to the myristoyl-binding pocket of Bcr-Abl, which stabilizes the kinase in an inactive conformation [1] [3]. This unique mechanism is illustrated in the following diagram.

G BcrAbl Bcr-Abl Kinase Inactive Inactive Conformation BcrAbl->Inactive Stabilizes Prolif Cell Proliferation & Survival Inactive->Prolif Inhibits GNF2 This compound GNF2->BcrAbl Binds Myristoyl Pocket

This allosteric mechanism is significant because this compound can inhibit some mutant forms of Bcr-Abl that are resistant to ATP-competitive inhibitors. Furthermore, its high selectivity means it shows little activity against a wide panel of other kinases, including native c-Abl, reducing the potential for off-target effects [1] [4].

Research has also explored the role of c-Abl, the native form of the kinase, in other diseases. For example, studies have shown that c-Abl can phosphorylate α-synuclein, a protein implicated in Parkinson's disease, and that inhibitors like this compound can reduce this phosphorylation [5].


Frequently Asked Questions (FAQs)

Q1: The solid form of this compound has changed appearance. Is it still usable? this compound is supplied as an off-white to white solid [1] [2]. If the powder has changed color significantly or shows signs of moisture, it may have degraded. It is advisable to check its performance in a bioassay (e.g., a cell proliferation assay with a sensitive line like K562) against a fresh aliquot or a newly prepared stock to confirm potency.

Q2: My this compound stock solution precipitated upon dilution into cell culture media. What should I do? This is expected due to the compound's low aqueous solubility [1]. Ensure you are diluting a concentrated DMSO stock directly into pre-warmed media with vigorous vortexing or pipetting to mix. The final solution may appear slightly cloudy. The presence of serum proteins can help keep the compound in solution. As long as the DMSO concentration is kept low (≤0.5%), cellular toxicity should not be an issue.

Q3: Can this compound be used in combination with other inhibitors? Yes, research indicates that this compound can be used synergistically with other drugs. For instance, one study showed that combining this compound with the ATP-competitive inhibitor imatinib significantly reduced the number of resistant clones that emerged under imatinib treatment [4].

References

GNF-2 stock solution preparation protocol

Author: Smolecule Technical Support Team. Date: February 2026

Stock Solution Preparation Data

The table below consolidates the available quantitative data for preparing a GNF-2 stock solution.

Parameter Detail Source
Molecular Weight 374.32 g/mol [1] [2]
Recommended Solvent DMSO [1] [2]
Solubility in DMSO 74 - 100 mM (approx. 28 - 37 mg/mL) [1] [2]
Alternative Solvent Ethanol (up to 50 mM) [2]
Storage Condition Store at +4°C [2]

Important Note on DMSO: The supplier Selleckchem specifically cautions that moisture-absorbing DMSO reduces solubility. It is critical to use fresh, anhydrous DMSO for preparing stock solutions [1].

Frequently Asked Questions

Here are answers to common questions based on the available data.

Q1: What is the maximum concentration I can make for a this compound stock solution? Based on supplier data, you can prepare stock solutions at least up to 100 mM in DMSO [2]. Another supplier lists a slightly lower maximum solubility of 74 mg/mL (approximately 197.69 mM) but emphasizes the importance of using fresh DMSO to achieve this [1].

Q2: Can I use solvents other than DMSO? Yes, one supplier indicates that this compound can be dissolved in ethanol to a concentration of 50 mM [2]. Water is consistently noted as an unsuitable solvent [1] [2].

Q3: How should I store my this compound stock solution and for how long? While the provided data specifies that the solid powder should be stored at +4°C [2], it does not explicitly state the shelf life for a liquid stock solution. A general best practice is to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C for long-term stability.

Troubleshooting Common Issues

If you encounter problems, consider the following:

  • Problem: Precipitate forms in stock solution.

    • Solution: Ensure you are using fresh, anhydrous DMSO. This compound has high solubility in DMSO, so precipitation is likely due to water contamination. Warm the vial gently in a hand-water bath or on a warm block (at ~37°C) and vortex to re-dissolve. If the problem persists, consider making a fresh stock at a slightly lower concentration.
  • Problem: My experimental results are inconsistent.

    • Solution: Inconsistent results can stem from degraded or contaminated stock solutions. Always prepare a fresh aliquot for critical experiments. When performing cell-based assays, confirm that the final concentration of DMSO in your culture media is non-toxic to your cells (typically ≤0.1%).

Experimental Workflow

The following diagram outlines the logical workflow for preparing and using a this compound stock solution, based on standard laboratory practice.

G Start Weigh this compound powder A Add fresh, anhydrous DMSO Start->A B Vortex until fully dissolved A->B C Prepare single-use aliquots B->C D Store at recommended temperature C->D E Thaw aliquot for experiment D->E F Dilute in assay buffer/media E->F G Proceed with experiment F->G

A Note on Available Information

  • Consulting the Certificate of Analysis (CoA): The supplier R&D Systems notes that batch-specific data can be found in the CoA, which may contain more detailed handling information [2].
  • Reviewing Foundational Literature: The primary research papers that first characterized this compound (such as Adrian et al., Nature Chemical Biology, 2006) likely include detailed experimental methods, which can serve as an excellent protocol guide [2].

References

GNF-2 off-target effects kinase selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Selectivity Profile

GNF-2 is an allosteric inhibitor that binds to the myristate-binding pocket in the C-lobe of ABL kinases, not the common ATP-binding site [1] [2]. This mechanism underlies its high specificity.

  • Primary Target: It potently inhibits Bcr-Abl (IC₅₀ = 0.14 µM) and c-Abl [2].
  • High Selectivity: A seminal study profiling this compound against 211 kinases found it did not significantly inhibit any non-ABL kinases at a concentration of 10 µM [2]. This exceptional selectivity is visually compared to ATP-competitive inhibitors below.

The table below summarizes the key differences between this compound and traditional ATP-competitive inhibitors:

Feature This compound (Allosteric) ATP-competitive Inhibitors (e.g., Imatinib)
Binding Site Myristate pocket [1] [2] ATP-binding pocket [1]
Specificity High; specific to ABL kinases [1] [2] Lower; can inhibit multiple kinases [1] [3]
Primary Off-Targets No significant off-targets reported in kinome screens Well-documented off-targets (e.g., c-Kit, PDGFR) leading to side effects [1] [3]
Resistance Mutations Mutations in the myristate pocket (e.g., C464Y, P465S) [2] Mutations in the ATP-binding site (e.g., T315I) [1] [2]

Experimental Protocols & Validation

To confidently confirm this compound's selectivity in your system, a combination of biochemical and cellular assays is recommended.

Biochemical Kinase Profiling

This is the definitive method to identify off-target effects across the kinome.

  • Assay Format: Use a high-throughput, competitive binding assay like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [4]. This homogenous, "mix-and-read" format is suitable for screening large kinase panels.
  • Procedure: Screen this compound at a single high concentration (e.g., 10 µM) against a broad panel of kinases (≥ 95 kinases is recommended) [4]. The percentage of control activity is measured for each kinase.
  • Data Interpretation: A hit is typically defined as a kinase where inhibition exceeds a threshold, such as 90% at 10 µM. The lack of significant hits in this screen would confirm this compound's selectivity [2] [4].
Cellular Target Engagement

This validates that this compound inhibits ABL kinase function within a cellular context.

  • Method: Analyze the phosphorylation status of direct ABL substrates (e.g., CrkL) and downstream signaling molecules (e.g., STAT5) via western blot [2].
  • Procedure:
    • Treat Bcr-Abl transformed cells (e.g., Ba/F3 cells) with this compound.
    • Prepare cell lysates and perform SDS-PAGE.
    • Probe with antibodies against phospho-CrkL, phospho-STAT5, and total proteins to confirm specific pathway inhibition [2].

Troubleshooting Common Experimental Issues

Problem Potential Cause Solution
Lack of cellular activity despite biochemical potency Compound cannot cross cell membrane or is effluxed [5]. Use a more permeable analog (e.g., GNF-5) [1] or verify cellular permeability.
Inconsistent IC₅₀ values between labs Differences in stock solution preparation [5]. Ensure accurate DMSO stock concentration and use standardized lot of ATP/Mg²⁺.
No assay window in binding assays Incorrect instrument filter setup [5]. Verify the instrument is configured for TR-FRET with correct emission filters.

Key Considerations for Experimental Design

  • Combination Therapy: this compound is highly effective in combination with ATP-competitive inhibitors (e.g., imatinib, nilotinib). This strategy can overcome resistance to either agent alone and suppress the emergence of resistant clones [1] [2].
  • Cellular Models for Resistance: To study this compound resistance, use Ba/F3 cells expressing Bcr-Abl with mutations in the myristate pocket (e.g., A337N, C464Y, P465S). These mutations completely ablate this compound binding and confer resistance [2].

The following diagram illustrates the distinct binding sites and the synergistic effect of combination therapy.

G cluster_binding_sites Binding Sites cluster_inhibitors Inhibitors cluster_effects Effects AblKinase ABL Kinase ATPsite ATP-binding Site ATPsite->AblKinase MyristatePocket Myristate Pocket (Allosteric Site) MyristatePocket->AblKinase ATPcompInhib e.g., Imatinib, Nilotinib ATPcompInhib->ATPsite Binds Synergy Synergistic Inhibition & Suppression of Resistant Mutations ATPcompInhib->Synergy Combination Leads To AllostericInhib e.g., this compound, ABL-001 AllostericInhib->MyristatePocket Binds AllostericInhib->Synergy Combination Leads To

References

GNF-2 pharmacokinetics properties improvement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the known pharmacokinetic properties of GNF-2? The search results do not provide a comprehensive PK profile for this compound (e.g., half-life, clearance, volume of distribution). Its mechanism is well-established as a highly selective, non-ATP competitive, allosteric inhibitor of Bcr-Abl, binding to the myristoyl pocket with IC50 values around 270 nM in cell-based assays [1] [2]. One study used it in vivo at 10 mg/kg to investigate neuroinflammation and chronic pain, confirming its brain penetration and activity [2], but detailed PK parameters were not included in the available excerpt.

  • FAQ 2: How does the pharmacokinetics of the clinically developed drug asciminib relate to this compound? Asciminib is a later-generation, clinically approved drug that shares this compound's allosteric STAMP mechanism [3]. Its optimized PK profile offers insights into properties desirable for a this compound-like drug:

    • High absolute bioavailability (~73%)
    • Administration in a fasted state is required due to food effect
    • Low clearance (6.31 L/h) and moderate volume of distribution (111 L)
    • Terminal elimination half-life between 7-15 hours, supporting once- or twice-daily dosing
    • Metabolism primarily via CYP3A4 oxidation and UGT-mediated glucuronidation
    • Minimal impact of age, weight, race, or organ impairment on its PK [3]
  • FAQ 3: What experimental strategies can I use to characterize and improve this compound's pharmacokinetics? A systematic ADME investigation is essential. The table below outlines key experiments and their methodologies based on standard PK principles [4] and modern modeling approaches [5].

PK Property Experimental Goal Recommended Protocols & Methodologies

| Absorption & Bioavailability | Assess extent and rate of systemic exposure | • Cassette Dosing: Screen multiple analogs in vivo to measure maximum concentration (Cmax) and time to Cmax (Tmax). • Bioavailability Study: Compare area under the curve (AUC) after intravenous (IV) and oral (PO) administration [4]. | | Distribution | Determine extent of tissue penetration and protein binding | • Volume of Distribution (Vd): Calculate from IV dose and plasma concentration-time data [4] [6]. • Plasma Protein Binding: Use equilibrium dialysis or ultrafiltration to measure free fraction [4]. | | Metabolism & Excretion | Identify metabolic pathways and clearance mechanisms | • Metabolic Stability Incubation: Incubate with human/hepatic liver microsomes (HLM) or hepatocytes; analyze by LC-MS/MS to identify metabolites and calculate intrinsic clearance. • Reaction Phenotyping: Use chemical inhibitors (e.g., ketoconazole for CYP3A4) or recombinant enzymes to identify specific metabolizing enzymes [3] [7]. | | PK/PD Modeling | Link exposure to effect for dose prediction | • Mechanistic PK/PD: Integrate binding kinetics (Kon, Koff) and target vulnerability. This is superior to simple Hill-equation models for drugs with slow off-rates, as it can predict efficacy more accurately and inform optimal dosing [5]. |

Experimental Workflow for PK Characterization

The following diagram outlines a logical workflow for troubleshooting and improving the pharmacokinetic properties of a compound like this compound, from initial profiling to lead optimization.

G cluster_in_vitro In Vitro ADME Profiling cluster_in_vivo In Vivo PK Study Start Start: PK Profiling of this compound InVitro1 Metabolic Stability Assay (Liver Microsomes/Hepatocytes) Start->InVitro1 InVitro2 Plasma Protein Binding (Equilibrium Dialysis) InVitro1->InVitro2 InVitro3 Reaction Phenotyping (CYP/UGT Enzyme Identification) InVitro2->InVitro3 InVivo1 IV Administration (Determine Clearance, Vd) InVitro3->InVivo1 InVivo2 Oral Administration (Determine Bioavailability) InVivo1->InVivo2 DataSynth Data Synthesis & PK/PD Modeling InVivo2->DataSynth OptDecision Lead Optimization Decision DataSynth->OptDecision Optimize Optimize Compound Structure OptDecision->Optimize PK inadequate End Candidate Selection OptDecision->End PK acceptable

Detailed Experimental Protocols

1. Metabolic Stability Assay in Liver Microsomes

  • Objective: To determine the in vitro half-life and intrinsic clearance of this compound.
  • Procedure:
    • Prepare incubation mixture containing 0.1 M phosphate buffer (pH 7.4), liver microsomes (0.5 mg/mL protein), and this compound (1 µM).
    • Pre-incubate for 5 minutes at 37°C.
    • Initiate reaction by adding NADPH regenerating system.
    • Aliquot samples at time points (0, 5, 15, 30, 45, 60 minutes) and quench with cold acetonitrile.
    • Analyze parent this compound concentration using LC-MS/MS.
    • Calculate the in vitro half-life and intrinsic clearance from the slope of the natural log of concentration versus time.

2. Pharmacokinetic Study in Rodents

  • Objective: To determine fundamental PK parameters after IV and oral administration.
  • Procedure:
    • Formulate this compound for IV (e.g., simple solution in saline with a co-solvent like 5% DMSO) and oral dosing (e.g., suspension in 0.5% CMC-Na) [1].
    • Administer this compound to groups of animals (e.g., rats) via IV bolus and oral gavage. Collect serial blood samples at predetermined time points post-dose.
    • Process plasma by protein precipitation and analyze this compound concentrations using a validated LC-MS/MS method.
    • Use a non-compartmental analysis (NCA) tool to calculate PK parameters: AUC, Cmax, Tmax, half-life (t1/2), clearance (CL), and volume of distribution (Vd).

Troubleshooting Common Issues

  • Issue: Poor Metabolic Stability

    • Potential Solution: Perform structure-metabolism relationship (SMR) studies. Identify the metabolic soft spots (e.g., via metabolite identification) and introduce blocking groups like fluorine, deuterium, or minor steric hindrance to slow down metabolism without compromising potency.
  • Issue: Low Oral Bioavailability

    • Diagnosis: This can be due to poor solubility, poor permeability, or high first-pass metabolism.
    • Troubleshooting Steps:
      • Check Solubility: Use a bio-relevant medium. If low, consider salt formation, amorphous solid dispersions, or nanoparticle formulation.
      • Check Permeability: Use a Caco-2 assay. If low, investigate if the compound is a substrate for efflux transporters like P-gp.
      • Check First-Pass Effect: Compare AUC after oral and IV dosing. High first-pass effect requires strategies to reduce rapid metabolism, such as the ones mentioned for poor metabolic stability.

References

GNF-2 allosteric inhibition efficiency measurement

Author: Smolecule Technical Support Team. Date: February 2026

GNF-2 Researcher's Technical Support Center

Disclaimer: The following information is for research use only. All experimental protocols and data are derived from scientific literature and should be validated in your specific experimental context.

This compound Core Profile & Quantitative Data

What is the primary mechanism of action of this compound? this compound is a highly potent, selective, and allosteric (non-ATP competitive) inhibitor of Bcr-Abl. It binds to the myristate-binding pocket of the Abl kinase domain, which induces a conformational change that inhibits kinase activity [1] [2] [3].

What is the basic structure and properties of this compound?

  • Chemical Name: 3-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide [2]
  • CAS Number: 778270-11-4 [2] [3]
  • Molecular Formula: C18H13F3N4O2 [2]
  • Molecular Weight: 374.32 g/mol [2]
  • Solubility: ≥74 mg/mL in DMSO. It has low solubility in water and ethanol [2].

What are the key efficiency measurements for this compound? The table below summarizes the primary quantitative data for this compound's activity:

Assay Type Cell Line / System Measured Effect IC50 / Value Citation
Cellular Proliferation Ba/F3.p210 (Bcr-Abl+) Inhibition of cell proliferation 138 nM [3]
Cellular Proliferation Human K562 (Bcr-Abl+) Inhibition of cell proliferation 273 nM [2] [3]
Cellular Proliferation Human SUP-B15 (Bcr-Abl+) Inhibition of cell proliferation 268 nM [2] [3]
Biochemical Inhibition Ba/F3.p210 (Bcr-Abl+) Inhibition of cellular tyrosine phosphorylation 267 nM [2] [3]
In Vivo Efficacy C57/BL6 mouse model Dose for preventing LPS-induced bone loss 10 mg/kg (i.p.) [2]

This compound demonstrates high selectivity. At concentrations up to 10 µM, it shows no cytotoxic effects on non-transformed cells or Bcr-Abl-negative cell lines (e.g., HL-60, Jurkat) [2] [3].

Detailed Experimental Protocols

Protocol 1: Cell Proliferation Assay (from reference) [2] [3]

This protocol is used to determine the IC50 values for this compound.

  • Cell Lines: Use Bcr-Abl-positive cells (e.g., Ba/F3.p210, K562, SUP-B15) and, for selectivity, Bcr-Abl-negative control cells (e.g., HL-60).
  • Compound Preparation: Prepare this compound in DMSO and serially dilute it in culture medium to final test concentrations (e.g., 0.005, 0.01, 0.1, 1, 10 µM). Include a DMSO-only vehicle control.
  • Incubation: Seed cells in 96-well plates and expose them to the compound dilutions.
  • Incubation Duration: 48 hours.
  • Viability Measurement: Assess cell proliferation/viability using an MTT assay or similar method.
  • Data Analysis: Plot the percentage of viable cells against the compound concentration to calculate the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry [2] [3]

  • Cell Treatment: Treat Bcr-Abl-transformed cells (e.g., Ba/F3.p210) with this compound at relevant concentrations (e.g., 1 µM and 10 µM).
  • Incubation Duration: 48 hours.
  • Cell Harvesting: Collect cells and stain with an apoptosis-detecting kit (e.g., Annexin V/PI).
  • Analysis: Analyze the stained cells using flow cytometry to quantify the percentage of cells in early and late apoptosis.

Protocol 3: Western Blot Analysis to Monitor Target Engagement [2] [3]

  • Cell Treatment: Treat Bcr-Abl-positive cells with this compound (e.g., 0.1, 1, and 10 µM).
  • Incubation Duration: 90 minutes.
  • Cell Lysis: Lyse cells and quantify protein concentration.
  • Gel Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
  • Antibody Probing: Probe the membrane with specific antibodies:
    • Anti-phospho-Bcr-Abl (to measure direct target inhibition).
    • Anti-phospho-Stat5 (Y694) (to measure inhibition of downstream signaling).
    • Anti-total Bcr-Abl (as a loading control).
  • Detection: Use chemiluminescence for detection. Expected results show a dose-dependent decrease in phosphorylation levels.
Troubleshooting Common Experimental Issues

Issue 1: Low Potency or No Effect in Proliferation Assay

  • Possible Cause: Inactive compound due to improper storage or degradation. This compound powder should be stored at -20°C, and DMSO stock solutions should be aliquoted and stored at -80°C to avoid freeze-thaw cycles [2].
  • Solution: Confirm the activity of your stock solution using a known positive control cell line (e.g., K562) and verify your DMSO concentration does not exceed toxic levels (typically <0.1%).

Issue 2: High Background in Vehicle Control or Non-Specific Toxicity

  • Possible Cause: Contaminated cell culture or incorrect cell line.
  • Solution: Ensure cells are healthy and free of mycoplasma. Use Bcr-Abl-negative control cell lines (e.g., HL-60) to confirm the selective action of this compound, which should show no effect at concentrations up to 10 µM [3].

Issue 3: Inconsistent Results in Western Blot

  • Possible Cause: Inefficient cell lysis or incomplete protein transfer.
  • Solution: Optimize lysis buffer composition and ensure complete transfer. Always include both phosphorylation and total protein controls for accurate interpretation [2] [3].
Advanced Research Applications

Does this compound have antiviral properties? Yes, research has uncovered that this compound also exhibits anti-dengue virus (DENV) activity through a polypharmacological effect [4].

  • Abl kinase-dependent activity: Inhibits viral replication at a post-entry step, similar to other Abl kinase inhibitors like imatinib [4].
  • Abl kinase-independent activity: Directly inhibits viral entry by interacting with the dengue virus E glycoprotein, preventing it from entering the host cell [4]. This dual mechanism makes it an interesting lead compound for antiviral development.

How can this compound be used to combat drug resistance? Combining this compound with ATP-competitive inhibitors (e.g., imatinib, nilotinib) can overcome resistance.

  • Synergistic Effect: The combination suppresses the emergence of resistance mutations in vitro [1].
  • Activity Against T315I: The combination shows additive inhibitory activity against the recalcitrant T315I "gatekeeper" mutant of Bcr-Abl, both in cellular assays and in vivo models [1].

Mechanisms of Action & Experimental Workflow

The following diagrams visualize the core concepts and procedures discussed in this guide.

GNF2_Mechanism This compound Allosteric Inhibition of Bcr-Abl GNF2 This compound MyristatePocket Myristate-Binding Pocket (Allosteric Site) GNF2->MyristatePocket Binds to Abl Bcr-Abl Kinase InactiveConf Inactive Kinase Conformation MyristatePocket->InactiveConf Stabilizes ATPsite ATP-Binding Site (Catalytic Site) Substrate Cell Proliferation (Survival Signal) ATPsite->Substrate No Phosphorylation InactiveConf->ATPsite Allosterically Regulates Apoptosis Apoptosis Substrate->Apoptosis Signal Blocked Leads to

References

Compound Comparison and Key Differentiator

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative data for GNF-2. Note that specific quantitative data for the methylated this compound compound is not available in the search results, but its primary defined characteristic is the loss of binding and inhibitory activity.

Property This compound Methylated this compound
CAS Number 778270-11-4 [1] [2] Information Missing
Molecular Formula C₁₈H₁₃F₃N₄O₂ [1] [2] Information Missing
Molecular Weight 374.32 g/mol [1] [2] Information Missing
Mechanism of Action Allosteric, non-ATP competitive inhibitor of Bcr-Abl; binds myristate-binding site [3] [1] [2] Inactive control; does not bind c-Abl [4]
IC50 (Bcr-Abl, Cell Proliferation) 138 nM (Ba/F3.p210), 273 nM (K562), 268 nM (SUP-B15) [2] [4] Inactive [4]
IC50 (Bcr-Abl Mutant E255V) 268 nM [2] [4] Information Missing
IC50 (Bcr-Abl Mutant Y253H) 194 nM [2] [4] Information Missing
Solubility (DMSO) ~74-100 mg/mL (197.69 - 267.15 mM) [1] [2] [4] Information Missing

The following diagram illustrates the critical mechanistic difference between this compound and its methylated analog.

GNF2_Mechanism cluster_cell Cell GNF2 This compound cAbl c-Abl Protein (Myristate-Binding Site) GNF2->cAbl Binds Methylated Methylated this compound Methylated->cAbl No Binding Proliferation Proliferation & Survival Signaling cAbl->Proliferation Promotes

Experimental Protocols

Here are detailed methodologies for key experiments cited in the search results.

Cell Proliferation Assay (MTT)

This protocol is used to determine the IC50 values of this compound, measuring its ability to inhibit the growth of Bcr-Abl-expressing cells [3] [4].

  • Cell Lines: Ba/F3.p210, Ba/F3.p210E255V, Ba/F3.p185Y253H, K562, SUP-B15 [2] [4].
  • Procedure:
    • Plate cells in 96-well plates at a density of 0.3-0.6 x 10⁶ cells per mL.
    • Treat cells with a concentration gradient of this compound (e.g., 5 nM to 10 µM). Include a negative control (DMSO-only vehicle).
    • Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
    • Add MTT reagent (0.5 mg/mL) to each well and incubate for 2-4 hours to allow formazan crystal formation.
    • Dissolve the formed crystals with DMSO.
    • Measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis: Cell proliferation inhibition is calculated as a percentage of the growth observed in DMSO-treated control cells. IC50 values can be determined using curve-fitting software (e.g., non-linear regression in GraphPad Prism) [4].
Western Blot Analysis

This protocol is used to assess the inhibition of Bcr-Abl autophosphorylation and downstream signaling by this compound [2] [4].

  • Cell Lines: Ba/F3.p210, Ba/F3.p210E255V [2] [4].
  • Procedure:
    • Treat cells with this compound at desired concentrations (e.g., 0.1, 1, 10 µM) for 90 minutes.
    • Lyse cells to extract total protein.
    • Separate proteins by SDS-PAGE gel electrophoresis and transfer to a nitrocellulose or PVDF membrane.
    • Block the membrane with 5% non-fat milk or BSA.
    • Probe the membrane with specific primary antibodies:
      • Anti-phospho-Bcr-Abl (Tyr245)
      • Anti-total Bcr-Abl
      • Anti-phospho-Stat5 (Tyr694)
      • Anti-β-actin (loading control)
    • Incubate with appropriate HRP-conjugated secondary antibodies.
    • Detect bands using enhanced chemiluminescence (ECL) substrate.
  • Expected Results: this compound treatment should cause a dose-dependent decrease in phospho-Bcr-Abl and phospho-Stat5 levels, while total Bcr-Abl protein levels remain unchanged [2] [4].

Frequently Asked Questions

  • Q1: What is the primary purpose of the methylated this compound compound? A1: The methylated this compound is synthetically modified to be biologically inactive. It serves as a critical negative control in experiments to confirm that the observed effects of this compound are due to specific binding to c-Abl and not due to non-specific or off-target interactions [3] [4].

  • Q2: My this compound solution has precipitated. How can I re-solubilize it? A2: this compound has high solubility in DMSO. If precipitation occurs, warm the tube at 37°C and shake it briefly in an ultrasonic bath. Always prepare fresh stock solutions for best results and store them at -20°C or below. Avoid repeated freeze-thaw cycles [1].

  • Q3: Does this compound have activity in disease models beyond cancer? A3: Yes, emerging research indicates that this compound can attenuate inflammatory activation in glial cells (microglia and astrocytes). In vivo studies show that administration of this compound (10 mg/kg, intraperitoneal) significantly reduced mechanical and thermal pain hypersensitivity in models of diabetic and inflammatory pain, suggesting potential for managing chronic pain [3].

  • Q4: What is a key mechanistic difference between this compound and Imatinib? A4: Imatinib is an ATP-competitive inhibitor that binds to the active site of the Bcr-Abl kinase. In contrast, this compound is a non-ATP competitive, allosteric inhibitor that binds to the myristate-binding pocket of Abl, inducing a conformational change that inhibits kinase activity. This distinct mechanism can be exploited in combination therapy to overcome resistance [1] [4].

Troubleshooting Guide

Problem Possible Cause Solution

| Low potency or no effect in cellular assay. | Incorrect cell line used (e.g., not Bcr-Abl dependent). Compound degradation due to improper storage or old stock solution. | Validate cell lines for Bcr-Abl dependence. Use fresh, properly stored DMSO stock solutions. Include a positive control (e.g., Imatinib). | | High background in Western Blot. | Non-specific antibody binding. Insufficient blocking or washing. | Optimize antibody concentrations. Increase blocking time (e.g., 1 hour at room temp or overnight at 4°C) and ensure thorough washing. | | Poor solubility in aqueous buffers. | This compound has low solubility in water. | First, create a concentrated stock in DMSO. For in vitro work, keep the final DMSO concentration ≤0.1-0.5%. For in vivo studies, use the recommended formulation of 5% DMSO + 40% PEG300 + 5% Tween80 + 50% saline [2] [4]. | | Inconsistent results between experiments. | Variation in cell passage number or health. Inconsistent compound handling. | Use low-passage, healthy cells. Standardize cell culture and compound treatment protocols across experiments. Use the methylated this compound control to verify specific activity. |

References

Established Experimental Methods for GNF-2 IC50 Determination

Author: Smolecule Technical Support Team. Date: February 2026

The methodologies below are based on procedures used in published studies. You can adapt them for your own validation protocols.

Aspect Methodology Description Key Parameters & Controls

| Cellular Proliferation/Viability Assay (MTT assay) | Ba/F3 cells expressing Bcr-Abl (native or mutant) are plated and treated with a concentration range of GNF-2 for 48-72 hours. Viability is measured using MTT dye reduction [1] [2]. | • Cell Lines: Ba/F3.p210, K562, SUP-B15 [2]. • Incubation Time: 48-72 hours [1] [2]. • Key Control: Solvent control (e.g., DMSO) [1]. | | Cellular Bcr-Abl Auto-phosphorylation Assay | Cells are treated with this compound for 1 hour, lysed, and proteins are separated by SDS-PAGE. Phosphorylated Bcr-Abl is detected via immunoblotting with anti-phospho-c-Abl (Tyr245) antibodies [1]. | • Treatment Duration: 1 hour [1]. • Detection Method: Western blot with phospho-specific antibodies [1]. • Loading Control: Total Abl or α-tubulin [1]. | | Colony-Forming (Clonigenicity) Assay | Cells are suspended in soft agar with this compound and grown for ~2 weeks. Colonies are stained with MTT, and dye extraction is measured optically [1]. | • Culture Duration: ~2 weeks [1]. • Matrix: 0.3% soft agar [1]. • Readout: Optical density at 570nm [1]. | | In vitro Kinase Binding Assay | Recombinant Abl protein is pre-incubated with this compound, and the kinase reaction is initiated by adding ATP. Phosphorylation of a substrate peptide is measured [2]. | • Protein: Recombinant or immunoprecipitated Abl [2]. • Pre-incubation: 30 minutes at room temperature [2]. • Substrate: GST-Abltide [2]. |

Key Quantitative Data for this compound

This table summarizes critical potency data for this compound from the literature, which can serve as a benchmark for your experimental results.

Parameter Value Experimental Context
Cellular IC50 (Proliferation) 194 - 273 nM Ba/F3 cells expressing p185Y253H (194 nM), p210E255V (268 nM), K562 cells (273 nM), SUP-B15 cells (268 nM) [2].
Cellular IC50 (Bcr-Abl Phosphorylation) 267 nM Dose-dependent inhibition in Bcr-Abl-positive cells [2].
Binding Affinity (Kd) 92 nM Measured for the Abl kinase domain [3].
Reported IC50 Range (in vitro kinase) 9 nM - 10 μM Range across different biochemical assays [3].

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered problems when working with this compound.

Issue Potential Causes Troubleshooting Steps

| High IC50 in cellular assays | • Low cellular permeability. • Efflux transporter activity. • Mutation-induced resistance (e.g., T315I). | • Verify solvent (DMSO) concentration is low (<0.1%). • Use a combination with an ATP-competitive inhibitor (e.g., Dasatinib) to probe for synergy [1]. • Sequence Bcr-Abl in your cell line to check for mutations. | | Poor Potency against T315I Mutant | this compound is inactive on Bcr-Abl T315I alone [1]. | • Solution: Use a combination approach. Co-administer with Dasatinib or other ATP-competitors, which can restore efficacy through Abl-independent mechanisms, such as moderate inhibition of JAK2 kinase [1]. | | High variability in IC50 values | • Inconsistent cell culture conditions. • Human error in serial dilution. • Incorrect data fitting model. | • Use low-passage, mycoplasma-free cells. • Prepare fresh drug stocks and perform precise serial dilutions. • Ensure the correct model (e.g., log(inhibitor) vs. response) is used for curve fitting. | | Lack of Specificity / Off-target effects | this compound is highly selective for Bcr-Abl, but can moderately inhibit JAK2 at high concentrations [1]. | • Include a Bcr-Abl-negative cell line (e.g., parental Ba/F3) as a control for specificity [1]. • Use JAK2-specific assays to confirm if observed effects are off-target. |

Experimental Workflow and Signaling Pathway

To help visualize the experimental process and the biological context of this compound's action, the following diagrams outline the key workflows.

workflow cluster_assay This compound IC₅₀ Determination Workflow cluster_parallel 4. Endpoint Assay (Parallel Paths) A 1. Cell Preparation (Ba/F3 Bcr-Abl lines) B 2. Compound Treatment Serially dilute this compound A->B C 3. Incubation (48-72 hours) B->C D1 Viability Readout (MTT assay) C->D1 D2 Molecular Readout (Western Blot) C->D2 E 5. Data Analysis Calculate IC₅₀ D1->E D2->E

pathway BcrAbl Bcr-Abl Oncogene CellProliferation Dysregulated Cell Proliferation BcrAbl->CellProliferation ApoptosisInhibition Inhibition of Apoptosis BcrAbl->ApoptosisInhibition ATP_Inhibitor ATP-competitive Inhibitor (e.g., Imatinib, Dasatinib) ATP_Pocket ATP-binding Pocket ATP_Inhibitor->ATP_Pocket Competes with ATP GNF2 Allosteric Inhibitor (this compound) MyristatePocket Myristate Pocket (Abl C-lobe) GNF2->MyristatePocket Binds to InactiveConformation Stabilizes Inactive Kinase Conformation MyristatePocket->InactiveConformation Induces/Stabilizes InactiveConformation->ATP_Pocket Allosterically Modifies

Important Technical Notes

  • Combination Therapy is Key for Resistance: A pivotal finding is that this compound, while ineffective against the T315I "gatekeeper" mutant alone, can overcome this resistance when used in combination with ATP-competitive inhibitors like Dasatinib. This synergy occurs through both Abl-dependent and Abl-independent mechanisms, such as moderate inhibition of JAK2 kinase [1].
  • Mechanism of Action: this compound is a highly selective, non-ATP competitive allosteric inhibitor. It binds to the myristate-binding pocket in the C-lobe of the Abl kinase domain, inducing a closed, inactive conformation that allosterically affects the ATP-binding site [1] [2] [3].
  • IC50 Calculation Variability: Be aware that calculated IC50 values can vary depending on the parameter measured (e.g., percent inhibition vs. percent control) and the computational equation used. It is critical to standardize and validate your calculation method within your laboratory [4].

References

GNF-2 versus Imatinib nilotinib dasatinib

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of BCR-ABL Inhibitors

The table below summarizes key information on Imatinib, Nilotinib, and Dasatinib, three tyrosine kinase inhibitors primarily used to treat Chronic Myelogenous Leukemia (CML) [1] [2] [3].

Feature Imatinib Nilotinib Dasatinib
Generation First-generation [3] Second-generation [3] Second-generation [3]
Primary Target BCR-ABL [1] [3] BCR-ABL [1] [3] BCR-ABL, SRC family kinases [2] [4]
Potency & Key Feature Standard potency; initial frontline therapy [1] More potent than Imatinib; active against many Imatinib-resistant mutants [1] Binds to active and inactive BCR-ABL conformations; broad-spectrum target profile [2]
Common Clinical Use Chronic-phase CML [1] CML, including cases resistant to Imatinib [1] [3] Imatinib-resistant CML/ALL; investigated for other cancers (e.g., melanoma) [2] [4]
Example Experimental IC₅₀ (Cell Viability) ~600 nM (K562 cells) [1] < 30 nM (K562 cells) [1] 18 nM (Mel-p primary melanoma cells) [4]
Repurposing Potential Investigated for dementia & Parkinson's risk reduction [3] Investigated for dementia & Parkinson's disease [3] Investigated for radiation ulcer treatment & modulation of CAR-T cells [2] [5]

Experimental Insights and Protocols

Here is a closer look at some of the experimental findings and methodologies related to these drugs.

  • Synergy Studies: Research has shown that the combination of Nilotinib and Imatinib can result in additive or synergistic cytotoxicity in BCR-ABL-positive cell lines, including those expressing point mutations that confer resistance to Imatinib. This suggests that using these inhibitors simultaneously could be a strategy to reduce the emergence of drug-resistant clones [1].
  • Protocol for T Cell Culture with Dasatinib: A detailed protocol exists for using low-dose (30 nM) Dasatinib during the expansion of tonic-signaling Chimeric Antigen Receptor (CAR) T cells. The steps include [5]:
    • Isolate and activate human Peripheral Blood Mononuclear Cells (PBMCs).
    • Transduce T cells with a retroviral vector encoding the CAR.
    • Add 30 nM Dasatinib to the culture medium during the expansion phase.
    • Verify CAR T cell quality, viability, and functionality using flow cytometry and killing assays. This application of Dasatinib improves T cell proliferation and quality by modulating tonic signaling [5].
  • Network Pharmacology Analysis: A study using network pharmacology to explore Dasatinib's potential in treating radiation ulcers identified six core targets: EGFR, ERBB2, FYN, JAK2, KIT, and SRC. The analysis suggested that the therapeutic effect may work through pathways such as Focal adhesion and the PI3K-Akt signaling pathway [2].

Signaling Pathways and Drug Targets

The following diagram illustrates the primary targets and downstream signaling pathways discussed in relation to Imatinib, Nilotinib, and Dasatinib.

drug_targets cluster_signaling Downstream Signaling Pathways BCR_ABL BCR-ABL Oncogene RAS_RAF RAS/RAF/MAPK Pathway BCR_ABL->RAS_RAF PI3K_Akt PI3K-Akt Pathway BCR_ABL->PI3K_Akt SRC SRC Family Kinases (SFK) ERK ERK1/2 Activation SRC->ERK Focal_Adhesion Focal Adhesion Pathway SRC->Focal_Adhesion RAS_RAF->ERK Cellular_Effects Cellular Effects: Proliferation, Survival PI3K_Akt->Cellular_Effects ERK->Cellular_Effects Focal_Adhesion->Cellular_Effects Imatinib Imatinib Imatinib->BCR_ABL  Inhibits Nilotinib Nilotinib Nilotinib->BCR_ABL  Inhibits Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->SRC Inhibits

References

Mechanism of Action and Inhibitor Classification

Author: Smolecule Technical Support Team. Date: February 2026

GNF-2 is classified as a Type IV allosteric inhibitor because it binds to a site distant from the ATP-binding pocket, specifically the myristate-binding pocket of Abl, to inhibit kinase activity [1] [2]. This mechanism is distinct from more common ATP-competitive inhibitors.

The table below summarizes the key characteristics of different kinase inhibitor types.

Type Binding Site Kinase Conformation Representative Inhibitors Key Characteristics
Type I ATP-binding site Active (DFG-in, αC-helix-in) [3] Dasatinib [1] ATP-competitive; can have selectivity issues due to conserved ATP site [4].
Type II ATP-binding site & adjacent allosteric pocket Inactive (DFG-out, αC-helix-out) [3] [5] Imatinib, Nilotinib [1] [5] ATP-competitive; targets unique inactive conformation [5].
Type III Site adjacent to ATP-binding pocket [4] Varies Cobimetinib, Trametinib, MK-2206 [4] Non-ATP competitive; targets unique structural features near the catalytic site [4].
Type IV (this compound) Allosteric myristate pocket (distant from ATP site) [2] [1] N/A This compound Non-ATP competitive; highly selective; induces conformational changes that inhibit the kinase allosterically [2] [6].

This allosteric mechanism is visualized in the following signaling pathway:

G BcrAbl Active Bcr-Abl Kinase AllostericBinding This compound Binding (Myristate Pocket) BcrAbl->AllostericBinding  Binds to ConformationalChange Induces Inactive Conformation AllostericBinding->ConformationalChange  Triggers ATPsite ATP-Binding Site Becomes Inaccessible ConformationalChange->ATPsite  Results in NoPhosphorylation Inhibition of Substrate Phosphorylation & Signaling ATPsite->NoPhosphorylation  Leads to

Quantitative Data and Functional Comparison

Experimental data demonstrates this compound's potency and selectivity across various cellular models.

Binding and Resistance Profile

The following table consolidates key biochemical and cellular data for this compound.

Experimental Model Measured Parameter Result (IC₅₀ / Value) Context / Comparison
Ba/F3.p210 cells [7] Anti-proliferation 138 nM Bcr-Abl transformed murine cells
Human K562 cells [7] Anti-proliferation 273 nM Bcr-Abl positive human leukemic cells
Human SUP-B15 cells [7] Anti-proliferation 268 nM Bcr-Abl positive human leukemic cells
Ba/F3.p210 cells [7] Bcr-Abl Autophosphorylation 267 nM Measured in cell-based assays
Bcr-Abl (T315I mutant) [2] Anti-proliferation ~5-50x less potent IC₅₀ elevated vs. wild-type; retains binding [2]
Bcr-Abl (C464Y, P465S, E505K mutants) [2] Anti-proliferation & Binding Fully resistant (up to 10 µM) Mutations located in the myristate-binding pocket [2]
Bcr-Abl negative cells (e.g., HL-60, Jurkat) [7] Anti-proliferation >10 µM Demonstrates high selectivity
Comparative Sensitivity of Bcr-Abl Isoforms

A critical finding from leukemia research is the differential sensitivity of two major Bcr-Abl oncoprotein isoforms to this compound.

Bcr-Abl Isoform Associated Disease Sensitivity to this compound Experimental Evidence
p210 Bcr-Abl Chronic Myeloid Leukemia (CML), ~30% of Ph+ ALL [8] Higher sensitivity IC₅₀ ~125 nM (BV-173 cell line) [8]
p185 Bcr-Abl Philadelphia-positive Acute Lymphoblastic Leukemia (Ph+ ALL) [8] Lower sensitivity IC₅₀ ~500 nM (Tom-1 cell line) [8]

Experimental Protocols for Key Assays

To ensure the reproducibility of the data cited in this guide, here are the methodologies for the core experiments.

Cellular Proliferation Assay (XTT Assay)
  • Purpose: To determine the anti-proliferative effect (IC₅₀) of this compound on Bcr-Abl-positive cells [8].
  • Procedure:
    • Seed cells (e.g., Ba/F3.p210, BV-173, Tom-1) in multi-well plates.
    • Treat with a concentration gradient of this compound (e.g., 0.005 to 10 µM) for 48-72 hours.
    • Add XTT reagent, which is metabolized by viable cells to form an orange-colored formazan product.
    • Measure the absorbance of the formazan product at a specific wavelength (e.g., 450-500 nm) using a microplate reader.
    • Calculate the percentage of cell viability relative to a DMSO-treated control and determine the IC₅₀ value using non-linear regression analysis [7] [8].
Western Blot Analysis for Target Engagement
  • Purpose: To assess the inhibition of Bcr-Abl autophosphorylation and downstream signaling (e.g., STAT5 phosphorylation) by this compound [7] [2].
  • Procedure:
    • Treat Bcr-Abl-positive cells with this compound (e.g., 0.1, 1, 10 µM) for a set time (e.g., 90 minutes).
    • Lyse the cells and quantify the total protein concentration.
    • Separate equal amounts of protein by SDS-PAGE gel electrophoresis and transfer to a nitrocellulose or PVDF membrane.
    • Incubate the membrane with specific primary antibodies: anti-phospho-ABL (Y245), anti-total ABL, anti-phospho-STAT5 (Y694), and a loading control (e.g., GAPDH or Actin).
    • Incubate with fluorescent or HRP-conjugated secondary antibodies.
    • Visualize bands using an appropriate detection system (e.g., chemiluminescence). A dose-dependent decrease in phospho-ABL and phospho-STAT5 signals indicates effective target inhibition [7].

Conclusion and Research Implications

This compound serves as a prototypical allosteric kinase inhibitor with a well-defined mechanism. Its key advantages and research applications include:

  • Overcoming Resistance: Its allosteric mechanism, distinct from ATP-competitive drugs, makes it a valuable tool for combating resistance, especially when used in combination with drugs like imatinib or nilotinib [2].
  • High Selectivity: The unique myristate pocket provides a structural basis for this compound's high selectivity, reducing the potential for off-target effects [6].
  • Beyond Oncology: Research shows this compound has therapeutic potential in non-oncological contexts, such as attenuating neuroinflammation and chronic pain in animal models, and protecting ovarian reserve from chemotherapy damage [6] [9].

References

GNF-2 neuroprotective effects comparison other c-Abl inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

GNF-2 vs. Other c-Abl Inhibitors at a Glance

The table below summarizes the key characteristics of this compound and other c-Abl inhibitors with reported neuroprotective effects.

Inhibitor Name Mechanism of Action Reported Neuroprotective Effects Key Experimental Findings Brain Penetration

| This compound | Allosteric (non-ATP competitive) inhibitor [1] [2] | - Attenuated chronic pain in diabetic and inflammatory mouse models [1]

  • Reduced neuroinflammation (NO, TNF-α) in glial cells [1] | - IC₅₀ of 125-500 nM in Ph+ leukemia cell models [2]
  • Efficacy in pain models at 10-30 mg/kg (i.p.) in mice [1] | Data not explicitly available; its design suggests potential for improved penetration [1] | | Neurotinib | Allosteric inhibitor [3] | - Extended latency to seizures and improved survival in mouse model of status epilepticus [3] | - "Favorable potency, selectivity, pharmacokinetics, and vastly improved brain penetration" [3] | Explicitly described as having "vastly improved brain penetration" [3] | | INNO-406 (Bafetinib) | Potent, irreversible second-generation ATP-competitive inhibitor [4] | - Protected dopaminergic neurons in an MPTP-induced mouse model of Parkinson's disease (40-45% reduction in damage) [4] | - Significant nanomolar concentrations detected in the brain [4]
  • Effective at 10 mg/kg in mice [4] | Explicitly described as "brain-penetrating" with significant concentrations achieved [4] | | Imatinib (Gleevec) | ATP-competitive inhibitor [5] [4] | - Shown to be neuroprotective in various cell and animal models of Parkinson's and Alzheimer's disease [5] | - Has "minimal capacity to cross the blood-brain barrier" [4] | Poor brain penetration, limiting its utility for CNS disorders [4] | | Nilotinib & Dasatinib | ATP-competitive inhibitors [6] [1] [5] | - Improved motor and cognitive symptoms in Parkinson's patients (Nilotinib) [6]
  • Improved innervation in an ALS mouse model (Dasatinib) [1] | - Clinical trials for neurodegenerative diseases have shown "only sub-threshold efficacy" to date [6] | Varied; some (like Dasatinib) are known to have better CNS penetration than Imatinib [1] |

Detailed Experimental Data and Protocols

For a deeper dive, here are the methodologies and key findings from pivotal studies on this compound and a brain-penetrant inhibitor.

1. This compound in Neuroinflammation and Chronic Pain Models [1]

  • In Vitro Protocol: BV-2 microglial cells or primary mixed glial cells were pre-treated with this compound (0.1-10 µM) or vehicle for 1 hour, then stimulated with bacterial LPS (100 ng/mL) to induce inflammation. Production of nitric oxide (measured by Griess assay) and TNF-α (measured by ELISA) was assessed after 24 hours. c-Abl knockdown was performed using siRNA to confirm target specificity.
  • In Vivo Protocol: Mice with streptozotocin-induced diabetic neuropathy or an inflammatory pain model received intraperitoneal (i.p.) injections of this compound (10 or 30 mg/kg). Mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) were measured.
  • Key Results: this compound significantly and dose-dependently reduced LPS-induced NO and TNF-α production in glial cells. In vivo, this compound administration attenuated both mechanical and thermal pain hypersensitivities.

2. INNO-406 in a Parkinson's Disease Model [4]

  • In Vivo Protocol: C57BL/6 mice were pre-treated with INNO-406 (10 mg/kg, i.p.) or vehicle for one week. They then received four injections of the neurotoxin MPTP (20 mg/kg, i.p.) to model Parkinson's disease. INNO-406 treatment continued for one more week post-MPTP. Brains were analyzed for dopamine levels (neurochemistry) and dopaminergic neuron loss (tyrosine hydroxylase immunohistochemistry).
  • Key Results: INNO-406 treatment reduced the MPTP-induced dopamine loss in the striatum by 45% and the loss of neurons in the substantia nigra by 40%. It also abrogated the activation of c-Abl and its downstream pathological effects.

Signaling Pathways in c-Abl Inhibition

The following diagram illustrates the key neuroprotective mechanisms of c-Abl inhibitors, synthesizing information from the cited studies.

g cluster_downstream Key Pathological Processes cluster_protection Observed Outcomes OxidativeStress Oxidative Stress / Neuroinflammation cAblActivation c-Abl Activation (Phosphorylation) OxidativeStress->cAblActivation DownstreamPathology Downstream Pathology cAblActivation->DownstreamPathology ParkinInact Parkin Inactivation cAblActivation->ParkinInact AlphaSynAgg α-Synuclein Aggregation cAblActivation->AlphaSynAgg NFkB_Act NF-κB Activation & Pro-inflammatory Mediator Release cAblActivation->NFkB_Act cAblInhibitors c-Abl Inhibitors (e.g., this compound, Neurotinib, INNO-406) cAblInhibitors->cAblActivation  Inhibits Neuroprotection Neuroprotective Effects cAblInhibitors->Neuroprotection  Leads to ReducedNeuronLoss Reduced Neuronal Loss DownstreamPathology->ReducedNeuronLoss ImprovedMotorFunc Improved Motor Function / Survival DownstreamPathology->ImprovedMotorFunc ReducedPain Attenuated Chronic Pain DownstreamPathology->ReducedPain ParkinInact->DownstreamPathology AlphaSynAgg->DownstreamPathology NFkB_Act->DownstreamPathology ReducedNeuronLoss->Neuroprotection ImprovedMotorFunc->Neuroprotection ReducedPain->Neuroprotection

Key Differentiating Factors for Researchers

When selecting a c-Abl inhibitor for neuroprotective research, consider these critical factors derived from the literature:

  • Mechanism of Action: this compound's allosteric inhibition is a key differentiator. It binds to the myristoyl pocket of c-Abl, stabilizing its inactive conformation. This mechanism is distinct from ATP-competitive inhibitors like Imatinib and INNO-406, and may lead to higher selectivity and different resistance profiles [1] [2].
  • Blood-Brain Barrier (BBB) Penetration: This is a decisive factor for CNS applications. While Imatinib has poor BBB penetration, newer inhibitors like Neurotinib and INNO-406 were specifically highlighted for their "vastly improved" and "significant" brain penetration, respectively [3] [4]. The BBB penetration profile of this compound, while theoretically favorable due to its properties, is not explicitly quantified in the available data.
  • Therapeutic Indication: The efficacy of an inhibitor may be context-dependent. This compound has strong pre-clinical data for chronic pain linked to neuroinflammation [1]. In contrast, INNO-406 and Nilotinib have more evidence in models of Parkinson's disease [6] [4]. The choice of compound should align with the disease model under investigation.

References

GNF-2 allosteric versus ATP-competitive inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Binding

The core distinction lies in how and where these inhibitors bind to the target kinase, leading to different methods of inhibition.

Feature GNF-2 (Allosteric Inhibitor) ATP-competitive Inhibitors
Binding Site Myristate-binding pocket near C-terminus of kinase domain [1] [2] [3] ATP-binding cleft (active site) [2] [4]
Kinase Conformation Stabilizes inactive, "closed" conformation [4] [5] Type I: bind active conformation; Type II: bind inactive "DFG-out" conformation [2] [6]
Allosteric Communication Binding induces structural changes in ATP-binding site [1] Directly blocks ATP binding [2]
Representative Compounds This compound, GNF-5, Asciminib [1] [5] Imatinib (Type II), Nilotinib (Type II), Dasatinib (Type I) [2] [5]

The following diagram illustrates the different conformational states stabilized by each inhibitor class and the experimental workflow used to distinguish them:

G Abl Abl Open Conformation Open Conformation Abl->Open Conformation Induces/Stabilizes Closed Conformation Closed Conformation Abl->Closed Conformation Induces/Stabilizes ATP-competitive Inhibitors ATP-competitive Inhibitors Open Conformation->ATP-competitive Inhibitors  Binds Allosteric Inhibitors Allosteric Inhibitors Closed Conformation->Allosteric Inhibitors  Binds Experimental Workflow Experimental Workflow Prepare Abl-inhibitor complex Prepare Abl-inhibitor complex Experimental Workflow->Prepare Abl-inhibitor complex Gas-phase activation (CIU/CID) Gas-phase activation (CIU/CID) Prepare Abl-inhibitor complex->Gas-phase activation (CIU/CID) Analyze unfolding/fragmentation Analyze unfolding/fragmentation Gas-phase activation (CIU/CID)->Analyze unfolding/fragmentation Differentiate binding modes Differentiate binding modes Analyze unfolding/fragmentation->Differentiate binding modes

Resistance Profiles and Mutations

Resistance mutations arise from different mechanisms for these inhibitor classes.

Aspect This compound (Allosteric Inhibitor) ATP-competitive Inhibitors
Common Resistance Mutations Cluster in myristate pocket (e.g., C464Y, P465S, E505K), SH2, and SH3 domains [1] Cluster near ATP-binding site (e.g., T315I "gatekeeper", P-loop mutations) [1] [2]
T315I Gatekeeper Mutation Does not directly affect this compound binding, but confers cellular resistance [1] [3] Confers complete resistance to imatinib, nilotinib, dasatinib [2] [3]
Overcoming Resistance This compound combined with Dasatinib overcomes T315I in cells via Abl-independent mechanisms (e.g., JAK2 inhibition) [3] Requires 3rd-gen inhibitors (e.g., Ponatinib) or combination therapies [2]

Supporting Experimental Data

The characterization of these inhibitors relies on biophysical and cellular assays.

Experimental Protocol Application & Key Findings

| Solution NMR & X-ray Crystallography [1] | Directly visualized this compound bound to myristate pocket. · this compound replaced myristoylated peptide in crystal structure. · No chemical shift perturbations in ATP-site, proving non-competitive binding. | | Hydrogen/Deuterium Exchange Mass Spectrometry [1] | Detected long-range conformational changes. · this compound binding altered structural dynamics of the distant ATP-binding site. | | Cellular Resistance Selection & Mutagenesis [1] | Identified mutation profiles. · >80% of this compound resistant mutations were in myristate pocket or regulatory domains, unlike ATP-competitive inhibitors. | | Collision Induced Unfolding (CIU) & Dissociation (CID) [4] | Differentiated inhibitor classes by gas-phase protein behavior. · CIU/CID patterns distinguished ATP-competitive from allosteric inhibitors in a label-free assay. | | Protease Accessibility Assay [5] | Determined global kinase conformation. · Showed allosteric inhibitors stabilize "closed" state, while clinical ATP-competitive inhibitors stabilize "open" state. |

Therapeutic Implications and Synergy

The distinct mechanisms of this compound and ATP-competitive inhibitors lead to different therapeutic strategies.

  • Selectivity: Because the myristate pocket is less conserved than the ATP-binding site across the kinome, this compound is highly selective and does not inhibit other closely related kinases [1] [4].
  • Combination Therapy: Combining allosteric and ATP-competitive inhibitors can suppress the emergence of resistance mutations in vitro and display additive activity against resistant mutants like T315I [1]. However, synergy depends on conformational compatibility [5].
  • Conformational Specificity: Recent research indicates that synergy in combinations requires a "matched" kinase conformation. Clinical ATP-competitive inhibitors that stabilize an "open" conformation are often antagonistic with allosteric inhibitors that stabilize a "closed" state. Synergy is possible with "conformation-selective" ATP-competitive inhibitors that also favor the closed state [5].

The field of kinase inhibition is advancing with a focus on overcoming resistance. The strategy of combining allosteric and ATP-competitive inhibitors continues to be a promising area of research [2] [6].

References

GNF-2 Activity in Bcr-Abl Positive Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Cell Line Bcr-Abl Isoform / Description IC₅₀ (Proliferation) Key Context / Notes
Ba/F3.p210 [1] [2] p210 (CML-associated) 138 nM - 138 nM Mouse pro-B cell line transformed with p210 Bcr-Abl
Ba/F3.p210E255V [1] p210 with E255V mutation 268 nM Imatinib-resistant P-loop mutant
Ba/F3.p185Y253H [1] p185 (ALL-associated) with Y253H mutation 194 nM Imatinib-resistant P-loop mutant
K562 [1] [2] p210 (from CML blast crisis) 273 nM - 273 nM Human leukemic cell line
SUP-B15 [1] [2] p185 (from Ph+ ALL) 268 nM - 268 nM Human Ph+ ALL cell line
BV-173 [3] p210 (from Ph+ ALL) 125 nM Human Ph+ ALL cell line
Tom-1 [3] p185 (from Ph+ ALL) 500 nM Human Ph+ ALL cell line; consistently less sensitive to GNF-2 than p210 isoforms [3] [4]
Ba/F3.p185 T315I [5] p185 with T315I "gatekeeper" mutation ~20 μM Highly resistant to this compound and ATP-competitive inhibitors (Imatinib, Dasatinib); sensitivity can be restored in combination with Dasatinib [5]

Mechanism of Action and Key Experimental Insights

This compound is a non-ATP competitive, allosteric inhibitor that binds to the myristate-binding pocket near the C-terminus of the Abl kinase domain. This binding induces and stabilizes an inactive conformation of Bcr-Abl, mimicking the autoinhibitory mechanism of native c-Abl [5] [4] [6].

  • Differential Sensitivity of Bcr-Abl Isoforms: Research consistently shows that cells expressing the p210 isoform are 3 to 5 times more sensitive to this compound than those expressing the p185 isoform [3] [4]. The molecular basis for this is not fully understood but may relate to how readily each isoform undergoes the conformational change to the inactive state.
  • Overcoming Resistance with Combination Therapy: While the T315I mutation confers strong resistance to this compound alone, studies demonstrate a powerful cooperation between this compound and ATP-competitive inhibitors like Dasatinib and Imatinib. This combination can effectively inhibit the proliferation and clonogenicity of Ba/F3 cells carrying the T315I mutation, suggesting a viable strategy to overcome this major resistance mechanism [5] [4].

Key Experimental Protocols

The data in the table above were primarily generated using standard cell viability and proliferation assays.

  • Cell Proliferation Assay (MTT/XTT): Cells are plated in 96-well plates and treated with a concentration gradient of this compound for 48-72 hours. Cell viability is then measured using MTT or XTT colorimetric assays, which measure metabolic activity. IC₅₀ values are calculated from the dose-response curves [5] [1] [3].
  • Clonogenic (Soft Agar) Assay: This method tests the ability of single cells to form colonies in a semi-solid medium like soft agar, assessing anchorage-independent growth, a hallmark of transformation. Cells are treated with compounds, and colonies are counted or quantified after 1-2 weeks using stains like MTT [5].
  • Western Blot Analysis: To confirm target engagement and mechanism, researchers treat cells with this compound for a shorter period (e.g., 1-2 hours), followed by cell lysis. Western blotting is then used to detect levels of phosphorylated Bcr-Abl (e.g., at Tyr245) and its downstream substrates (e.g., CrkL and STAT5), comparing them to total protein levels [5] [1] [3].

This compound's Allosteric Inhibition Mechanism

The following diagram illustrates the unique mechanism by which this compound inhibits the Bcr-Abl oncoprotein, which is distinct from ATP-competitive drugs like Imatinib.

References

Experimental Evidence for Cytokine Reduction by GNF-2

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key findings from the study, which used in vitro models of glial cells (BV-2 microglial cell line and mouse primary mixed glial cells) to investigate the anti-inflammatory effects of GNF-2 [1] [2]:

Cell Model Inducing Agent Key Inflammatory Mediators Measured Effect of this compound Implied Mechanism
BV-2 Microglia & Primary Mixed Glial Cells Lipopolysaccharide (LPS), 100 ng/ml [1] Nitric Oxide (NO) [1] Reduction [1] c-Abl-dependent inhibition of the NF-κB pathway [1]
Pro-inflammatory cytokines (TNF-α) [1] Reduction [1]
NF-κB activation [1] Inhibition [1]

The core finding is that this compound reduced the production of critical pro-inflammatory mediators in a manner that was dependent on its inhibition of the c-Abl protein [1]. This was further validated through experiments where siRNA-mediated knockdown of the c-Abl gene also led to a reduction in these inflammatory outputs [1].

Detailed Experimental Protocols

For fellow researchers looking to replicate or understand these findings, here are the essential methodologies described in the study:

  • Cell Culture:

    • BV-2 immortalized murine microglial cell line: Maintained in Dulbecco’s Modified Eagle's Medium (DMEM) with 5% heat-inactivated fetal bovine serum (FBS) and gentamicin [1] [2].
    • Mouse Primary Mixed Glial Cells (MGCs): Isolated from the brains of 3-day-old C57BL/6 mice. Cells were seeded in poly-L-lysine-coated flasks in DMEM with 10% FBS and antibiotics. Cultures were maintained for 14 days with regular medium changes before experimentation [1] [2].
  • Inflammatory Stimulation and Treatment:

    • Cells were treated with 100 ng/ml of LPS from E. coli to induce inflammation [1] [2].
    • This compound was applied in the presence or absence of LPS to test its inhibitory effects.
  • Measurement of Inflammatory Outputs:

    • Nitric Oxide (NO): Assessed by measuring nitrite accumulation in the culture supernatant using the Griess reagent after 24 hours of incubation [1].
    • TNF-α Protein: Quantified in the culture media using an Enzyme-Linked Immunosorbent Assay (ELISA) with specific capture and detection antibodies after 24 hours of treatment [1] [2].
    • Cell Viability: Confirmed using an MTT assay to ensure that reductions in inflammatory mediators were not due to cytotoxicity [1].
  • c-Abl Knockdown:

    • Cells were transfected with a mix of c-Abl-specific siRNAs (siAbl-#2 and siAbl-#3) using Lipofectamine iMAX. Experiments were performed 48 hours post-transfection [1] [2].

The Signaling Pathway of this compound Action

The study proposes that this compound exerts its anti-inflammatory effect by specifically inhibiting c-Abl, which in turn suppresses the NF-κB signaling pathway, a major driver of inflammation. The diagram below visualizes this proposed mechanism.

g2_pathway Proposed Anti-inflammatory Mechanism of this compound in Glial Cells LPS LPS (Inflammatory Trigger) CAblAct c-Abl Activation LPS->CAblAct NFkB_Act NF-κB Pathway Activation CAblAct->NFkB_Act CytokineRelease Production of NO & TNF-α NFkB_Act->CytokineRelease GNF2 This compound CAblInhib c-Abl Inhibition (Allosteric) GNF2->CAblInhib NFkB_Inhib NF-κB Pathway Inhibition CAblInhib->NFkB_Inhib Leads to CytokineReduction Reduced Production of NO & TNF-α NFkB_Inhib->CytokineReduction siRNA c-Abl siRNA Knockdown siRNA_Effect Attenuated NF-κB Activation & Cytokine Production siRNA->siRNA_Effect

Comparison with Other c-Abl Inhibitors

This compound has a distinct profile compared to other well-known c-Abl inhibitors. The table below highlights these key differences, which are crucial for selecting the right research tool.

Inhibitor Primary Known Use/Target Mechanism of Action Key Differentiating Feature Relevant Context
This compound Bcr-Abl / c-Abl (Research) [3] Allosteric (non-ATP competitive); binds to the myristate-binding pocket [1] [3] High selectivity; potential for combination therapy to overcome resistance [3] Used in the cited neuroinflammation study [1]
Imatinib CML (FDA-approved) [1] ATP-competitive [1] Standard of care; well-characterized clinical profile Showed neuroprotective effects in animal models [1]
Nilotinib CML (FDA-approved) [1] ATP-competitive [1] Second-generation, more potent than imatinib Showed neuroprotective effects in animal models [1]
Dasatinib CML (FDA-approved) [1] ATP-competitive [1] Also inhibits Src family kinases Improved innervation in an ALS model [1]

A Note on this compound as a Research Tool

As presented in the supplier information from Selleckchem, this compound is characterized as a highly selective, non-ATP competitive, allosteric inhibitor of Bcr-Abl [3]. Its key feature is its selectivity, as it shows no activity against several other kinases like Flt3, PDGFR, JAK1, and Met in transformed tumor cells [3]. This makes it a valuable tool for cleanly probing c-Abl biology in research settings, distinct from the broader profiles of ATP-competitive drugs.

References

Experimental Confirmation of GNF-2's Effects on Pain

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key findings from a pivotal study that investigated the role of GNF-2 in attenuating chronic pain [1] [2].

Experimental Model Treatment Key Results Proposed Mechanism
In Vitro (BV-2 microglial cells & primary mixed glial cells) Lipopolysaccharide (LPS) to induce inflammation, with/without this compound This compound reduced LPS-induced production of nitric oxide and pro-inflammatory cytokines (e.g., TNF-α) [1]. Inhibition was c-Abl-dependent. siRNA knockdown of c-Abl also attenuated LPS-induced NF-κB activation and pro-inflammatory mediator production [1].
In Vivo (Diabetic and inflammatory pain models) This compound administration Significantly attenuated mechanical and thermal hypersensitivities in animal models [1] [2]. This compound inhibits the inflammatory activation of glial cells (microglia and astrocytes) in a c-Abl-dependent manner, reducing neuroinflammation [1].

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here is a detailed breakdown of the core methodologies used in the confirming study.

  • Cell Culture Models:

    • BV-2 Immortalized Murine Microglial Cell Line: Maintained in Dulbecco’s Modified Eagle's Medium (DMEM) with 5% heat-inactivated fetal bovine serum (FBS) and gentamicin [1].
    • Primary Mixed Glial Cells (MGCs): Cultured from the brains of 3-day-old C57BL/6 mice. The homogenized brains were seeded in poly-L-lysine-coated flasks with DMEM containing 10% FBS and antibiotics. Cells were grown for 14 days, with medium changes, before being used for experiments [1].
  • In Vitro Inflammation and Treatment:

    • Cells were treated with 100 ng/mL of LPS (from E. coli 0111:B4) to induce an inflammatory state.
    • This compound was applied to the cultures to test its inhibitory effects. A methylated version of this compound was used as a control compound [1].
    • c-Abl Knockdown: To confirm the specificity of this compound's action, c-Abl expression was silenced using a mix of two specific siRNAs (siAbl-#2 and siAbl-#3), with a non-targeting siRNA (siCont) as a control [1].
  • Key Assays and Measurements:

    • Nitric Oxide (NO) Production: Measured using the Griess reagent, which detects nitrite (a stable breakdown product of NO) in the cell culture media [1].
    • Cell Viability: Assessed using the MTT assay to ensure that the observed effects were not due to compound toxicity [1].
    • Cytokine Production: The concentration of TNF-α protein in culture media was quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) [1].
  • In Vivo Pain Models and Behavioral Testing:

    • This compound was administered to mice in established models of diabetic and inflammatory pain.
    • Pain hypersensitivity was measured by assessing mechanical allodynia (e.g., response to von Frey filaments) and thermal hyperalgesia (e.g., response to a heat source) [1] [2].

Mechanism of Action: c-Abl and Neuroinflammation

The study establishes that this compound attenuates pain not through its original anti-cancer target (Bcr-Abl), but by inhibiting the non-receptor tyrosine kinase c-Abl in glial cells within the nervous system. The proposed signaling pathway is as follows:

gnf2_mechanism LPS LPS cAbl cAbl LPS->cAbl Activates NFkB NFkB cAbl->NFkB Activates Inflammation Inflammation NFkB->Inflammation Induces Pro-inflammatory Mediators Pain Pain Inflammation->Pain Leads to GNF2 GNF2 GNF2->cAbl Inhibits

Comparative Context for this compound

While the data for this compound itself is promising, here is some contextual information based on your professional background:

  • Allosteric Inhibition Advantage: this compound is a selective allosteric inhibitor that binds to the myristate-binding site of c-Abl, not the ATP-active site. This mechanism offers potential for enhanced specificity and reduced off-target effects compared to orthosteric drugs. Research has shown that allosteric modulators can act synergistically with orthosteric agents [3] [4].
  • Alternative Pain Research Avenues: The broader field of pain research is actively exploring many other targets. For instance, the NIH HEAL Initiative prioritizes research on biomarkers, non-drug interventions, and personalized treatments [5] [6]. Other studies focus on different mechanisms, such as the role of the P2X4R purinergic receptor in microglia [7] or RGS12 in macrophages [8].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

374.09906016 Da

Monoisotopic Mass

374.09906016 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6D7Q9Z2W7T

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

778270-11-4

Wikipedia

Gnf-2

Dates

Last modified: 08-15-2023
1: Fallacara AL, Tintori C, Radi M, Schenone S, Botta M. Insight into the allosteric inhibition of Abl kinase. J Chem Inf Model. 2014 May 27;54(5):1325-38. doi: 10.1021/ci500060k. Epub 2014 May 8. PubMed PMID: 24787133.
2: Chislock EM, Pendergast AM. Abl family kinases regulate endothelial barrier function in vitro and in mice. PLoS One. 2013 Dec 19;8(12):e85231. doi: 10.1371/journal.pone.0085231. eCollection 2013. PubMed PMID: 24367707; PubMed Central PMCID: PMC3868616.
3: Kim HJ, Yoon HJ, Choi JY, Lee IK, Kim SY. The tyrosine kinase inhibitor GNF-2 suppresses osteoclast formation and activity. J Leukoc Biol. 2014 Feb;95(2):337-45. doi: 10.1189/jlb.0713356. Epub 2013 Oct 15. PubMed PMID: 24130113.
4: Khateb M, Ruimi N, Khamisie H, Najajreh Y, Mian A, Metodieva A, Ruthardt M, Mahajna J. Overcoming Bcr-Abl T315I mutation by combination of GNF-2 and ATP competitors in an Abl-independent mechanism. BMC Cancer. 2012 Nov 27;12:563. doi: 10.1186/1471-2407-12-563. PubMed PMID: 23186157; PubMed Central PMCID: PMC3561207.
5: Greuber EK, Pendergast AM. Abl family kinases regulate FcγR-mediated phagocytosis in murine macrophages. J Immunol. 2012 Dec 1;189(11):5382-92. doi: 10.4049/jimmunol.1200974. Epub 2012 Oct 24. PubMed PMID: 23100514; PubMed Central PMCID: PMC3504141.
6: Mian AA, Metodieva A, Badura S, Khateb M, Ruimi N, Najajreh Y, Ottmann OG, Mahajna J, Ruthardt M. Allosteric inhibition enhances the efficacy of ABL kinase inhibitors to target unmutated BCR-ABL and BCR-ABL-T315I. BMC Cancer. 2012 Sep 17;12:411. doi: 10.1186/1471-2407-12-411. PubMed PMID: 22985168; PubMed Central PMCID: PMC3488316.
7: Wöhrle FU, Halbach S, Aumann K, Schwemmers S, Braun S, Auberger P, Schramek D, Penninger JM, Laßmann S, Werner M, Waller CF, Pahl HL, Zeiser R, Daly RJ, Brummer T. Gab2 signaling in chronic myeloid leukemia cells confers resistance to multiple Bcr-Abl inhibitors. Leukemia. 2013 Jan;27(1):118-29. doi: 10.1038/leu.2012.222. Epub 2012 Aug 3. PubMed PMID: 22858987.
8: Hantschel O. Allosteric BCR-ABL inhibitors in Philadelphia chromosome-positive acute lymphoblastic leukemia: novel opportunities for drug combinations to overcome resistance. Haematologica. 2012 Feb;97(2):157-9. doi: 10.3324/haematol.2012.061812. PubMed PMID: 22298820; PubMed Central PMCID: PMC3269471.
9: Mian AA, Metodieva A, Najajreh Y, Ottmann OG, Mahajna J, Ruthardt M. p185(BCR/ABL) has a lower sensitivity than p210(BCR/ABL) to the allosteric inhibitor GNF-2 in Philadelphia chromosome-positive acute lymphatic leukemia. Haematologica. 2012 Feb;97(2):251-7. doi: 10.3324/haematol.2011.047191. Epub 2011 Nov 4. PubMed PMID: 22058195; PubMed Central PMCID: PMC3269486.
10: Huang WC, Tsai CC, Chen CL, Chen TY, Chen YP, Lin YS, Lu PJ, Lin CM, Wang SH, Tsao CW, Wang CY, Cheng YL, Hsieh CY, Tseng PC, Lin CF. Glucosylceramide synthase inhibitor PDMP sensitizes chronic myeloid leukemia T315I mutant to Bcr-Abl inhibitor and cooperatively induces glycogen synthase kinase-3-regulated apoptosis. FASEB J. 2011 Oct;25(10):3661-73. doi: 10.1096/fj.10-180190. Epub 2011 Jun 24. PubMed PMID: 21705667.
11: Yang J, Campobasso N, Biju MP, Fisher K, Pan XQ, Cottom J, Galbraith S, Ho T, Zhang H, Hong X, Ward P, Hofmann G, Siegfried B, Zappacosta F, Washio Y, Cao P, Qu J, Bertrand S, Wang DY, Head MS, Li H, Moores S, Lai Z, Johanson K, Burton G, Erickson-Miller C, Simpson G, Tummino P, Copeland RA, Oliff A. Discovery and characterization of a cell-permeable, small-molecule c-Abl kinase activator that binds to the myristoyl binding site. Chem Biol. 2011 Feb 25;18(2):177-86. doi: 10.1016/j.chembiol.2010.12.013. PubMed PMID: 21338916.
12: Kim DH, Sim T. Chemical kinomics: a powerful strategy for target deconvolution. BMB Rep. 2010 Nov;43(11):711-9. doi: 10.5483/BMBRep.2010.43.11.711. Review. PubMed PMID: 21110913.
13: Hassan AQ, Sharma SV, Warmuth M. Allosteric inhibition of BCR-ABL. Cell Cycle. 2010 Sep 15;9(18):3710-4. doi: 10.4161/cc.9.18.13232. Epub 2010 Sep 3. Review. PubMed PMID: 20930519.
14: Deng X, Okram B, Ding Q, Zhang J, Choi Y, Adrián FJ, Wojciechowski A, Zhang G, Che J, Bursulaya B, Cowan-Jacob SW, Rummel G, Sim T, Gray NS. Expanding the diversity of allosteric bcr-abl inhibitors. J Med Chem. 2010 Oct 14;53(19):6934-46. doi: 10.1021/jm100555f. PubMed PMID: 20828158; PubMed Central PMCID: PMC2951064.
15: Fabbro D, Manley PW, Jahnke W, Liebetanz J, Szyttenholm A, Fendrich G, Strauss A, Zhang J, Gray NS, Adrian F, Warmuth M, Pelle X, Grotzfeld R, Berst F, Marzinzik A, Cowan-Jacob SW, Furet P, Mestan J. Inhibitors of the Abl kinase directed at either the ATP- or myristate-binding site. Biochim Biophys Acta. 2010 Mar;1804(3):454-62. doi: 10.1016/j.bbapap.2009.12.009. PubMed PMID: 20152788.
16: Zhang J, Adrián FJ, Jahnke W, Cowan-Jacob SW, Li AG, Iacob RE, Sim T, Powers J, Dierks C, Sun F, Guo GR, Ding Q, Okram B, Choi Y, Wojciechowski A, Deng X, Liu G, Fendrich G, Strauss A, Vajpai N, Grzesiek S, Tuntland T, Liu Y, Bursulaya B, Azam M, Manley PW, Engen JR, Daley GQ, Warmuth M, Gray NS. Targeting Bcr-Abl by combining allosteric with ATP-binding-site inhibitors. Nature. 2010 Jan 28;463(7280):501-6. doi: 10.1038/nature08675. Epub 2010 Jan 13. PubMed PMID: 20072125; PubMed Central PMCID: PMC2901986.
17: Mian AA, Oancea C, Zhao Z, Ottmann OG, Ruthardt M. Oligomerization inhibition, combined with allosteric inhibition, abrogates the transformation potential of T315I-positive BCR/ABL. Leukemia. 2009 Dec;23(12):2242-7. doi: 10.1038/leu.2009.194. Epub 2009 Oct 1. PubMed PMID: 19798092.
18: Choi Y, Seeliger MA, Panjarian SB, Kim H, Deng X, Sim T, Couch B, Koleske AJ, Smithgall TE, Gray NS. N-myristoylated c-Abl tyrosine kinase localizes to the endoplasmic reticulum upon binding to an allosteric inhibitor. J Biol Chem. 2009 Oct 16;284(42):29005-14. doi: 10.1074/jbc.M109.026633. Epub 2009 Aug 13. PubMed PMID: 19679652; PubMed Central PMCID: PMC2781447.
19: Ohren JF, Sebolt-Leopold JS. Inhibitors of Bcr-abl... breaking new ground again. Nat Chem Biol. 2006 Feb;2(2):63-4. PubMed PMID: 16421581.
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